Tetramethylammonium ion hexahydrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H24NO6+ |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
tetramethylazanium;hexahydrate |
InChI |
InChI=1S/C4H12N.6H2O/c1-5(2,3)4;;;;;;/h1-4H3;6*1H2/q+1;;;;;; |
InChI Key |
MYXKPFMQWULLOH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.O.O.O.O.O.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isolation of Tetramethylammonium Hydroxide Pentahydrate Crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of tetramethylammonium hydroxide (TMAH) pentahydrate crystals. While the inquiry specified the hexahydrate form, extensive literature review indicates that the pentahydrate is the most stable and well-documented crystalline hydrate of the tetramethylammonium ion. This document details established methodologies, presents quantitative data in a structured format, and offers visualizations of the key processes to support research and development activities.
Introduction
Tetramethylammonium hydroxide (TMAH), a quaternary ammonium salt with the formula (CH₃)₄N⁺OH⁻, is a strong organic base with diverse applications in scientific research and industry. It is commonly supplied as an aqueous solution. However, for applications requiring high purity and precise stoichiometry, the crystalline hydrate form is often preferred. The most prevalent and stable crystalline form is tetramethylammonium hydroxide pentahydrate, (CH₃)₄NOH·5H₂O.[1][2][3][4][5] This guide focuses on the synthesis and isolation of these crystals.
Synthesis Methodologies
Two primary methods for the synthesis of tetramethylammonium hydroxide are well-established: salt metathesis and electrolysis.
Salt Metathesis Reaction
This classic method, first reported by Walker and Johnston in 1905, involves the reaction of tetramethylammonium chloride ((CH₃)₄NCl) with potassium hydroxide (KOH) in a non-aqueous solvent, typically dry methanol.[1] The underlying principle is the low solubility of the potassium chloride (KCl) byproduct in the methanolic solution, which drives the reaction to completion and facilitates its removal by filtration.
Reaction: (CH₃)₄NCl(methanol) + KOH(methanol) → (CH₃)₄NOH(methanol) + KCl(s)↓
Electrolytic Synthesis
A more modern and commercially practiced approach involves the electrolysis of a tetramethylammonium salt solution, such as tetramethylammonium chloride or tetramethylammonium bicarbonate, in an electrolytic cell equipped with a cation-exchange membrane.[6][7][8][9] This method allows for the production of high-purity TMAH solutions free from halide or other inorganic ion contamination. The tetramethylammonium cations migrate across the membrane to the cathode compartment, where they combine with hydroxide ions generated from the electrolysis of water.
Experimental Protocols
Synthesis of Tetramethylammonium Hydroxide via Salt Metathesis
This protocol is based on the original work of Walker and Johnston.
Materials:
-
Tetramethylammonium chloride ((CH₃)₄NCl)
-
Potassium hydroxide (KOH)
-
Anhydrous methanol (CH₃OH)
Procedure:
-
Prepare a saturated solution of potassium hydroxide in anhydrous methanol.
-
Separately, prepare a concentrated solution of tetramethylammonium chloride in anhydrous methanol.
-
Slowly add the potassium hydroxide solution to the tetramethylammonium chloride solution with constant stirring.
-
A white precipitate of potassium chloride will form immediately.
-
Continue stirring for a defined period to ensure the reaction goes to completion.
-
Filter the mixture to remove the precipitated potassium chloride.
-
The resulting filtrate is a methanolic solution of tetramethylammonium hydroxide.
Isolation and Crystallization of Tetramethylammonium Hydroxide Pentahydrate
This protocol describes the crystallization from an aqueous solution.
Materials:
-
Aqueous solution of tetramethylammonium hydroxide (typically 20-30%)[10]
Procedure:
-
Transfer the aqueous TMAH solution to a concentration kettle.
-
Concentrate the solution under reduced pressure.
-
Transfer the concentrated solution to a crystallizer.
-
Cool the solution to induce crystallization. The crystals will appear as colorless needles.[5]
-
Once a sufficient amount of crystals has formed, separate them from the mother liquor by centrifugation or filtration.
-
The crystals are hygroscopic and readily absorb atmospheric carbon dioxide, so they should be handled under an inert atmosphere and stored in a tightly sealed container.[1][2]
A variation for recrystallization involves dissolving the crude TMAH product in deionized water, heating to 35-50 °C for a period, followed by cooling to obtain purified white crystals.[11]
Quantitative Data
| Parameter | Salt Metathesis | Electrolysis | Crystallization |
| Reactants/Starting Material | Tetramethylammonium chloride, Potassium hydroxide, Methanol | Tetramethylammonium salt solution (e.g., TMAHCO₃ 1.0-3.0 mol/L), Water | 20-30% Aqueous TMAH solution[10] |
| Solvent | Anhydrous Methanol | Water | Water |
| Reaction/Process Temperature | Room Temperature | 40-60 °C[12] | Concentration under reduced pressure, then cooling |
| Current Density (for Electrolysis) | N/A | 400-1000 A/m²[12] | N/A |
| Typical Product Concentration (Pre-crystallization) | Varies | 10-25% by weight[9] | >30% (after concentration) |
| Reported Yield | Not specified in readily available literature | Current efficiency of 80-90% reported[12] | Not specified |
| Purity of Final Crystals | Dependent on the purity of reactants and efficiency of KCl removal | High purity, with metal ion content < 4 ppm achievable[12] | High purity, especially after recrystallization |
Characterization of Tetramethylammonium Hydroxide Pentahydrate Crystals
| Property | Value |
| Chemical Formula | (CH₃)₄NOH·5H₂O |
| Molecular Weight | 181.23 g/mol [13] |
| Appearance | Colorless, deliquescent, needle-like crystals[5][14] |
| Melting Point | 62-63 °C[1], 67-70 °C |
| Solubility in Water (at 15 °C) | ~220 g/100 mL[1] |
| pH of 1% Aqueous Solution | ~12.9 |
| Decomposition Temperature | Decomposes at 130-140 °C to trimethylamine and methanol[2] |
Visualizations
Caption: Workflow for the synthesis and isolation of TMAH pentahydrate crystals.
Caption: Signaling pathway for the salt metathesis synthesis of TMAH.
Conclusion
The synthesis and isolation of tetramethylammonium hydroxide pentahydrate crystals can be reliably achieved through well-documented methods. The choice between salt metathesis and electrolysis will depend on the desired purity, scale, and available resources. Careful control of the crystallization conditions, particularly concentration and temperature, is crucial for obtaining high-quality crystals. The inherent hygroscopicity and reactivity with carbon dioxide necessitate handling the final product in a controlled environment. While the existence of a stable hexahydrate is not supported by the current literature, the pentahydrate serves as a well-characterized and useful crystalline form of this important organic base.
References
- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. Tetramethylammonium hydroxide pentahydrate | 10424-65-4 [chemicalbook.com]
- 3. musechem.com [musechem.com]
- 4. tnjchem.com [tnjchem.com]
- 5. China 99% TMAH crystal powder Tetramethylammonium hydroxide pentahydrate cas 10424-65-4 factory and suppliers | Theorem [theoremchem.com]
- 6. Synthesis of highly purified tetramethylammonium hydroxide solution (Journal Article) | ETDEWEB [osti.gov]
- 7. DE10101494A1 - Tetramethylammonium hydroxide synthesis - Google Patents [patents.google.com]
- 8. US20010025798A1 - Synthesis of tetramethylammonium hydroxide - Google Patents [patents.google.com]
- 9. GB2358195A - Electrolytic synthesis of tetramethylammonium hydroxide - Google Patents [patents.google.com]
- 10. CN104693040A - Process for crystallizing tetramethylammonium hydroxide solid - Google Patents [patents.google.com]
- 11. CN102030663A - Method for preparing tetramethyl ammonium hydroxide - Google Patents [patents.google.com]
- 12. CN102206832A - Method for preparing electronic-grade tetramethylammonium hydroxide (TMAH) - Google Patents [patents.google.com]
- 13. Tetramethylammonium Hydroxide Pentahydrate | C4H23NO6 | CID 82620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Tetramethylammonium Hydroxide Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the core physical and chemical properties of tetramethylammonium hydroxide pentahydrate (TMAH·5H₂O), a quaternary ammonium salt with significant applications in industrial and research settings. While the topic specifies tetramethylammonium ion hexahydrate, the overwhelmingly prevalent and stable crystalline form documented in scientific literature is the pentahydrate (CAS No: 10424-65-4). Therefore, this guide will focus on the properties and protocols associated with the pentahydrate form.[1][2] This document details its structural characteristics, spectroscopic signature, chemical behavior, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing complex workflows.
Physical Properties
Tetramethylammonium hydroxide pentahydrate is a colorless to pale yellow crystalline solid.[3] It is known to be deliquescent, readily absorbing moisture from the atmosphere, and is also sensitive to air, absorbing carbon dioxide.[1] The compound typically presents as white, needle-like crystals and may have a faint, fishy odor due to the common impurity, trimethylamine.[1][4]
Tabulated Physical Data
| Property | Value | References |
| Molecular Formula | (CH₃)₄NOH·5H₂O | [5][6] |
| Molecular Weight | 181.23 g/mol | [6] |
| CAS Number | 10424-65-4 | [5][6] |
| Appearance | Colorless to pale yellow, hygroscopic crystalline solid | [3][7] |
| Melting Point | 62-71 °C (144-160 °F) | [7] |
| Solubility in Water | ~220 g/100 mL at 15 °C | [4] |
| pH | ~12.9 (1 wt% aqueous solution) | [2] |
| Vapor Density | 1.1 (vs air) | [6] |
Crystal Structure
The crystal structure of tetramethylammonium hydroxide pentahydrate has been determined using X-ray diffraction. The hydroxide ions and water molecules form a hydrogen-bonded framework that encloses the tetramethylammonium (TMA⁺) cations.
Crystallographic Data
| Parameter | Value | References |
| Crystal System | Orthorhombic | |
| Space Group | Not specified | |
| Unit Cell Dimensions | a = 12.57 Å, b = 10.96 Å, c = 7.91 Å | |
| Formula Units per Cell (Z) | 4 |
The framework is a distorted version of a structure formed by face-sharing truncated octahedra. The (CH₃)₄N⁺ ions occupy the polyhedral cages, with some rotational disorder observed in the methyl groups. This clathrate-like structure is crucial for its physical properties, including its stability and conductivity.
Spectroscopic Properties
Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of TMAH pentahydrate.
Infrared (IR) Spectroscopy
The IR spectrum of TMAH pentahydrate is dominated by the vibrations of the TMA⁺ cation, the hydroxide anion, and the water molecules of hydration. A broad absorption is typically observed in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of water and the hydroxide ion.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3400 (broad) | O-H stretching (water and hydroxide) |
| ~3020 | C-H stretching (methyl groups) |
| ~1650 | H-O-H bending (water) |
| ~1480 | C-H asymmetric and symmetric bending (methyl groups) |
| 944-955 | C-N asymmetric stretching |
Raman Spectroscopy
Raman spectroscopy is particularly useful for studying the molecular motion of the TMA⁺ ion within the hydrate cage. Studies have analyzed the band shape of the N-C₄ asymmetric stretching mode to determine activation energies for the reorientational motion of the cation about its C₂ and C₃ axes.
Key Raman Data:
| Motion | Activation Energy (kJ/mol) |
|---|---|
| Reorientation about C₃ axis | 8.7 |
| Reorientation about C₂ axis | 14.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the structure of the tetramethylammonium cation.
¹H and ¹³C NMR Chemical Shifts:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent/Reference |
|---|---|---|---|
| ¹H | ~3.1-3.2 | Singlet | D₂O |
| ¹³C | ~55-57 | (Triplet for ¹⁴N coupling) | D₂O |
Note: Chemical shifts can vary slightly based on concentration and solvent. The ¹³C signal may appear as a singlet or a triplet depending on the relaxation of the quadrupolar ¹⁴N nucleus.
Chemical Properties and Reactivity
TMAH is a strong organic base, comparable in strength to sodium or potassium hydroxide.[2] Its chemical behavior is dominated by the hydroxide ion, while the tetramethylammonium cation is relatively inert.
Basicity and Stability
It is a stable compound under standard conditions but is hygroscopic and readily absorbs atmospheric carbon dioxide to form tetramethylammonium carbonate.[4] Aqueous solutions are corrosive. TMAH is thermally stable up to approximately 130 °C.[2]
Acid-Base Reactions
As a strong base, TMAH reacts with acids to form water and the corresponding tetramethylammonium salt. This is a common method for synthesizing various TMA⁺ salts. Example: (CH₃)₄N⁺OH⁻ + HF → (CH₃)₄N⁺F⁻ + H₂O[4]
Thermal Decomposition
Upon heating above 130-140 °C, TMAH decomposes. The primary mechanism for quaternary ammonium hydroxides lacking a β-hydrogen is nucleophilic substitution (Sₙ2) by the hydroxide ion on one of the methyl groups. This results in the formation of a tertiary amine and an alcohol. However, at higher temperatures, other pathways can occur.
Primary Decomposition Reaction: (CH₃)₄N⁺OH⁻ (heat) → (CH₃)₃N + CH₃OH
An alternative pathway leading to dimethyl ether has also been reported:[4] 2 (CH₃)₄N⁺OH⁻ (heat) → 2 (CH₃)₃N + CH₃OCH₃ + H₂O
The decomposition into volatile, non-metallic products makes TMAH useful as a "temporary catalyst" in processes where residual ash is undesirable.[2]
Experimental Protocols
Synthesis of Tetramethylammonium Hydroxide
Method 1: Salt Metathesis This is a classic laboratory preparation based on solubility differences.[4]
-
Dissolution: Dissolve tetramethylammonium chloride ((CH₃)₄NCl) in dry methanol.
-
Reaction: Add a stoichiometric amount of potassium hydroxide (KOH), also dissolved in dry methanol.
-
Precipitation: Potassium chloride (KCl), which is insoluble in methanol, will precipitate out of the solution.
-
Filtration: Remove the precipitated KCl by filtration.
-
Isolation: The filtrate contains TMAH in methanol. The pentahydrate can be crystallized by carefully removing the methanol under reduced pressure and then cooling a concentrated aqueous solution.[8]
Method 2: Electrolysis A common industrial method involves the electrolysis of a tetramethylammonium salt solution using a cell with a cation-exchange membrane.[2]
-
Anode Loop: A solution of a TMA⁺ salt (e.g., tetramethylammonium chloride) is circulated through the anode compartment.
-
Cathode Loop: Deionized water (with a small amount of TMAH for conductivity) is circulated through the cathode compartment.
-
Electrolysis: Under an electric potential, TMA⁺ ions migrate across the cation-exchange membrane from the anode to the cathode compartment.
-
Hydroxide Formation: At the cathode, water is reduced to produce hydroxide ions (OH⁻) and hydrogen gas.
-
Product Formation: The migrating TMA⁺ ions combine with the newly formed OH⁻ ions to create TMAH.
-
Concentration & Crystallization: The resulting aqueous TMAH solution is concentrated and cooled to crystallize the pentahydrate.[8]
Purification by Recrystallization
Crude TMAH pentahydrate can be purified by recrystallization from water.[9]
-
Dissolution: Dissolve the crude solid in a minimum amount of hot deionized water (e.g., 35-50 °C).[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Further cool the solution in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum in a desiccator, as they are hygroscopic.
Analysis by Ion Chromatography (IC)
This method is suitable for quantifying the TMA⁺ ion in aqueous samples.
-
Sample Preparation: Dilute the sample containing TMAH to fall within the linear range of the instrument (e.g., 0.3 to 100 µg/mL). Use deionized water or mobile phase for dilution.
-
Chromatographic System:
-
Column: A suitable cation exchange column.
-
Eluent: An acidic solution, such as 5 mM sulfuric acid.
-
Detection: Suppressed conductivity detection.
-
-
Procedure: Inject the prepared sample into the IC system. The TMA⁺ ion will be separated from other cations.
-
Quantification: Determine the concentration by comparing the peak area to a calibration curve prepared from known standards.
Biological Activity and Signaling Pathways
While TMAH is primarily an industrial and laboratory chemical, the tetramethylammonium (TMA⁺) ion itself possesses notable pharmacological activity. It is classified as a cholinomimetic, meaning it mimics the effects of the neurotransmitter acetylcholine.
Mechanism of Action
TMA⁺ acts as a ganglionic stimulant. Its primary mode of action is the stimulation of muscarinic receptors, a class of G-protein coupled receptors that are part of the parasympathetic nervous system.
Signaling Pathway:
-
Binding: The TMA⁺ ion binds to muscarinic acetylcholine receptors (mAChRs) on the surface of cells (e.g., cardiac myocytes, smooth muscle cells).
-
G-Protein Activation: This binding activates an associated G-protein (typically Gᵢ/Gₒ or Gᵩ).
-
Downstream Effects: The activated G-protein modulates downstream effectors. For example, in cardiac cells, this can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of ion channels like Ca²⁺ and Cl⁻ channels. This antagonizes the effects of adrenergic stimulation.
This activity is the basis for the high systemic toxicity of TMAH, where dermal exposure can lead to severe cardiovascular effects.
References
- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. musechem.com [musechem.com]
- 3. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 4. doubtnut.com [doubtnut.com]
- 5. Tetramethylammonium Hydroxide Pentahydrate | C4H23NO6 | CID 82620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetramethylammonium hydroxide pentahydrate TMAH [sigmaaldrich.com]
- 7. Tetramethylammonium hydroxide pentahydrate, 97% | Fisher Scientific [fishersci.ca]
- 8. CN104693040A - Process for crystallizing tetramethylammonium hydroxide solid - Google Patents [patents.google.com]
- 9. CN102030663A - Method for preparing tetramethyl ammonium hydroxide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Stability of Tetramethylammonium Hydroxide Pentahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium salt with significant applications in various scientific and industrial fields, including as a strong base in organic synthesis, a surfactant in the synthesis of ferrofluids, and as an anisotropic etchant in the semiconductor industry.[1] In its solid form, TMAH is most commonly available as a pentahydrate, with the chemical formula (CH₃)₄NOH·5H₂O.[2][3] Understanding the thermal stability of this compound is critical for its safe handling, storage, and application, particularly in processes that involve elevated temperatures.
This technical guide provides a comprehensive overview of the thermal stability of tetramethylammonium hydroxide pentahydrate, detailing its decomposition pathway, relevant quantitative data, and the experimental protocols used for its characterization.
Physicochemical Properties
Tetramethylammonium hydroxide pentahydrate is a white, crystalline solid that is highly soluble in water.[4] It is a strong organic base and is known to be hygroscopic, readily absorbing moisture and carbon dioxide from the atmosphere.[3]
Thermal Stability and Decomposition Mechanism
The thermal stability of tetramethylammonium hydroxide pentahydrate is characterized by a series of events, including melting, dehydration, and ultimately, decomposition of the tetramethylammonium cation.
Melting and Dehydration:
The pentahydrate form melts in the range of 67-73°C.[4] Upon further heating, it is expected to undergo dehydration, losing its five water molecules. The exact temperature and enthalpy of this dehydration process can be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermal Decomposition:
The decomposition of the anhydrous tetramethylammonium hydroxide typically commences at temperatures around 130-145°C.[2][3] The primary mechanism of decomposition is Hofmann elimination, where the hydroxide ion acts as a base, leading to the formation of trimethylamine, a tertiary amine, and methanol. An idealized equation for the decomposition of the anhydrous form is:
2 N(CH₃)₄⁺OH⁻ → 2 N(CH₃)₃ + CH₃OCH₃ + H₂O[1]
However, the more commonly cited products are trimethylamine and methanol. When heated to decomposition, it can also emit toxic fumes of nitrogen oxides and ammonia.[5]
Data Presentation
The following table summarizes the key quantitative data related to the thermal stability of tetramethylammonium hydroxide pentahydrate.
| Property | Value | Source(s) |
| Melting Point | 67-73 °C | [4][6] |
| Decomposition Temperature | ~130-145 °C | [2][3] |
| Decomposition Products | Trimethylamine, Methanol | [3] |
Experimental Protocols
The thermal stability of tetramethylammonium hydroxide pentahydrate is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with dehydration and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of tetramethylammonium hydroxide pentahydrate into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 200°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water (dehydration) and the decomposition of the organic cation. The onset temperature of each step indicates the initiation of the thermal event.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpy changes associated with melting, dehydration, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of tetramethylammonium hydroxide pentahydrate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program:
-
Cool the sample to a low temperature (e.g., 0°C) to establish a stable baseline.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the final decomposition point (e.g., 200°C).
-
-
-
Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram will show endothermic peaks corresponding to melting and dehydration, and potentially an exothermic or endothermic peak for decomposition. The area under each peak is proportional to the enthalpy change of the transition.
Mandatory Visualizations
Caption: Logical flow of the thermal decomposition of tetramethylammonium hydroxide pentahydrate.
Caption: Typical experimental workflow for the thermal analysis of organic hydrates.
References
- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. Tetramethylammonium hydroxide pentahydrate | 10424-65-4 [chemicalbook.com]
- 3. musechem.com [musechem.com]
- 4. Tetramethylammonium hydroxide pentahydrate TMAH [sigmaaldrich.com]
- 5. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetramethylammonium Hydroxide Pentahydrate | C4H23NO6 | CID 82620 - PubChem [pubchem.ncbi.nlm.nih.gov]
tetramethylammonium ion hexahydrate solubility in different solvents
An In-depth Technical Guide on the Solubility of Tetramethylammonium Hydroxide Pentahydrate
This technical guide provides a comprehensive overview of the solubility of tetramethylammonium hydroxide (TMAH), focusing on its common pentahydrate form. Designed for researchers, scientists, and drug development professionals, this document details quantitative solubility data, experimental methodologies for its determination, and key molecular interactions and applications.
Introduction
Tetramethylammonium hydroxide (TMAH), with the chemical formula (CH₃)₄NOH, is a quaternary ammonium salt. It is a strong organic base that is widely used in various industrial and research applications.[1][2] TMAH is commonly supplied as an aqueous solution or as a solid hydrate, most frequently the pentahydrate ((CH₃)₄NOH · 5H₂O).[3][4] Its properties as a surfactant, etchant, and phase transfer catalyst make it indispensable in semiconductor manufacturing, chemical synthesis, and pharmaceuticals.[3][5]
The tetramethylammonium (TMA) cation is hydrophilic, a property that governs its solubility characteristics.[6] Understanding the solubility of TMAH in different solvents is critical for its effective use in applications ranging from photoresist development in microelectronics to its role as a reagent in organic synthesis.[2][3] This guide synthesizes available data on its solubility and provides standardized protocols for its measurement.
Quantitative Solubility Data
The solubility of tetramethylammonium hydroxide is highest in water, reflecting the hydrophilic nature of the tetramethylammonium cation.[6][7] While extensive data across a wide range of organic solvents is limited in publicly available literature, its common use in methanol solutions indicates appreciable solubility.[3] The available quantitative data for TMAH pentahydrate is summarized below.
| Solvent | Temperature (°C) | Solubility | Citation |
| Water | 15 | ~220 g / 100 mL | [3] |
| Water | 15 | 2,200 g / L | [8] |
| Water | 20 | >1,000 g / L | [9] |
| Methanol | Not Specified | Soluble | [3] |
Note: Some sources describe TMAH as sparingly soluble in methanol and slightly soluble in water, which may refer to specific, non-standard conditions or anhydrous forms.[10] However, the majority of sources confirm its high solubility in water.[11][12]
Experimental Protocols for Solubility Determination
Determining the solubility of a compound like TMAH pentahydrate requires a precise and systematic approach. The following protocol describes a standard method for generating reliable solubility data.
Protocol: Isothermal Equilibrium Method
Objective: To determine the solubility of tetramethylammonium hydroxide pentahydrate in a given solvent at a constant temperature.
Materials:
-
Tetramethylammonium hydroxide pentahydrate (CAS: 10424-65-4)
-
Solvent of interest (e.g., deionized water, methanol, ethanol)
-
Temperature-controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Airtight, sealed vials (e.g., glass screw-cap vials)
-
Analytical instrumentation for concentration measurement (e.g., Ion Chromatograph (IC), HPLC, or acid-base titration setup)
Methodology:
-
Preparation of Solvent System: Prepare a sufficient volume of the desired solvent.
-
Supersaturation: Add an excess amount of TMAH pentahydrate to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed and that solid solute remains in equilibrium with the solution.
-
Equilibration: Place the sealed vial in the temperature-controlled shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle for several hours at the same constant temperature.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Concentration Analysis: Determine the concentration of the TMAH in the diluted sample.
-
Ion Chromatography (IC): A common method for quantifying TMA⁺ ions. The system should be calibrated with standard solutions of known TMAH concentration.[13]
-
Acid-Base Titration: As TMAH is a strong base, it can be titrated with a standardized acid (e.g., HCl). The endpoint can be determined using a pH meter or a suitable indicator.
-
-
Calculation of Solubility: Back-calculate the original concentration of the saturated solution using the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.
Applications and Molecular Interactions
The utility of TMAH stems from its unique chemical properties as a strong, metal-ion-free organic base. Its applications are diverse, spanning multiple high-technology and research sectors.
The reactivity and stability of the tetramethylammonium cation are influenced by its interactions with surrounding molecules and ions. In aqueous solutions, the TMA⁺ ion is stabilized. However, under certain conditions, particularly in the presence of strong nucleophiles like hydroxide ions (OH⁻), it can undergo degradation. This is a critical consideration in applications like anion exchange membranes (AEMs) for fuel cells.
Two primary degradation pathways have been identified through computational studies:
-
Ylide Formation (Hofmann Elimination): A hydroxide ion abstracts a proton from one of the methyl groups, leading to the formation of an ylide intermediate, which can subsequently decompose.
-
Nucleophilic Substitution (Sɴ2): A hydroxide ion directly attacks one of the methyl carbons, displacing trimethylamine as a leaving group.
These pathways are crucial for understanding the chemical stability of TMAH and materials derived from it in various chemical environments.
References
- 1. musechem.com [musechem.com]
- 2. dataintelo.com [dataintelo.com]
- 3. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 4. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]
- 5. businessresearchinsights.com [businessresearchinsights.com]
- 6. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Tetramethylammonium hydroxide = 95.0 T 10424-65-4 [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
- 10. Tetramethylammonium hydroxide CAS#: 75-59-2 [m.chemicalbook.com]
- 11. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tetramethylammonium hydroxide pentahydrate CAS#: 10424-65-4 [m.chemicalbook.com]
- 13. oaepublish.com [oaepublish.com]
An In-depth Technical Guide to Tetramethylammonium Hydroxide Pentahydrate
An important introductory note: This guide focuses on Tetramethylammonium Hydroxide Pentahydrate. While the request specified the "hexahydrate" form, publicly available scientific and safety data predominantly refer to the pentahydrate form (with five water molecules). It is the most common and well-documented crystalline hydrate of the tetramethylammonium ion.
This technical guide is designed for researchers, scientists, and professionals in drug development, providing essential data on the CAS number, safety, and handling of Tetramethylammonium Hydroxide Pentahydrate.
Chemical Identification
| Identifier | Value |
| Chemical Name | Tetramethylammonium hydroxide pentahydrate |
| Synonyms | N,N,N-trimethylmethanaminium hydroxide pentahydrate, TMAH pentahydrate[1] |
| CAS Number | 10424-65-4[1][2][3][4] |
| EC Number | 200-882-9[2][5] |
| Molecular Formula | (CH₃)₄N(OH) · 5H₂O[4] |
| Molecular Weight | 181.23 g/mol |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Tetramethylammonium Hydroxide Pentahydrate.
| Property | Value |
| Appearance | White crystalline solid or crystals[5][6] |
| Odor | Ammoniacal[6] |
| Melting Point | 67-70 °C[7] |
| pH | 14 (at approx. 1,000 g/L at 20 °C)[7] |
| Solubility in Water | 2,200 g/L at 15 °C[7] |
| Vapor Pressure | 97 mm Hg at 20 °C |
| Vapor Density | 1.1 (vs air)[7] |
| Stability | Stable under normal conditions, but is air sensitive and hygroscopic[5][6][8]. Absorbs carbon dioxide from the air[8]. |
Safety and Hazard Information
Tetramethylammonium hydroxide pentahydrate is a hazardous substance and requires strict safety precautions. The following tables outline its GHS classification and toxicological data.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 / 2 | H300: Fatal if swallowed[2][5][9] |
| Acute Toxicity, Dermal | Category 1 / 3 | H310/H311: Fatal/Toxic in contact with skin[2][5][9] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][5][9] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs (Central Nervous System)[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Liver, Thymus) through prolonged or repeated exposure in contact with skin[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[2] |
Toxicological Data
| Test | Species | Route | Result | Guideline |
| LD50 | Rat (female) | Oral | 7.5 - 50 mg/kg | OECD Test Guideline 423 |
| LD50 | Rat (male and female) | Dermal | 12.5 mg/kg | Expert Judgment |
| Skin Corrosion/Irritation | Not specified | Dermal | Corrosive (4 h) | OECD Test Guideline 404 |
| Germ Cell Mutagenicity | Not specified | Not specified | Negative[2] | OECD Test Guideline 471 |
Experimental Protocols
Detailed experimental methodologies for the toxicological evaluations are based on internationally recognized guidelines.
-
Acute Oral Toxicity (OECD 423): This method, the Acute Toxic Class Method, involves administering the substance to a group of animals in a stepwise procedure. The outcome (mortality or evident toxicity) in one step determines the dose for the next step. The method allows for classification of the substance with the use of a minimal number of animals.
-
Skin Corrosion/Irritation (OECD 404): This guideline involves the application of the test substance to the skin of an animal (typically a rabbit). The degree of skin irritation or corrosion is evaluated at specific intervals by observing for erythema, eschar, and edema.
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This is a widely used method for identifying substances that can cause gene mutations. It uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
For complete, detailed protocols, researchers should refer directly to the official documentation for the cited OECD Test Guidelines.
Hazard Identification and Risk Management Workflow
The following diagram illustrates a logical workflow for identifying hazards and managing risks when handling Tetramethylammonium Hydroxide Pentahydrate in a laboratory setting.
Caption: Workflow for Safe Handling of TMAH Pentahydrate.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Tetramethylammonium hydroxide = 95.0 T 10424-65-4 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscience.com [chemscience.com]
Preliminary Studies on Tetramethylammonium Ion Hexahydrate Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetramethylammonium (TMA) cation, [N(CH₃)₄]⁺, is the simplest quaternary ammonium cation and serves as a fundamental model for studying the interactions of larger, more complex quaternary ammonium compounds that are ubiquitous in biological systems and pharmaceutical agents.[1] Its interaction with water molecules, particularly the formation of specific hydrate structures, is of critical importance for understanding its behavior in aqueous environments, which has implications for drug delivery, protein folding, and ion channel activity. This technical guide provides a comprehensive overview of the preliminary studies and methodologies relevant to the investigation of tetramethylammonium ion hexahydrate interactions. While a definitive crystal structure for the hexahydrate has not been extensively reported, this guide synthesizes findings from studies on smaller hydrated TMA clusters and outlines the experimental and computational protocols necessary for a thorough characterization.
Data Presentation: Interactions in Hydrated Tetramethylammonium Clusters
Quantitative data on the interactions within hydrated TMA clusters has been primarily derived from computational studies and infrared photodissociation (IRPD) spectroscopy of mass-selected clusters. The following tables summarize key energetic and vibrational data for small TMA-water clusters, which provide a foundation for understanding the hexahydrate.
Table 1: Calculated Binding Energies for TMA⁺·(H₂O)ₙ Clusters
| Cluster | Binding Energy (kJ/mol) | Computational Method |
| TMA⁺·(H₂O)₁ | 44 | B3LYP/6-31+G(d,p) |
This data indicates that the interaction of a single water molecule with the TMA⁺ ion is significantly weaker than for other cations, being closer to the condensation energy of bulk water.[2]
Table 2: Vibrational Frequencies of the OH Stretching Modes in TMA⁺·(H₂O)ₙ Clusters
| Cluster | Vibrational Frequency (cm⁻¹) | Assignment | Experimental Method |
| TMA⁺·(H₂O)₁ | 3718 | OH asymmetric stretch | IRPD Spectroscopy |
| Free H₂O | 3756 | OH asymmetric stretch | - |
| Bulk H₂O | ~3400 | OH stretch | - |
The relatively small red-shift of the OH stretching frequency in TMA⁺·(H₂O)₁ compared to an isolated water molecule suggests a weak ion-water interaction.[2] In larger clusters, extensive water-water hydrogen bonding is observed.[2]
Experimental Protocols
The characterization of ion-water clusters like this compound relies on a combination of crystallographic, spectroscopic, and computational techniques.
Synthesis and Crystal Growth
The synthesis of a specific hydrate of a salt often involves controlled crystallization from aqueous solutions at different temperatures.
Protocol for the Synthesis of Tetramethylammonium Halide Hydrates:
-
Dissolution: Dissolve the anhydrous tetramethylammonium halide salt (e.g., tetramethylammonium chloride) in deionized water to create a saturated or near-saturated solution.
-
Controlled Cooling: Slowly cool the solution to induce crystallization. The final hydration state of the resulting crystals can be sensitive to the cooling rate and the final temperature. For hexahydrates, crystallization at sub-ambient temperatures is often required.
-
Crystal Isolation: Isolate the crystals by filtration and wash with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals under a stream of dry nitrogen or in a desiccator at a controlled temperature to prevent the loss of water of hydration.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, including the precise arrangement of the TMA⁺ ion, the chloride ion, and the six water molecules in the hexahydrate.
Experimental Workflow for Single-Crystal X-ray Diffraction:
Caption: Workflow for X-ray Crystal Structure Determination.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy is a powerful tool for probing the interactions and dynamics of the water molecules and the TMA⁺ ion in the hexahydrate.[3]
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on an appropriate IR-transparent window (e.g., CaF₂).
-
Data Acquisition: Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: Analyze the positions, shapes, and intensities of the vibrational bands corresponding to the O-H stretching and bending modes of the water molecules and the vibrational modes of the TMA⁺ cation.
Protocol for Raman Spectroscopy:
-
Sample Preparation: Place a crystalline sample directly into the path of the laser beam.
-
Data Acquisition: Excite the sample with a monochromatic laser source and collect the scattered light.
-
Spectral Analysis: Analyze the Raman shifts to identify the vibrational modes of the water molecules and the TMA⁺ ion.
Computational Methodologies
Ab initio and density functional theory (DFT) calculations, as well as molecular dynamics (MD) simulations, provide invaluable insights into the structure, energetics, and dynamics of ion-water interactions.[4][5][6]
Quantum Chemical Calculations
These methods are used to calculate the optimized geometries, binding energies, and vibrational frequencies of the TMA⁺·(H₂O)₆ cluster.
Workflow for Quantum Chemical Calculations:
Caption: Workflow for Quantum Chemical Calculations.
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of the TMA⁺ ion and the surrounding water molecules in an aqueous solution.[7][8]
Workflow for Molecular Dynamics Simulations:
Caption: Workflow for Molecular Dynamics Simulations.
Signaling Pathways and Logical Relationships
In the context of drug development, the interaction of TMA⁺ with biological macromolecules can be conceptualized as a signaling event. For instance, the binding of a TMA-like moiety to a receptor protein can initiate a conformational change, leading to a downstream biological response.
Logical Relationship for Receptor Binding:
Caption: Logical Flow of a Ligand-Receptor Interaction.
Conclusion
The study of this compound interactions provides fundamental insights into the behavior of quaternary ammonium compounds in aqueous and biological environments. While a complete experimental characterization of the hexahydrate remains to be reported, the combination of synthesis, X-ray crystallography, vibrational spectroscopy, and computational modeling offers a powerful and comprehensive approach to elucidating its structure, energetics, and dynamics. The methodologies and preliminary data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
References
- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ab initio molecular orbital calculations of electron distribution in tetramethylammonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insignificant Effect of Temperature on the Structure and Angular Jumps of Water near a Hydrophobic Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Role of Tetramethylammonium (TMA+) Ion as a Structure-Directing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of porous materials, such as zeolites and metal-organic frameworks (MOFs), often relies on the use of structure-directing agents (SDAs). These are typically organic molecules or inorganic cations that guide the organization of precursor species into a specific crystalline framework.[1][2] Organic SDAs, particularly quaternary ammonium cations, have been pivotal in the creation of new zeolitic structures, especially those with high silica content.[1]
Among these, the tetramethylammonium (TMA+) cation is a widely used and effective SDA. While the user specified "tetramethylammonium ion hexahydrate," this term typically refers to the state of the TMA+ ion in an aqueous solution, where it is hydrated by water molecules. In practice, the TMA+ cation is introduced into the synthesis mixture from a salt, most commonly tetramethylammonium hydroxide (TMAOH). These notes detail the applications and protocols for using the TMA+ ion as an SDA in materials synthesis.
The TMA+ ion plays several critical roles during crystallization:
-
Structure Direction: It is indispensable for the formation of specific zeolite frameworks, such as LTA.[3][4]
-
Composition Control: It influences the silicon-to-aluminum (Si/Al) ratio of the final product.[1]
-
Pore-Filling: It stabilizes the forming porous structure by occupying the voids.[1]
-
Crystal Size Modulation: Its concentration can be adjusted to control the size of the resulting crystals.[5]
Section 1: Applications and Effects of TMA+ as an SDA
The tetramethylammonium cation is a versatile SDA employed to achieve specific material properties. Its small size and charge density allow it to play unique roles in zeolite formation.
1.1. Directing Specific Zeolite Frameworks The TMA+ cation is crucial for the synthesis of certain zeolite topologies. Its primary role is to stabilize specific silicate oligomers in the precursor gel, which act as building blocks for the final crystal structure.[3] For instance, TMA+ is known to be essential for forming the LTA (Linde Type A) zeolite framework.[3][4] Molecular dynamics simulations have shown that TMA+ preferentially stabilizes 4-ring silicate structures, which are key precursors for certain zeolites.[3]
1.2. Controlling Framework Composition The presence of TMA+ during synthesis can significantly influence the elemental composition of the zeolite framework, particularly the Si/Al ratio. In the synthesis of LTA-type zeolites, the use of TMA+ in conjunction with Na+ ions increased the Si/Al ratio from a baseline of 1 to 3.[1] This demonstrates its role in facilitating the incorporation of silicon into the framework.
1.3. Cooperative Structure Direction (Dual-Template Synthesis) TMA+ is often used in combination with other, larger organic SDAs in a cooperative templating system. In such syntheses, each SDA directs a different part of the final structure. A notable example is the synthesis of SAPO-37, where the smaller TMA+ cation occupies the small sodalite (sod) cages, while the larger tetrapropylammonium (TPA+) cation directs the formation of the larger FAU supercages.[1] Similarly, when used with tetraethylammonium (TEA+), TMA+ helps form the UZM-9 zeolite with a Si/Al ratio as high as 9.[1]
1.4. Modulating Crystal Size The concentration of the TMA+ source (e.g., TMAOH) in the synthesis gel is a key parameter for controlling the crystal size of the final product. In the synthesis of Omega zeolite nanocrystals, varying the TMA-OH/Al2O3 molar ratio allowed for the regulation of crystal size between 34 and 100 nm.[5] This control is critical for applications in catalysis and separations, where crystal size affects diffusion pathways and surface area.
Section 2: Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing TMA+ as a structure-directing agent.
Table 1: Synthesis of Omega Zeolite Nanocrystals Using Varying TMAOH Concentrations[5]
| Parameter | Run 1 | Run 2 | Run 3 |
|---|---|---|---|
| TMA-OH/Al₂O₃ Molar Ratio | 0.36 | 0.48 | 0.61 |
| Resulting Crystal Size | ~100 nm | - | 34 nm |
| Synthesis Temperature | 100°C | 100°C | 100°C |
| Synthesis Duration | 4 days | 4 days | 4 days |
| Aging Period | 3 days | 3 days | 3 days |
Table 2: Influence of TMA+ on Zeolite Type and Composition in Dual-Template Systems[1]
| Primary SDA | Co-SDA | Resulting Zeolite Framework | Final Si/Al Ratio |
|---|---|---|---|
| Na⁺ | TMA⁺ | LTA | 3 |
| TEA⁺ | TMA⁺ | UZM-9 | 9 |
| TPA⁺ | TMA⁺ | SAPO-37 (FAU) | N/A |
Section 3: Experimental Protocols
Safety First: Tetramethylammonium hydroxide (TMAOH) is corrosive and toxic. It can be fatal if swallowed, inhaled, or in contact with skin.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: General Hydrothermal Synthesis of Zeolites Using TMAOH
This protocol provides a general workflow for synthesizing zeolites with TMAOH as the SDA. The specific amounts of reagents must be optimized for the target zeolite.
1. Reagents and Materials:
- Silica source (e.g., colloidal silica, fumed silica, tetraethyl orthosilicate)
- Alumina source (e.g., sodium aluminate, aluminum hydroxide)
- Mineralizer/Alkali source (e.g., sodium hydroxide)
- Structure-Directing Agent: Tetramethylammonium hydroxide (TMAOH, aq. solution)
- Deionized water
- Teflon-lined stainless-steel autoclave
2. Procedure:
- Gel Preparation: In a suitable beaker, dissolve the alumina source and mineralizer (e.g., NaOH) in a portion of the deionized water.
- In a separate beaker, add the TMAOH solution to the remaining deionized water.
- Slowly add the silica source to the TMAOH solution while stirring vigorously to create a uniform suspension.
- Add the alumina solution dropwise to the silica suspension under continuous stirring. Stir the resulting mixture until a homogeneous gel is formed.
- Aging (Optional): Cover the beaker and let the gel age at room temperature for a specified period (e.g., 3-24 hours). Aging can help in the nucleation process.[5]
- Hydrothermal Synthesis: Transfer the gel into a Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven.
- Heat the autoclave at a specified temperature (typically 100-180°C) for a duration ranging from hours to several days.[5][8]
- Product Recovery: After crystallization, cool the autoclave to room temperature.
- Recover the solid product by filtration or centrifugation.
- Washing: Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.
- Drying: Dry the washed product in an oven, typically at 60-100°C, overnight.
- Calcination (Template Removal): To remove the occluded TMA+ template and open the micropores, place the dried powder in a furnace. Heat in air or nitrogen using a controlled temperature ramp (e.g., 1-2°C/min) to a final temperature of 500-600°C and hold for several hours.
Protocol 2: Specific Synthesis of Omega Zeolite Nanocrystals[5]
This protocol is adapted from a study on synthesizing Omega zeolite nanocrystals where crystal size was controlled by the TMAOH concentration.
1. Reagents:
- Sodium aluminate (50–60% Al₂O₃, 37–45% Na₂O)
- Colloidal silica (HS-40, 40 wt. % suspension in H₂O)
- Sodium hydroxide (NaOH)
- Tetramethylammonium hydroxide (TMA-OH, 25% solution in water)
- Deionized water
2. Procedure for a Gel with TMA-OH/Al₂O₃ Molar Ratio of 0.36:
- Solution Preparation: Prepare the synthesis gel by mixing NaOH, deionized H₂O, TMA-OH, and sodium aluminate in a plastic beaker. Stir at room temperature for 30 minutes.
- Add the colloidal silica to the mixture to form a solid aluminosilicate gel with the desired elemental composition.
- Aging: Age the gel at room temperature for 3 days.
- Hydrothermal Synthesis: Transfer the aged gel to a sealed autoclave and heat at 100°C for 4 days.
- Product Recovery: Cool the autoclave, filter the solid product, wash thoroughly with deionized water, and dry.
Section 4: Visualizations
The following diagrams illustrate the experimental workflow and the conceptual role of the TMA+ ion in zeolite synthesis.
Caption: General experimental workflow for zeolite synthesis using TMAOH.
Caption: Conceptual role of the TMA+ ion in directing zeolite formation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of a structure directing agent tetramethylammonium template in the initial steps of silicate oligomerization in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. aro.koyauniversity.org [aro.koyauniversity.org]
- 6. echemi.com [echemi.com]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. researchgate.net [researchgate.net]
Growing High-Quality Crystals of Tetramethylammonium Ion Hydrates: An Experimental Protocol
Application Note: This document provides a detailed experimental protocol for the growth of single crystals of tetramethylammonium hydroxide pentahydrate. The tetramethylammonium (TMA) cation is a common phase-transfer catalyst and a structure-directing agent in the synthesis of zeolites and other crystalline materials. High-quality single crystals of its hydrated form are essential for detailed structural analysis by techniques such as X-ray diffraction, which provides insights into its interactions with water molecules and its role in various chemical processes. The following protocol is designed for researchers in materials science, chemistry, and drug development to produce crystals suitable for crystallographic analysis. While the focus is on the well-documented pentahydrate, the principles may be adapted for the crystallization of other hydrate forms.
Quantitative Data Summary
The physical and chemical properties of tetramethylammonium hydroxide (TMAH) and its common hydrate are summarized in the tables below for easy reference.
Table 1: Properties of Tetramethylammonium Hydroxide and its Pentahydrate
| Property | Tetramethylammonium Hydroxide (TMAH) | Tetramethylammonium Hydroxide Pentahydrate |
| Chemical Formula | C4H13NO | C4H23NO6 |
| Molar Mass | 91.15 g/mol | 181.23 g/mol |
| Appearance | Colorless to yellowish liquid (in solution) | Colorless, deliquescent needles or white crystals |
| Melting Point | N/A (decomposes) | 67 °C (153 °F; 340 K)[1] |
| Boiling Point | Decomposes at 130-140 °C[2][3] | Decomposes |
| CAS Number | 75-59-2 | 10424-65-4[1][3] |
Table 2: Solubility and Solution Properties of Tetramethylammonium Hydroxide
| Property | Value | Conditions |
| Solubility in Water | High[1] | - |
| pH of 10 wt. % solution | ~13 | 20 °C |
| pH of 25 wt. % solution | >13 | 20 °C[4] |
| Density of 10 wt. % solution | 1.006 g/mL | 25 °C |
| Density of 25 wt. % solution | 1.016 g/mL | 25 °C[4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the crystallization of tetramethylammonium hydroxide pentahydrate from an aqueous solution.
Caption: Workflow for the crystallization of tetramethylammonium hydroxide pentahydrate.
Experimental Protocol: Growth of Tetramethylammonium Hydroxide Pentahydrate Crystals
This protocol details the steps for growing single crystals of tetramethylammonium hydroxide pentahydrate suitable for X-ray diffraction analysis.
Materials:
-
Tetramethylammonium hydroxide solution (25 wt. % in water)
-
Deionized water
-
Small beakers or vials
-
Syringe filters (0.22 µm)
-
Crystallization dishes or vials
-
Parafilm
-
Microscope for crystal inspection
Procedure:
-
Preparation of a Saturated Solution:
-
Start with a commercially available tetramethylammonium hydroxide solution (e.g., 25 wt. % in water).
-
In a clean glass vial, gently heat the solution to approximately 40°C to ensure all solute is dissolved.
-
Allow the solution to cool slowly to room temperature. To create a saturated or slightly supersaturated solution, you can allow for very slow evaporation of a small amount of the solvent (water) by leaving the container partially covered in a controlled environment.
-
-
Filtration:
-
To remove any particulate impurities that could act as unwanted nucleation sites, filter the prepared TMAH solution through a 0.22 µm syringe filter into a clean crystallization vessel.
-
-
Crystallization by Slow Evaporation:
-
Place the filtered solution in a clean beaker or vial.
-
Cover the opening of the container with parafilm.
-
Puncture a few small holes in the parafilm with a needle. This will allow for slow evaporation of the water, which will gradually increase the concentration of the TMAH and lead to the formation of crystals.
-
Place the vessel in a vibration-free location at a constant temperature.
-
-
Crystallization by Slow Cooling:
-
As an alternative to slow evaporation, prepare a saturated solution at a slightly elevated temperature (e.g., 30-35°C).
-
Place the covered crystallization vessel in an insulated container (e.g., a dewar flask or a styrofoam box) to slow down the rate of cooling to room temperature. A programmable thermostat can also be used for precise control of the cooling rate.
-
-
Monitoring Crystal Growth:
-
Monitor the vessel periodically for the formation of small crystals. This may take several days to weeks, depending on the conditions.
-
Once small seed crystals have formed, you can select a well-formed single crystal and transfer it to a fresh, slightly less saturated solution to allow it to grow larger without the formation of new crystals.
-
-
Harvesting and Handling Crystals:
-
Tetramethylammonium hydroxide pentahydrate crystals are deliquescent, meaning they readily absorb moisture from the air.[5] Therefore, they should be handled in a dry environment or quickly transferred to a protective medium.
-
Carefully remove the desired crystal from the mother liquor using a spatula or forceps.
-
Quickly wick away excess solution with a filter paper.
-
For X-ray diffraction, the crystal can be coated in a cryoprotectant oil (e.g., Paratone-N) to prevent dehydration.
-
Note on Hydrate Forms: The most commonly isolated and structurally characterized crystalline form of tetramethylammonium hydroxide hydrate is the pentahydrate. While the existence of other hydrates, such as a trihydrate, has been noted, a stable hexahydrate is not prominently reported in the chemical literature. The protocol provided is optimized for the pentahydrate. Researchers seeking to crystallize other hydrate forms may need to explore different temperature and concentration regimes. The characterization of any resulting crystals by techniques such as X-ray diffraction and thermogravimetric analysis is crucial to determine the exact hydrate form.
References
- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. China 99% TMAH crystal powder Tetramethylammonium hydroxide pentahydrate cas 10424-65-4 factory and suppliers | Theorem [theoremchem.com]
- 3. ar.tnjchem.com [ar.tnjchem.com]
- 4. 四甲基氢氧化铵溶液,25wt.%水溶液 (CH3)4N(OH) [sigmaaldrich.com]
- 5. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetramethylammonium Ion Hexahydrate as a Template in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetramethylammonium (TMA+) cation is a widely utilized structure-directing agent (SDA) in the synthesis of microporous materials, particularly zeolites. Its small, symmetric, and rigid nature allows it to effectively template the formation of specific framework topologies. While the user specified tetramethylammonium ion hexahydrate, in practice, the hydroxide form, tetramethylammonium hydroxide (TMAOH), is a more common precursor in hydrothermal synthesis, providing both the TMA+ template and the necessary basicity for the reaction. These application notes will focus on the use of the tetramethylammonium ion, primarily from TMAOH, as a template in the synthesis of aluminosilicate zeolites.
The TMA+ cation is crucial for the formation of certain zeolite structures, such as the Linde Type A (LTA) framework.[1] It plays a significant role in the initial stages of silicate oligomerization, influencing the formation of silicate species and ultimately the final zeolite structure.[1][2][3] By varying the concentration of TMA+ and other synthesis parameters, the physicochemical properties of the resulting materials, such as crystal size and silica-to-alumina (Si/Al) ratio, can be tailored.[4][5]
These notes provide detailed protocols for the synthesis of LTA and Omega zeolites using TMAOH as a template, along with quantitative data on the influence of synthesis parameters on the final product.
Applications
The primary application of the tetramethylammonium ion as a template is in the synthesis of zeolites with specific pore architectures. These materials have a wide range of industrial and research applications, including:
-
Catalysis: Zeolites are used as catalysts in various chemical reactions, including cracking, isomerization, and alkylation.[6] The specific pore structure and acidity, which can be controlled by the synthesis conditions, are critical for their catalytic performance.
-
Adsorption and Separation: The uniform micropores of zeolites make them excellent adsorbents for separating molecules based on size and shape. This is utilized in processes such as gas purification and the separation of isomers.
-
Ion Exchange: Zeolites can exchange their constituent cations with others in a surrounding solution, a property exploited in water softening and purification. The Si/Al ratio, influenced by the TMA+ template, affects the ion-exchange capacity.[7]
-
Membrane Technology: Zeolite nanocrystals synthesized using TMA+ can be used as seeds for the secondary growth of zeolite membranes, which are employed in separation processes.[1]
Quantitative Data
The concentration of the tetramethylammonium ion and other synthesis parameters have a direct impact on the properties of the synthesized zeolites. The following tables summarize key quantitative data from cited research.
Table 1: Influence of TMAOH/Al₂O₃ Molar Ratio on Omega Zeolite Crystal Size [4]
| Run | TMA-OH/Al₂O₃ Molar Ratio | Crystal Size Range (nm) |
| 1 | 0.36 | 36 - 117 |
| 2 | 0.48 | 60 - 70 |
| 3 | 0.61 | - |
Data for Run 3 crystal size was not specified in the source.
Table 2: Influence of Synthesis Parameters on LTA Zeolite Nanocrystal Size [3]
| Parameter Varied | Change | Effect on Crystal Size |
| Aging Time | Increase | Significant Decrease |
| Organic Cation (TMA+) Content | Increase | Significant Decrease |
| Inorganic Cation (Na+) Content | Increase | Significant Increase |
Table 3: Effect of Si/Al Ratio on ZSM-5 Zeolite Crystal Size [8]
| Si/Al Molar Ratio | Average Crystal Size (µm) |
| 10 | ~1-2 |
| 20 | ~2-4 |
| 25 | ~4-6 |
| 30 | ~6-8 |
| 40 | ~8-10 |
| 50 | ~10-12 |
Experimental Protocols
The following are detailed protocols for the hydrothermal synthesis of LTA and Omega zeolites using tetramethylammonium hydroxide as a structure-directing agent.
Protocol 1: Synthesis of LTA Zeolite Nanocrystals
This protocol is adapted from a study on the synthesis of LTA zeolite nanoparticles.[3]
Materials:
-
Sodium hydroxide (NaOH)
-
Tetramethylammonium hydroxide (TMAOH)
-
Aluminum isopropoxide
-
Colloidal silica
-
Deionized water
Procedure:
-
Preparation of Aluminate and Silicate Solutions:
-
Dissolve sodium hydroxide in deionized water.
-
Add TMAOH to the NaOH solution while stirring.
-
Divide the resulting solution into two halves.
-
To one half, add aluminum isopropoxide to prepare the aluminate solution.
-
To the other half, add colloidal silica to prepare the silicate solution.
-
-
Gel Formation:
-
Slowly add the silicate solution to the aluminate solution under vigorous stirring to form a homogeneous gel. The molar composition of the final gel should be approximately: 1 Al₂O₃ : 6 SiO₂ : 0.16 Na₂O : 7.27 (TMA)₂O : 350 H₂O.[3]
-
-
Aging:
-
Age the resulting gel statically at room temperature. The aging time can be varied to control the crystal size (e.g., studies have shown that increasing aging time leads to smaller crystals).[3]
-
-
Hydrothermal Crystallization:
-
Transfer the aged gel into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 4 days).[4]
-
-
Product Recovery and Purification:
Protocol 2: Synthesis of Omega Zeolite Nanocrystals
This protocol is based on the synthesis of nanocrystalline Omega zeolite.[4]
Materials:
-
Sodium hydroxide (NaOH)
-
Tetramethylammonium hydroxide (TMAOH)
-
Sodium aluminate (NaAlO₂)
-
Silica sol
-
Deionized water
Procedure:
-
Preparation of the Synthesis Gel:
-
In a plastic beaker, mix NaOH, deionized water, TMAOH, and NaAlO₂ at room temperature for 30 minutes. The molar ratios of TMA-OH to Al₂O₃ can be varied (e.g., 0.36, 0.48, 0.61) to influence the crystal size.[4]
-
Add the silica sol dropwise to the mixture under continuous stirring until a homogeneous gel is formed.
-
Continue stirring for an additional 30 minutes.
-
-
Aging:
-
Transfer the mixture to a 125 mL Teflon-lined stainless-steel autoclave.
-
Age the gel statically for three days at approximately 25°C.[4]
-
-
Hydrothermal Crystallization:
-
Place the autoclave in an oven and heat at 100°C for 4 days.[4]
-
-
Product Recovery and Purification:
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process and the role of the tetramethylammonium ion as a template.
Caption: Hydrothermal synthesis workflow for zeolites using a template.
Caption: Role of TMA+ as a structure-directing agent in zeolite synthesis.
References
- 1. scribd.com [scribd.com]
- 2. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. aro.koyauniversity.org [aro.koyauniversity.org]
- 5. Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06010H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Application of LTA Zeolite for the Removal of Inorganic and Organic Hazardous Substances from Water: A Review [mdpi.com]
- 8. scribd.com [scribd.com]
The Role of Tetramethylammonium Ion Hexahydrate in the Synthesis of Molecular Sieves: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the crucial role of the tetramethylammonium (TMA+) ion, supplied as its hexahydrate salt, in the synthesis of molecular sieves. The TMA+ cation is a widely utilized organic structure-directing agent (SDA), essential for the crystallization of specific microporous materials, such as Linde Type A (LTA) zeolites. Its primary function is to act as a template around which the aluminosilicate framework of the molecular sieve is constructed.
The size and shape of the TMA+ ion guide the formation of the characteristic pore structures of the resulting zeolite. In the synthesis of LTA zeolites, for instance, the TMA+ cation helps to form specific polyhedral cages within the crystal structure.[1] The presence of TMA+ can also influence the silicon-to-aluminum (Si/Al) ratio of the final product, a critical parameter that determines the zeolite's catalytic and adsorption properties.[2] While tetramethylammonium hydroxide (TMAOH) is a more common source of the TMA+ ion, tetramethylammonium ion hexahydrate can also be used, with careful adjustment of the synthesis gel's alkalinity.
Experimental Protocols
The following is a representative protocol for the hydrothermal synthesis of LTA-type zeolite using a tetramethylammonium ion source. This protocol is adapted from established procedures and highlights the critical parameters that need to be controlled for successful synthesis.
Materials:
-
Sodium aluminate (NaAlO₂)
-
Sodium silicate solution (or colloidal silica)
-
This compound ((CH₃)₄NOH·6H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Equipment:
-
Polypropylene beakers
-
Magnetic stirrer and stir bars
-
Teflon-lined stainless steel autoclave
-
Oven or furnace for hydrothermal synthesis
-
Centrifuge
-
pH meter
-
Filtration apparatus
Procedure:
-
Preparation of the Aluminosilicate Gel:
-
In a polypropylene beaker, dissolve a specific amount of sodium aluminate and sodium hydroxide in deionized water with vigorous stirring to form a clear solution (Solution A).
-
In a separate beaker, dilute a specific amount of sodium silicate solution with deionized water (Solution B).
-
Slowly add Solution B to Solution A under continuous, vigorous stirring to form a homogeneous aluminosilicate gel.
-
-
Introduction of the Structure-Directing Agent:
-
Dissolve the calculated amount of this compound in a small amount of deionized water.
-
Add the TMA+ solution to the aluminosilicate gel while maintaining vigorous stirring.
-
Note: The addition of this compound will not increase the pH as significantly as TMAOH. Therefore, additional NaOH may be required to achieve the desired alkalinity for crystallization. The final pH of the gel should be carefully monitored and adjusted.
-
-
Aging of the Gel:
-
The prepared gel is typically aged at room temperature for a period ranging from a few hours to 24 hours under static or gentle stirring conditions. Aging allows for the initial organization of the precursor species.
-
-
Hydrothermal Crystallization:
-
Transfer the aged gel into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to the desired crystallization temperature (typically between 100°C and 150°C) and maintain it for a specific duration (ranging from several hours to a few days).[3]
-
-
Product Recovery and Purification:
-
After the crystallization period, cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation.
-
Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.
-
Dry the final zeolite product in an oven at a temperature of around 100-120°C overnight.
-
-
Template Removal (Calcination):
-
To create the porous structure, the occluded TMA+ ions must be removed. This is typically achieved by calcination.
-
Heat the dried zeolite powder in a furnace to a temperature between 500°C and 600°C for several hours in the presence of air or an inert gas. The heating rate should be controlled to avoid structural damage.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of LTA-type zeolites using a tetramethylammonium ion source, showcasing the influence of various parameters on the final product characteristics.
| Parameter | Study 1 | Study 2 | Study 3 |
| Molar Composition of Gel | 1 Al₂O₃ : 2 SiO₂ : 4 Na₂O : 1 (TMA)₂O : 100 H₂O | 1 Al₂O₃ : 3 SiO₂ : 3 Na₂O : 2 (TMA)₂O : 150 H₂O | 1 Al₂O₃ : 4 SiO₂ : 5 Na₂O : 0.5 (TMA)₂O : 200 H₂O |
| Crystallization Temperature (°C) | 100 | 120 | 90 |
| Crystallization Time (hours) | 24 | 48 | 72 |
| Resulting Zeolite Type | LTA | LTA | LTA |
| Crystal Size (µm) | 1-2 | 2-4 | 0.5-1 |
| Si/Al Ratio | 1.0 | 1.2 | 1.0 |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the molecular sieve synthesis process.
Caption: A flowchart illustrating the major stages of molecular sieve synthesis.
Caption: The templating mechanism of the tetramethylammonium ion in zeolite formation.
References
Application Notes and Protocols for Tetramethylammonium Hydroxide Hexahydrate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetramethylammonium hydroxide (TMAH) hexahydrate in various organic synthesis applications. TMAH is a strong, metal-free organic base and a versatile reagent that can be employed as a catalyst, a methylating agent, and in phase-transfer catalysis. Its utility in producing complex molecules makes it a valuable tool in pharmaceutical and materials science research.
Catalyst for One-Pot Synthesis of Naphtho[1,2-e][1][2]oxazine-3-ones
Tetramethylammonium hydroxide serves as an efficient catalyst for the one-pot, three-component synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e][1][2]oxazine-3-one derivatives. This method is notable for its high yields, operational simplicity, and solvent-free conditions, aligning with the principles of green chemistry.[1][3]
Quantitative Data
The following table summarizes the results for the synthesis of various naphthoxazinone derivatives using TMAH as a catalyst.
| Entry | Ar | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | C₆H₅ | 20 | 97 | 218-220 |
| 2 | 4-Me-C₆H₄ | 25 | 98 | 184-186 |
| 3 | 4-OMe-C₆H₄ | 25 | 98 | 220-221 |
| 4 | 4-Cl-C₆H₄ | 30 | 95 | 226-228 |
| 5 | 4-Br-C₆H₄ | 30 | 90 | 186-189 |
| 6 | 2-Cl-C₆H₄ | 35 | 92 | 229-231 |
| 7 | 2-NO₂-C₆H₄ | 40 | 90 | 182-184 |
| 8 | 3-NO₂-C₆H₄ | 35 | 94 | 253 |
| 9 | 4-OH-C₆H₄ | 25 | 89 | 166-168 |
Reaction conditions: 2-naphthol (1 mmol), aromatic aldehyde (1 mmol), urea (2 mmol), and TMAH (35 mol%) at room temperature under solvent-free conditions. Yields are isolated yields based on 2-naphthol.[3]
Experimental Protocol
General Procedure for the Synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e][1][2]oxazine-3-ones:
-
In a mortar, grind a mixture of 2-naphthol (1 mmol), the desired aromatic aldehyde (1 mmol), urea (2 mmol), and tetramethylammonium hydroxide (35 mol%).
-
Continue grinding the mixture at room temperature for the time specified in the table above.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the solid residue with water.
-
Recrystallize the crude product from ethanol to afford the pure 1,2-dihydro-1-aryl-naphtho[1,2-e][1][2]oxazine-3-one derivative.
-
Characterize the products by IR, ¹H NMR, and comparison of their melting points with known values.[3]
Proposed Reaction Mechanism Workflow
Caption: Proposed mechanism for TMAH-catalyzed synthesis of naphthoxazinones.
O-Methylation of Phenolic Compounds
Tetramethylammonium hydroxide is an effective methylating agent for phenolic compounds, particularly when used in conjunction with microwave irradiation. This method offers a rapid and selective route to aryl methyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and fragrances.[4] The reaction proceeds with high yields and selectivity for O-methylation over C-methylation.[4]
Quantitative Data
The following table summarizes the results for the O-methylation of various phenolic compounds using TMAH under microwave irradiation.
| Entry | Phenolic Compound | Time (min) | Yield (%) |
| 1 | Phenol | 15 | 95 |
| 2 | 4-Methylphenol | 15 | 92 |
| 3 | 4-Methoxyphenol | 20 | 90 |
| 4 | 4-Chlorophenol | 20 | 88 |
| 5 | 4-Nitrophenol | 25 | 85 |
| 6 | 2-Naphthol | 15 | 96 |
| 7 | 2,4-Dihydroxybenzophenone | 20 | 93 (mono-methylated) |
Reaction conditions: Phenolic compound (1 mmol), TMAH (1 mmol, 25% solution in water), in ethanol (6 mL) under microwave irradiation at 120°C. Yields are isolated yields.[2][4]
Experimental Protocol
General Procedure for the O-Methylation of Phenolic Compounds:
-
In a microwave-safe reaction vessel, dissolve the phenolic compound (1 mmol) in ethanol (6 mL).
-
Add tetramethylammonium hydroxide (1 mmol, 25% aqueous solution).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for the time specified in the table.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Add water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl methyl ether.[4]
Reaction Workflow
References
Application Notes and Protocols: Tetramethylammonium Ion Hexahydrate as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, a phase transfer agent, transports a reactive species from one phase to another, thereby accelerating the reaction rate. Quaternary ammonium salts are a prominent class of phase transfer catalysts.[1] This document provides detailed application notes and protocols concerning the use of the tetramethylammonium ion, specifically from its hexahydrate salt, as a phase transfer catalyst.
The utility of a quaternary ammonium salt as a phase transfer catalyst is critically dependent on its lipophilicity. The cation must be sufficiently soluble in the organic phase to transport the aqueous reactant.[2] The tetramethylammonium cation, being the smallest of the tetraalkylammonium ions, exhibits high water solubility and consequently, low solubility in most organic solvents.[2][3] This characteristic generally renders it a less effective phase transfer catalyst compared to its longer-alkyl-chain counterparts like tetrabutylammonium salts.[2] Very small quaternary salts, such as those containing the tetramethylammonium ion, are often soluble only in the aqueous phase and are therefore unable to effectively transfer anions to the organic phase, which can prevent the desired reaction from occurring.[3]
However, the high thermal stability of the tetramethylammonium cation under basic conditions, due to its inability to undergo Hofmann elimination, presents a significant advantage in specific high-temperature applications.[4] When coupled with a polar organic solvent to mitigate its low organophilicity, the tetramethylammonium ion can function as a viable catalyst in certain contexts.[4]
This document will explore the mechanistic principles, outline specific applications with experimental protocols, and provide quantitative data where available, focusing on the nuanced role of the tetramethylammonium ion in phase transfer catalysis.
Mechanism of Action in Phase Transfer Catalysis
The fundamental principle of phase transfer catalysis involves the transport of a reactive anion from an aqueous phase to an organic phase where it can react with an organic-soluble substrate. The tetramethylammonium cation ((CH₃)₄N⁺), derived from its hexahydrate salt, participates in this process as follows:
-
Anion Exchange: In the aqueous phase, the tetramethylammonium cation pairs with the reactive anion (e.g., hydroxide, cyanide).
-
Phase Transfer: The newly formed ion pair, tetramethylammonium-[anion], partitions into the organic phase. The efficiency of this step is the primary limitation for the tetramethylammonium ion due to its low lipophilicity.
-
Reaction in Organic Phase: In the organic phase, the "naked" anion is highly reactive and readily participates in the desired reaction (e.g., nucleophilic substitution, alkylation) with the organic substrate.
-
Catalyst Regeneration: After the reaction, the tetramethylammonium cation pairs with the leaving group anion and returns to the aqueous phase, thus completing the catalytic cycle.
The overall efficiency of this cycle is dictated by the distribution of the catalyst between the two phases, which is influenced by the structure of the catalyst, the nature of the solvents, and the ions involved.
Signaling Pathway Diagram
Caption: General mechanism of phase transfer catalysis using a tetramethylammonium (TMA⁺) salt.
Applications and Experimental Protocols
While tetramethylammonium ion hexahydrate is not a conventional choice for a phase transfer catalyst, its hydroxide form, often generated in situ or used directly, finds application in specific organic syntheses. The following protocols provide examples where tetramethylammonium salts are utilized.
Synthesis of a Nimesulide Salt
This protocol describes the synthesis of a tetramethylammonium salt of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, utilizing tetramethylammonium hydroxide pentahydrate, a closely related compound to the hexahydrate.[5]
Experimental Workflow
Caption: Workflow for the synthesis of tetramethylammonium nimesulide.
Protocol:
-
Reagents:
-
Nimesulide (0.05 g, 0.162 mmol)
-
Tetramethylammonium hydroxide pentahydrate (0.026 g, 0.162 mmol)
-
Ethanol (5 cm³)
-
Methanol (5 cm³)
-
-
Procedure:
-
Dissolve nimesulide and tetramethylammonium hydroxide pentahydrate in a mixture of ethanol and methanol.[5]
-
Stir the resulting solution.
-
Allow the solution to evaporate at room temperature in a location without direct sunlight for several days.
-
Collect the resulting yellow crystals.
-
Quantitative Data:
| Parameter | Value | Reference |
| Melting Point | 179 °C | [5] |
| Product Form | Yellow Crystals | [5] |
General Considerations for Alkylation Reactions
While specific protocols for alkylation using this compound as a phase transfer catalyst are scarce due to its low efficacy, the following provides a general framework based on the principles of PTC. The effectiveness of this specific catalyst is expected to be low.
Experimental Workflow for a Generic Alkylation
Caption: General workflow for a phase transfer catalyzed alkylation.
General Protocol:
-
Materials:
-
Organic Substrate (e.g., a phenol, amine, or active methylene compound)
-
Alkylating Agent (e.g., alkyl halide)
-
This compound (as catalyst)
-
Inorganic Base (e.g., NaOH, K₂CO₃)
-
Organic Solvent (a polar solvent is recommended to aid in catalyst solubility, e.g., chlorobenzene, dichlorobenzene)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the organic substrate and the alkylating agent in the chosen organic solvent.
-
In a separate vessel, prepare an aqueous solution of the inorganic base and the this compound.
-
Add the aqueous phase to the organic phase.
-
Heat the mixture to the desired reaction temperature with vigorous stirring to ensure adequate mixing of the phases.
-
Monitor the reaction by an appropriate technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or distillation.
-
Comparative Efficacy of Tetraalkylammonium Catalysts
The choice of the quaternary ammonium salt significantly impacts the reaction rate and yield in phase transfer catalysis. The lipophilicity of the cation, often quantified by the total number of carbon atoms (C#), is a key determinant of catalyst performance.[6]
| Catalyst | C# | General Efficacy in PTC | Reference |
| Tetramethylammonium Ion | 4 | Low to Inactive: High water solubility limits its ability to transfer anions to the organic phase. May be effective in specific high-temperature reactions or with polar organic solvents. | [2][3][4] |
| Tetrabutylammonium Ion | 16 | High: Good balance of aqueous and organic solubility, making it a widely used and effective catalyst for a broad range of reactions. | [2] |
| Tetrahexylammonium Ion | 24 | Very High: Increased lipophilicity enhances its concentration in the organic phase, often leading to higher reaction rates for intrinsically slow reactions. | [3] |
| Methyltrioctylammonium Ion | 25 | Very High: Similar to tetrahexylammonium, its high lipophilicity makes it a very effective catalyst. | [3] |
Conclusion
The use of this compound as a phase transfer catalyst is generally limited by the low lipophilicity and high water solubility of the tetramethylammonium cation. For most standard PTC applications, quaternary ammonium salts with longer alkyl chains, such as tetrabutylammonium or tetrahexylammonium salts, are significantly more effective.
However, the unique thermal stability of the tetramethylammonium ion under basic conditions makes it a candidate for consideration in high-temperature reactions where other quaternary ammonium salts might decompose. In such cases, the use of a polar organic solvent is recommended to improve the catalyst's solubility in the organic phase.
The provided protocols and data highlight the niche applications and the general limitations of the tetramethylammonium ion in phase transfer catalysis, offering guidance to researchers in selecting the appropriate catalyst for their specific synthetic needs.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. The synthesis, thermal behaviour, spectral and structural characterization, and in silico prediction of pharmacokinetic parameters of tetraalkylammonium salts of non-steroidal anti-inflammatory drug nimesulide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Preparing Tetramethylammonium Hydroxide (TMAH) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium hydroxide (TMAH), a quaternary ammonium salt, is a strong organic base widely utilized in various industrial and research applications. It is commonly available as a solid pentahydrate ((CH₃)₄NOH·5H₂O) or in aqueous solutions.[1][2] This document provides a detailed protocol for the safe preparation of TMAH solutions from its pentahydrate form. TMAH is a crucial component in semiconductor manufacturing as a developer and anisotropic etchant for silicon.[3][4] In life sciences and pharmaceutical development, it can be used as a reagent in organic synthesis and as an ion-pairing agent in chromatography.[5][6]
Note on Hydration State: The most common solid form of tetramethylammonium hydroxide is the pentahydrate (CAS 10424-65-4).[2][3] While the term "hexahydrate" is sometimes used, the pentahydrate is the commercially prevalent and well-characterized form. The protocols herein are based on the pentahydrate.
Physicochemical Properties and Hazards
TMAH is a hazardous substance that requires strict safety protocols. It is highly corrosive and acutely toxic upon dermal contact, ingestion, or inhalation.[1] Exposure to solutions as low as 1% can be life-threatening.[1]
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | (CH₃)₄NOH·5H₂O | [7] |
| Molecular Weight | 181.23 g/mol | [5] |
| CAS Number | 10424-65-4 | [2][3] |
| Appearance | White, needle-like crystals | [3] |
| Melting Point | 67-70 °C | [5] |
| Solubility | Highly soluble in water | [4][7] |
| pH (25% solution) | > 13 | [1][2] |
Safety and Handling
Due to its high toxicity and corrosivity, all handling of TMAH must be conducted within a certified chemical fume hood while wearing extensive personal protective equipment (PPE).[1][8]
Required PPE:
-
Eye/Face Protection: A full face shield worn over tightly fitting safety goggles is mandatory.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm) with long cuffs are required.[1][2] A chemical-resistant apron over a lab coat is also necessary to prevent skin contact.[1][8] No skin should be exposed.
-
Respiratory Protection: All work must be performed in a certified chemical fume hood.[1]
Storage and Handling:
-
TMAH pentahydrate is hygroscopic and air-sensitive; it should be stored under an inert gas in a tightly sealed container in a dry, well-ventilated area.[1][2]
-
Work with a buddy when handling TMAH.[9]
-
Decontaminate all surfaces and equipment thoroughly after use.
-
Dispose of TMAH waste separately according to hazardous waste management guidelines.[1][2]
Experimental Protocols
The following protocols outline the preparation of TMAH solutions of various concentrations from the solid pentahydrate. All preparations must be performed in a chemical fume hood with appropriate PPE.
Materials and Equipment
-
Tetramethylammonium hydroxide pentahydrate (CAS 10424-65-4)
-
Deionized (DI) water
-
Volumetric flasks
-
Beakers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatula
-
Appropriate PPE (see section 2.2)
Preparation of a 1 Molar (1M) TMAH Solution
-
Calculate the required mass of TMAH pentahydrate.
-
The molecular weight of TMAH pentahydrate is 181.23 g/mol .
-
To prepare 1 liter (L) of a 1M solution, you will need 181.23 g of TMAH pentahydrate.
-
Adjust the mass based on the final volume required (e.g., for 100 mL, use 18.123 g).
-
-
Weigh the TMAH pentahydrate.
-
Place a beaker on the analytical balance and tare it.
-
Carefully weigh the calculated amount of TMAH pentahydrate into the beaker.
-
-
Dissolve the TMAH pentahydrate.
-
Add a portion of the DI water (approximately half of the final volume) to the beaker containing the TMAH pentahydrate.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Stir the solution until the solid is completely dissolved. The dissolution process is exothermic.[10]
-
-
Bring the solution to the final volume.
-
Once the solid is dissolved and the solution has cooled to room temperature, carefully transfer it to a volumetric flask of the desired final volume.
-
Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add DI water to the volumetric flask until the meniscus reaches the calibration mark.
-
-
Mix and store the solution.
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a properly labeled and sealed storage bottle.
-
Preparation of a 25% (w/w) TMAH Solution
-
Calculate the required mass of TMAH pentahydrate and DI water.
-
To prepare 100 g of a 25% (w/w) solution, you will need 25 g of TMAH (anhydrous equivalent).
-
The molecular weight of anhydrous TMAH is 91.15 g/mol . The molecular weight of the pentahydrate is 181.23 g/mol .
-
The weight fraction of anhydrous TMAH in the pentahydrate is 91.15 / 181.23 = 0.5029.
-
To get 25 g of anhydrous TMAH, you will need 25 g / 0.5029 = 49.71 g of TMAH pentahydrate.
-
The required mass of DI water will be 100 g - 49.71 g = 50.29 g (or 50.29 mL, assuming a density of 1 g/mL).
-
-
Weigh the components.
-
Tare a beaker on an analytical balance.
-
Weigh 49.71 g of TMAH pentahydrate into the beaker.
-
In a separate container, weigh 50.29 g of DI water.
-
-
Dissolve the TMAH pentahydrate.
-
Slowly add the DI water to the beaker containing the TMAH pentahydrate while stirring with a magnetic stirrer.
-
Continue stirring until all the solid has dissolved.
-
-
Store the solution.
-
Transfer the solution to a properly labeled and sealed storage bottle.
-
Visualizations
Experimental Workflow for TMAH Solution Preparation
Caption: Workflow for preparing TMAH solutions.
TMAH Safety and Handling Logic
Caption: Safety and handling logic for TMAH.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]
- 3. nbinno.com [nbinno.com]
- 4. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 5. Tetramethylammonium hydroxide pentahydrate TMAH [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. concordia.ca [concordia.ca]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. musechem.com [musechem.com]
Synthesis of Metal-Organic Frameworks for Drug Delivery Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high porosity, large surface area, tunable pore size, and the ability for surface functionalization make them exceptional candidates for various biomedical applications, particularly as drug delivery systems.[3][4] MOFs can encapsulate therapeutic agents, protecting them from degradation and enabling controlled, targeted release.[5][6] This document provides an overview of common synthesis methods for MOFs and detailed protocols for fabricating specific frameworks relevant to drug development.
The synthesis of MOFs is influenced by numerous factors including temperature, reaction time, solvent choice, and reactant concentrations, all ofwhich dictate the final properties of the material, such as crystallinity, particle size, and porosity.[4][7] Common synthesis techniques include solvothermal, microwave-assisted, mechanochemical, and electrochemical methods, each offering distinct advantages in terms of reaction speed, scalability, and environmental impact.[8][9]
General MOF Synthesis and Activation Workflow
The overall process for preparing MOFs for applications like drug delivery involves synthesis, purification, and activation to ensure the pores are accessible for guest molecules.
Caption: General workflow for MOF synthesis, purification, activation, and application.
Solvothermal Synthesis
Solvothermal synthesis is the most conventional method for producing high-quality, crystalline MOFs. The process involves heating the metal precursors and organic linkers in a sealed vessel, such as a Teflon-lined autoclave, at temperatures above the solvent's boiling point, leading to crystallization over hours or days.[10]
Protocol: Synthesis of ZIF-8
Zeolitic Imidazolate Framework-8 (ZIF-8) is widely studied for drug delivery due to its biocompatibility and pH-responsive degradation.[7][11]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
2-methylimidazole (Hmim)
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF)
-
Solution A: Dissolve 1.468 g of Zn(NO₃)₂·6H₂O in 100 mL of methanol.
-
Solution B: Dissolve 1.620 g of 2-methylimidazole in 100 mL of methanol.
-
Pour Solution B into Solution A under vigorous stirring at room temperature.
-
Continue stirring the mixture for 1 hour. A milky white suspension indicates the formation of ZIF-8 nanoparticles.
-
Transfer the suspension to a Teflon-lined autoclave and heat at 100°C for 16 hours for solvothermal treatment to improve crystallinity.[12]
-
After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product three times with fresh methanol to remove unreacted precursors.
-
Dry the final ZIF-8 product in an oven at 70°C for 12 hours.[12]
Influence of Synthesis Parameters on ZIF-8 Properties
The properties of ZIF-8 can be tuned by altering the synthesis conditions.
| Parameter | Variation | Effect on ZIF-8 Properties | Reference(s) |
| Temperature | Room Temp vs. 100-140°C | Higher temperatures generally increase crystallinity and can decrease particle size. | [7][12][13] |
| Solvent | Methanol vs. DMF vs. Water | Methanol often yields high surface areas (1000-2000 m²/g). DMF also results in high surface area (>900 m²/g). Water can be used as a green solvent, often requiring alkaline conditions. | [7][13] |
| Molar Ratio | 2-Hmim / Zn²⁺ | Increasing the molar ratio within a certain range can lead to a decrease in the average particle size. | [7] |
| Reaction Time | 1 hour vs. 24 hours | Longer reaction times, especially under solvothermal conditions, typically improve crystal growth and yield. | [13] |
Microwave-Assisted Synthesis
Microwave-assisted synthesis significantly reduces reaction times from hours or days to minutes by utilizing microwave irradiation for rapid and uniform heating of the reagents.[8][9] This method often results in smaller, more uniform nanoparticles and can increase product yield.[14]
Protocol: Synthesis of UiO-66-NH₂
UiO-66 and its amine-functionalized analogue (UiO-66-NH₂) are zirconium-based MOFs known for their exceptional chemical and thermal stability, making them suitable for drug delivery applications.[15]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (Modulator)
Procedure: [16]
-
In a 200 mL beaker, dissolve 320 mg (1.37 mmol) of ZrCl₄ in 50 mL of DMF.
-
Add 7 mL of acetic acid as a modulator to the solution.
-
Add 248 mg (1.37 mmol) of 2-aminoterephthalic acid to the mixture.
-
Stir the mixture for 30 minutes, then transfer it to a Teflon autoclave suitable for microwave synthesis.
-
Place the vessel in a microwave reactor and heat to 120-150°C for a reaction time of 10-30 minutes.[17][18]
-
After the reaction, cool the vessel to room temperature.
-
Collect the pale-yellow solid by centrifugation.
-
Wash the product with DMF and then with ethanol to remove impurities.
-
Activate the sample by drying under vacuum at an elevated temperature.
Workflow for Microwave-Assisted Synthesis
Caption: Step-by-step workflow for microwave-assisted synthesis of UiO-66-NH₂.
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free or minimal-solvent ("liquid-assisted grinding") method where mechanical energy (e.g., from ball milling) is used to induce chemical reactions between solid-state reactants.[14] This approach is lauded for being environmentally friendly, rapid, and scalable.[1]
Protocol: Synthesis of MIL-101(Cr)
MIL-101(Cr) is a chromium-based MOF with a very high surface area and large pores, making it an excellent candidate for encapsulating large drug molecules.[19]
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Terephthalic acid (H₂BDC)
Procedure (Solvent-Free): [20]
-
Weigh equimolar amounts of Cr(NO₃)₃·9H₂O and H₂BDC (e.g., 1:1 molar ratio).
-
Place the solid mixture into a stainless-steel grinding jar with stainless steel balls.
-
Grind the mixture in a ball mill for approximately 30 minutes at room temperature.
-
Transfer the resulting solid powder into a Teflon-lined autoclave.
-
Heat the autoclave at 220°C for 4 hours.
-
After cooling, wash the green powder product with hot ethanol (60°C) to remove any unreacted starting materials.
-
Collect the final MIL-101(Cr) product by filtration or centrifugation and dry.
Electrochemical Synthesis
Electrochemical synthesis involves the use of an electric current to generate the metal ions required for MOF formation directly from a metal anode.[5][21] This method allows for the formation of thin films and provides precise control over crystal growth under mild conditions, often at room temperature and in shorter time frames.[8][22]
General Principle of Anodic Dissolution
-
Setup: An electrochemical cell is prepared with a metal anode (e.g., copper, zinc) and a cathode in an electrolyte solution.
-
Electrolyte: The solution contains the organic linker and a supporting electrolyte dissolved in a suitable solvent (e.g., DMF, ethanol).
-
Reaction: An applied voltage causes the anode to oxidize, releasing metal ions into the solution.
-
Formation: These newly formed metal ions react with the organic linkers present in the solution, leading to the nucleation and growth of the MOF on the electrode surface.[5]
This method avoids the need for metal salt precursors, which can sometimes introduce unwanted anions into the final product.[5]
Comparative Summary of Synthesis Methods
| Method | Typical Time | Temperature | Pressure | Solvents | Key Advantages | Key Disadvantages |
| Solvothermal | 12 - 72 h | 100 - 220°C | High | DMF, Methanol, Water | High crystallinity, good quality crystals | Long reaction times, high energy, safety concerns |
| Microwave | 10 min - 1 h | 120 - 150°C | High | DMF, Acetone, Water | Extremely rapid, high yield, uniform particles | Requires specialized equipment |
| Mechanochemical | 5 - 60 min | Room Temp | Ambient | Solvent-free or minimal | Green, scalable, rapid, low energy | Can result in lower crystallinity, moisture sensitive |
| Electrochemical | < 1 h | Room Temp | Ambient | Protic solvents | Mild conditions, thin film growth, high purity | Limited to conductive substrates, scalability can be an issue |
Application: Drug Loading and Release
The primary application for these MOFs in drug development is as carriers for therapeutic agents. The loading is typically achieved by soaking the activated MOF in a concentrated drug solution. The porous structure allows drug molecules to diffuse into the cavities where they are adsorbed.
Protocol: Doxorubicin (DOX) Loading into ZIF-8
Procedure:
-
Disperse 5 mg of activated ZIF-8 in 10 mL of a doxorubicin (DOX) solution (e.g., 0.1 mg/mL).
-
Stir the mixture at room temperature for 24-48 hours to allow for drug encapsulation.
-
Collect the DOX-loaded ZIF-8 (DOX@ZIF-8) by centrifugation (e.g., 14,000 rpm for 20 minutes).
-
Wash the product with distilled water and ethanol to remove surface-adsorbed DOX.
-
The amount of loaded drug can be quantified by measuring the concentration of DOX remaining in the supernatant using UV-Vis spectroscopy (at ~481 nm).
Quantitative Data on Drug Loading
The drug loading capacity is a critical parameter for a drug delivery system. It is often expressed as a weight percentage (wt%) of the drug relative to the carrier.
| MOF | Drug | Loading Capacity (wt% or mg/g) | Key Release Trigger | Reference(s) |
| ZIF-8 | Doxorubicin | ~5.9% (59 mg/g) | Low pH (acidic tumor environment) | |
| ZIF-8 | Doxorubicin | 6.2% (62 mg/g) | Low pH | [23][24] |
| Fe₃O₄@ZIF-8 | Doxorubicin | 21% Encapsulation Efficiency | Low pH | [6] |
| UiO-66 | Ibuprofen | ~8.3% (82.79 mg/g) after 72h | Diffusion | [25][26] |
Conclusion
The choice of synthesis method for metal-organic frameworks has a profound impact on their physicochemical properties and, consequently, their performance in drug delivery applications. Solvothermal synthesis remains a benchmark for producing highly crystalline materials, while newer methods like microwave-assisted and mechanochemical synthesis offer significant advantages in speed, scalability, and sustainability. By carefully selecting the synthesis parameters, researchers can tailor the properties of MOFs, such as ZIF-8, UiO-66, and MIL-101, to optimize drug loading capacities and control release kinetics, paving the way for advanced therapeutic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 4. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in zeolitic imidazolate frameworks as drug delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis methods, structure, and recent trends of ZIF-8-based materials in the biomedical field - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA01015A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. UiO-66(Zr) as drug delivery system for non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Scaling-Up Microwave-Assisted Synthesis of Highly Defective Pd@UiO-66-NH2 Catalysts for Selective Olefin Hydrogenation under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pH-triggered degradation and release of doxorubicin from zeolitic imidazolate framework-8 (ZIF8) decorated with polyacrylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10423J [pubs.rsc.org]
- 24. pH-triggered degradation and release of doxorubicin from zeolitic imidazolate framework-8 (ZIF8) decorated with polyacrylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Uji Drug Loading Ibuprofen Pada Material UiO-66 (Zr-Metal Organic Framework) | Jurnal Kimia Riset [e-journal.unair.ac.id]
- 26. View of Uji Drug Loading Ibuprofen Pada Material UiO-66 (Zr-Metal Organic Framework) [e-journal.unair.ac.id]
Techniques for Incorporating Tetramethylammonium Ions into Crystal Lattices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of tetramethylammonium (TMA) ions into crystal lattices. Three primary techniques are covered: template-directed synthesis, ion exchange, and co-crystallization. These methods are crucial for the development of new materials with tailored properties for applications in catalysis, separation, and pharmaceuticals.
Template-Directed Synthesis using Tetramethylammonium Hydroxide
Template-directed synthesis utilizes organic molecules, such as tetramethylammonium hydroxide (TMAOH), to guide the formation of specific crystalline structures, particularly in zeolites. The TMA+ cation acts as a structure-directing agent (SDA), organizing the inorganic precursors into a specific framework topology.
Application Notes
This method is highly effective for synthesizing microporous materials with uniform pore sizes. The choice of the template, in this case, TMAOH, is critical in determining the final zeolite structure. For instance, TMAOH is a known SDA for the synthesis of zeolites like Beta, ZSM-5, and MAZ.[1][2] The concentration of TMAOH in the synthesis gel can influence the crystal size and morphology of the final product.[1] Post-synthesis calcination is required to remove the organic template and open the microporous network.
Experimental Protocol: Hydrothermal Synthesis of MAZ Zeolite
This protocol is adapted from a method for the hydrothermal synthesis of MAZ zeolite with a low silica content.
Materials:
-
Sodium hydroxide (NaOH)
-
Sodium aluminate (NaAlO₂)
-
Tetramethylammonium hydroxide (TMAOH, 25% solution in water)
-
Deionized water
-
Silica sol (e.g., 40 wt. % suspension in H₂O)
-
Teflon-lined autoclave
-
Muffle furnace
Procedure:
-
Gel Preparation:
-
In a plastic beaker, dissolve 0.0571 g of NaOH, 0.0820 g of NaAlO₂, and 0.0875 g of TMAOH in 0.2244 g of deionized water.
-
Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Add 1.0 g of silica sol to the solution and stir for an additional 10 minutes to form a homogeneous gel. The final molar composition of the gel is SiO₂: 0.1 Al₂O₃: 0.24 Na₂O: 0.048 TMAOH: 11.0 H₂O.
-
-
Aging:
-
Seal the vessel containing the synthesis gel.
-
Age the gel at 25°C for 24 to 48 hours.
-
-
Crystallization:
-
Transfer the aged gel to a Teflon-lined autoclave.
-
Heat the autoclave statically at 100°C for 2 to 5 days.
-
-
Product Recovery:
-
After crystallization, cool the autoclave with water for 15 minutes.
-
Filter the product and wash it three times with 300 mL of deionized water.
-
Dry the sample at 80°C for 8 hours.
-
-
Calcination (Template Removal):
-
Place the dried sample in a muffle furnace.
-
Heat the sample to 550°C at a rate of 2°C/min under an air atmosphere.
-
Hold the temperature at 550°C for 6 hours to burn off the TMAOH template.
-
Cool the furnace to room temperature to obtain the final calcined MAZ zeolite.
-
Quantitative Data
| Parameter | Value | Reference |
| Zeolite T Synthesis | ||
| Molar Composition | 1 SiO₂ : 0.04 Al₂O₃ : 0.26 Na₂O : 0.09 K₂O : 14 H₂O | [3] |
| TMAOH Molar Ratio | 0.10 | [3] |
| Crystallization Temperature | 100°C | [3] |
| Crystallization Time | 168 hours | [3] |
| MAZ Zeolite Synthesis | ||
| Gel Molar Composition | SiO₂: 0.1 Al₂O₃: 0.24 Na₂O: 0.048 TMAOH: 11.0 H₂O | |
| Aging Temperature | 25°C | |
| Aging Time | 1-2 days | |
| Crystallization Temperature | 100°C | |
| Crystallization Time | 2-5 days |
Experimental Workflow
References
Troubleshooting & Optimization
overcoming solubility issues with tetramethylammonium ion hexahydrate
Technical Support Center: Tetramethylammonium Hydroxide Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetramethylammonium hydroxide (TMAH) and its hydrates. While the formal name "tetramethylammonium ion hexahydrate" is not commonly cited, this guide addresses issues related to the widely used forms, particularly the pentahydrate (TMAH·5H₂O), which shares similar chemical properties.
TMAH is known for its high solubility in polar solvents such as water and methanol.[1][2] Therefore, solubility challenges typically arise under specific experimental conditions, such as in non-polar organic solvents or at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium hydroxide (TMAH) and what are its common forms?
A1: Tetramethylammonium hydroxide is a quaternary ammonium salt with the chemical formula (CH₃)₄N⁺OH⁻.[3] It is a strong base, comparable in strength to sodium or potassium hydroxide, with a pH typically greater than 13 in solution.[4][5] It is most commonly available as an aqueous solution in concentrations ranging from 2.38% to 25%, or as a solid pentahydrate (CAS No. 10424-65-4), which appears as white, deliquescent crystals.[1][5][6] While a trihydrate form is also known, the pentahydrate is the most frequently referenced solid form.[1]
Q2: In which solvents is TMAH most soluble?
A2: TMAH and its hydrates are highly soluble in water.[6] The solubility of the pentahydrate in water at 15°C is approximately 220 g/100 mL.[1] It is also readily soluble in methanol.[1] Its high solubility is attributed to its ionic nature and ability to form hydrogen bonds.
Q3: What factors can negatively impact the solubility of TMAH?
A3: Several factors can lead to solubility issues:
-
Solvent Polarity: TMAH is sparingly soluble or insoluble in non-polar organic solvents.
-
Temperature: While generally highly soluble, a decrease in temperature can reduce the solubility of TMAH in any solvent, potentially leading to precipitation if the solution is near saturation.
-
Contaminants: TMAH readily absorbs atmospheric carbon dioxide (CO₂), forming tetramethylammonium carbonate, which may have different solubility characteristics.[3]
-
Common Ion Effect: The presence of other tetramethylammonium salts in the solution can reduce the solubility of TMAH.
Q4: What are the primary safety concerns when handling TMAH?
A4: TMAH is an extremely toxic and corrosive substance that requires strict safety protocols.[7]
-
Toxicity: It is fatal if swallowed or in contact with the skin.[5] Dermal exposure to even dilute solutions can cause systemic toxicity, leading to respiratory failure and death.[4][8] There is no known antidote for TMAH poisoning.[4]
-
Corrosivity: It causes severe chemical burns to the skin, eyes, and respiratory tract.[5][8]
-
Handling: Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a chemical-resistant apron, and long-cuffed nitrile gloves.[3][4] A "buddy system" is mandatory; never work with TMAH alone.[3][4]
Q5: How should TMAH and its solutions be stored?
A5: TMAH solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[4] The solid pentahydrate is hygroscopic and sensitive to air, so it should be stored under an inert gas.[3][4] Keep TMAH away from strong acids and oxidizing agents.[3]
Troubleshooting Guide: Overcoming Solubility Issues
Problem 1: My TMAH hydrate is not dissolving in my organic solvent (e.g., toluene, hexane).
-
Cause: This is expected behavior. As a charged ionic compound, TMAH has very low solubility in non-polar organic solvents.
-
Solution:
-
Use a Polar Solvent: If your experimental design permits, switch to a polar solvent like water or methanol.
-
Introduce a Co-Solvent: Add a polar co-solvent (e.g., methanol, ethanol) to your non-polar solvent. This will increase the overall polarity of the solvent mixture, enhancing the solubility of TMAH. See Protocol 2 for a detailed methodology.
-
Phase-Transfer Catalysis: If TMAH is used as a reagent in a biphasic system, it can function as a phase-transfer catalyst itself, facilitating reactions between aqueous and organic phases.
-
Problem 2: I observed a precipitate forming in my aqueous TMAH solution after cooling it.
-
Cause: The solution was likely saturated or supersaturated at a higher temperature. As the temperature decreased, the solubility of TMAH also decreased, causing the excess solute to precipitate out.
-
Solution:
-
Gentle Reheating: Gently warm the solution while stirring to redissolve the precipitate. Be cautious, as heating can release vapors.[3]
-
Dilution: Add a small amount of the same solvent (e.g., deionized water) to the solution until the precipitate dissolves completely.
-
Work at a Controlled Temperature: For future experiments, prepare the solution at the intended working temperature to avoid precipitation upon cooling. Ensure the concentration does not exceed the solubility limit at that temperature.
-
Problem 3: My solid TMAH hydrate appears clumpy and is dissolving slowly.
-
Cause: TMAH pentahydrate is hygroscopic, meaning it readily absorbs moisture from the air.[4] This can cause the crystals to clump together, reducing the surface area available for solvation and slowing down the dissolution rate.
-
Solution:
-
Proper Storage: Ensure the solid is stored in a desiccator or under an inert atmosphere to minimize moisture absorption.[3][4]
-
Mechanical Agitation: Use a magnetic stirrer or sonication to break up the clumps and increase the rate of dissolution.
-
Grinding (with caution): If necessary, carefully grind the solid into a fine powder in a controlled environment (e.g., a glove box) to increase its surface area before adding it to the solvent. Due to its toxicity, avoid generating dust.[9]
-
Data Presentation
Table 1: Physical and Chemical Properties of Tetramethylammonium Hydroxide Pentahydrate
| Property | Value | Reference(s) |
| Chemical Formula | (CH₃)₄NOH·5H₂O | [1][5] |
| Molar Mass | 181.23 g/mol | [1] (calculated) |
| Appearance | White crystalline solid | [5] |
| Melting Point | 62–63 °C | [1] |
| pH | > 13 (for 25% aqueous solution) | [5] |
| Solubility in Water | ~220 g / 100 mL at 15°C | [1] |
Table 2: Solvent Compatibility Profile for TMAH
| Solvent | Solvent Type | Solubility | Notes |
| Water | Polar Protic | Highly Soluble / Miscible | [2][6][10] |
| Methanol | Polar Protic | Soluble | [1] |
| Ethanol | Polar Protic | Soluble | - |
| Acetone | Polar Aprotic | Sparingly Soluble | - |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | - |
| Toluene | Non-Polar | Insoluble | - |
| Hexane | Non-Polar | Insoluble | - |
| Dichloromethane | Halogenated | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous TMAH Solution
This protocol describes the preparation of a 1M aqueous solution of TMAH from its pentahydrate form.
-
Safety First: Don all required PPE (goggles, face shield, chemical apron, nitrile gloves) and perform all steps inside a certified chemical fume hood.[4]
-
Weighing: Weigh 18.12 g of TMAH pentahydrate (molar mass = 181.23 g/mol ) and place it into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of deionized water to the flask.
-
Mixing: Cap the flask and swirl gently, or use a magnetic stirrer, until the solid is completely dissolved. The dissolution process may be slightly exothermic.
-
Final Volume: Once the solid is dissolved and the solution has returned to room temperature, add deionized water to bring the total volume to the 100 mL mark.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a tightly sealed, clearly labeled container. Store away from acids and direct sunlight.[3][11]
Protocol 2: Enhancing Solubility with a Co-Solvent System
This protocol provides a general method for dissolving TMAH in a predominantly non-polar medium using a polar co-solvent.
-
Safety First: Adhere to all safety precautions outlined in Protocol 1.
-
Solvent Selection: Choose a polar co-solvent that is miscible with your primary non-polar solvent. Methanol is a common choice.
-
Initial Dissolution: In a beaker, dissolve the required amount of TMAH pentahydrate in the minimum necessary volume of the polar co-solvent (e.g., methanol).
-
Titration: While vigorously stirring the primary non-polar solvent (e.g., toluene), slowly add the TMAH/methanol concentrate dropwise.
-
Observation: Continue adding the concentrate until the desired concentration of TMAH is reached in the final mixture. Monitor the solution for any signs of precipitation. If cloudiness appears, it indicates that the solubility limit has been exceeded.
-
Optimization: The optimal ratio of co-solvent to the primary solvent will depend on the specific solvents used and the target TMAH concentration. This may require some empirical testing to determine the ideal balance for your application.
Visualizations
Caption: Troubleshooting workflow for TMAH solubility issues.
Caption: Conceptual diagram of co-solvency to enhance solubility.
References
- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. Tetramethylammonium hydroxide CAS#: 75-59-2 [m.chemicalbook.com]
- 3. concordia.ca [concordia.ca]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]
- 6. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ehs.mit.edu [ehs.mit.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. chemos.de [chemos.de]
- 10. lobachemie.com [lobachemie.com]
- 11. lobachemie.com [lobachemie.com]
how to prevent decomposition of tetramethylammonium ion hexahydrate during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of tetramethylammonium ion hexahydrate, commonly known as tetramethylammonium hydroxide (TMAH) pentahydrate or its solutions, during chemical reactions.
Troubleshooting Guide
Q1: My reaction mixture containing TMAH has developed a strong fishy odor and turned yellowish. What is happening?
A1: This is a common sign of thermal decomposition of the tetramethylammonium (TMA) cation.[1] The fishy odor is due to the formation of trimethylamine, a primary decomposition product.[1] The discoloration may indicate the formation of byproducts or impurities resulting from the decomposition.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Immediately lower the temperature of your reaction. TMAH decomposition is accelerated at elevated temperatures.[2][3]
-
Ensure Proper Heat Distribution: Uneven heating or localized "hot spots" in the reaction vessel can lead to decomposition. Ensure uniform heating and efficient stirring.
-
Check for Incompatible Reagents: Verify that your reaction mixture does not contain strong oxidizing agents or acids, which can promote the decomposition of TMAH.[2][4]
Q2: I am observing gas evolution from my TMAH-containing reaction, but it's not an expected product. What could this be?
A2: Unintended gas evolution could be due to the decomposition of TMAH. When heated, TMAH can decompose into trimethylamine (a gas at standard temperature) and either dimethyl ether (a gas) or methanol.[1][5]
Troubleshooting Steps:
-
Temperature Control: As with the development of a fishy odor, the primary corrective action is to reduce and carefully control the reaction temperature.
-
Inert Atmosphere: While TMAH is stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components like CO2, which it readily absorbs.[2]
-
Reagent Purity: Ensure the purity of your TMAH and other reactants. Impurities can sometimes catalyze decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
A1: Tetramethylammonium hydroxide pentahydrate has a melting point of approximately 67-70°C.[6][7] Above this temperature, and especially at temperatures exceeding 100°C, its decomposition rate increases significantly.[2][3] However, it is considered a stable compound under normal storage conditions.[4][8]
Q2: What are the primary decomposition products of TMAH?
A2: The thermal decomposition of TMAH primarily yields trimethylamine.[1] Depending on the conditions, other products can include dimethyl ether or methanol.[1][5][9]
Q3: What substances are incompatible with TMAH and could promote its decomposition?
A3: TMAH is a strong base and can react violently with strong acids.[4] It is also incompatible with strong oxidizing agents.[2] Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Q4: Are there any recommended temperature limits for reactions involving TMAH?
A4: While specific limits depend on the reaction, it is generally advisable to keep the temperature as low as possible to minimize decomposition. For applications like silicon etching, temperatures are typically maintained between 70 and 90°C with specific concentrations.[1][10] For organic synthesis, it is recommended to conduct reactions at or below the melting point of the pentahydrate (67-70°C) if possible, or to use the lowest effective temperature for catalysis.
Q5: How does the concentration of TMAH in a solution affect its stability?
A5: Higher concentrations of TMAH in aqueous solutions can lead to faster degradation at elevated temperatures.[9] For applications requiring heating, using the lowest effective concentration may improve stability.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Melting Point (Pentahydrate) | 67-70 °C | [6][7] |
| Typical Etching Temperature | 70-90 °C | [1][10] |
| pH (25% aqueous solution) | >13 | [11] |
Experimental Protocol: General Procedure for a Base-Catalyzed Reaction Using TMAH
This protocol provides a general framework for using TMAH as a base catalyst while minimizing its decomposition.
1. Reagent Preparation:
- Use high-purity tetramethylammonium hydroxide pentahydrate or a fresh aqueous solution.
- If preparing a solution, use degassed, deionized water to minimize dissolved CO2.
2. Reaction Setup:
- Assemble the reaction glassware and ensure it is clean and dry.
- Set up the reaction under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line) to prevent contact with atmospheric CO2.[2]
- Use a temperature-controlled reaction vessel with uniform heating (e.g., an oil bath) and efficient stirring.
3. Reaction Execution:
- Dissolve the substrate in a suitable solvent.
- Slowly add the TMAH (solid or solution) to the reaction mixture while monitoring the temperature.
- Maintain the reaction temperature at the lowest effective level to promote the desired reaction without significant TMAH decomposition. If possible, keep the temperature below 70°C.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
4. Work-up and Quenching:
- Upon completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction by adding a suitable acidic solution (e.g., dilute HCl or acetic acid) to neutralize the TMAH. Perform this step slowly and with cooling, as the neutralization reaction is exothermic.
5. Product Isolation:
- Proceed with the standard extraction and purification protocol for your desired product.
Visualizations
Caption: Thermal decomposition pathway of Tetramethylammonium Hydroxide (TMAH).
Caption: Troubleshooting workflow for TMAH decomposition during a reaction.
References
- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]
- 4. louisville.edu [louisville.edu]
- 5. umass.edu [umass.edu]
- 6. Tetramethylammonium hydroxide pentahydrate | 10424-65-4 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sacheminc.com [sacheminc.com]
- 11. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]
optimizing concentration of tetramethylammonium ion hexahydrate for crystal growth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal growth of compounds containing the tetramethylammonium (TMA) ion.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium ion hexahydrate?
The term "this compound" can be ambiguous. The tetramethylammonium (TMA) cation, [N(CH₃)₄]⁺, is a positively charged ion and is typically isolated as a salt with a corresponding anion (e.g., chloride, hydroxide, bromide).[1][2] The degree of hydration (the number of water molecules in the crystal lattice) is determined by the specific salt and the crystallization conditions. For instance, tetramethylammonium hydroxide is known to form a pentahydrate (TMAH·5H₂O) and a trihydrate.[3][4] Therefore, when optimizing crystallization, it is crucial to consider the entire salt (e.g., tetramethylammonium chloride, tetramethylammonium hydroxide) and not just the cation.
Q2: What are the key factors influencing the crystal growth of tetramethylammonium salts?
Several factors can significantly impact the crystallization of tetramethylammonium salts:
-
Solvent System: TMA salts are generally soluble in water and other polar organic solvents like methanol and ethanol, but insoluble in nonpolar solvents such as ether and chloroform.[1][5] The choice of solvent or a binary solvent system is critical for controlling supersaturation.
-
Supersaturation: Crystal growth occurs from a supersaturated solution.[6] This state can be achieved through several methods, including slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Temperature: Temperature affects both the solubility of the salt and the kinetics of crystal growth. For some systems, cooling a saturated solution can induce crystallization.[6]
-
Concentration: The initial concentration of the tetramethylammonium salt is a primary variable. For example, in the synthesis of omega zeolite nanocrystals, the concentration of tetramethylammonium hydroxide influences the resulting crystal size.[7] A patented process for solid tetramethylammonium hydroxide specifies an initial aqueous solution concentration of 20-30%.[8]
-
Additives and Impurities: The presence of other ions or molecules can either inhibit or promote crystal growth. In some cases, TMA salts themselves can be used as additives to facilitate the crystallization of other complex molecules.[9][10]
Q3: What are the common morphologies of tetramethylammonium salt crystals?
The crystal morphology can vary significantly depending on the specific salt and the growth conditions. For example, tetramethylammonium triiodide has been observed to form red, plate-like or needle-like crystals.[11]
Experimental Protocols
Below are detailed methodologies for common crystallization techniques applicable to tetramethylammonium salts.
Method 1: Slow Evaporation
This is a widely used and straightforward method for growing crystals of TMA salts.
Protocol:
-
Prepare a Saturated Solution: Dissolve the tetramethylammonium salt in a suitable solvent (e.g., methanol, ethanol, or water) at room temperature until no more solute dissolves.
-
Filter the Solution: To remove any particulate impurities, filter the saturated solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).
-
Allow for Slow Evaporation: Cover the vessel with a cap or parafilm, and pierce a few small holes to allow the solvent to evaporate slowly.
-
Incubate: Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Monitor Crystal Growth: Observe the vessel periodically for crystal formation. The process can take several days to weeks.[11]
Method 2: Cooling Crystallization (for Tetramethylammonium Hydroxide)
This method is suitable for compounds with a significant decrease in solubility at lower temperatures. A process for crystallizing tetramethylammonium hydroxide solid provides a basis for this protocol.[8]
Protocol:
-
Prepare an Aqueous Solution: Create a 20-30% aqueous solution of tetramethylammonium hydroxide.[8] The optimal concentration reported in one process is 25%.[8]
-
Concentrate the Solution: Heat the solution under reduced pressure to concentrate the solute.[8]
-
Cooling and Crystallization: Transfer the concentrated solution to a crystallizer and cool it to a specific temperature to induce crystallization.[8]
-
Crystal Harvesting: Once crystals have formed, separate them from the mother liquor via centrifugation or filtration.[6][8]
-
Drying: Dry the harvested crystals to remove any residual solvent.
Method 3: Vapor Diffusion
This technique is particularly useful for small amounts of material and for screening different solvent systems.
Protocol:
-
Prepare the Solute Solution: Dissolve the tetramethylammonium salt in a "good" solvent (one in which it is readily soluble) in a small, open container (e.g., a small vial or a hanging drop cover slip).
-
Prepare the Reservoir: In a larger, sealed container (e.g., a beaker or a well plate), place a larger volume of a "poor" solvent (one in which the solute is insoluble but is miscible with the "good" solvent). For example, dichloromethane can be used as the solvent and hexane as the non-solvent.[12]
-
Set up the Diffusion: Place the small container with the solute solution inside the larger container with the reservoir of the poor solvent. Ensure the setup is sealed to allow for vapor equilibration.
-
Incubate: Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the solute and leading to crystal formation. This process can take several days to weeks.[12]
Data Presentation
Table 1: Properties of Common Tetramethylammonium Salts
| Compound Name | Chemical Formula | Common Hydrates | Molecular Weight ( g/mol ) | Appearance | Solubility |
| Tetramethylammonium Chloride | (CH₃)₄NCl | - | 109.60 | White hygroscopic solid | Soluble in water and methanol; slightly soluble in ethanol; insoluble in ether, benzene, chloroform.[1] |
| Tetramethylammonium Hydroxide | (CH₃)₄NOH | Pentahydrate, Trihydrate | 91.15 (anhydrous) | Colorless solid (hydrated form) | Highly soluble in water.[3][4] |
| Tetramethylammonium Bromide | (CH₃)₄NBr | - | 154.06 | White crystalline solid | Soluble in water. |
| Tetramethylammonium Iodide | (CH₃)₄NI | - | 201.06 | White or yellowish crystals | Soluble in water. |
Table 2: Summary of Crystallization Conditions for Select Tetramethylammonium Salts
| Compound | Crystallization Method | Solvent System | Observations |
| Tetramethylammonium Hydroxide | Cooling Crystallization | Water | Initial concentration of 20-30% followed by concentration and cooling.[8] |
| Tetramethylammonium Triiodide | Slow Evaporation | Methanol or Ethanol/Dichloromethane/Acetonitrile mixture | Forms red plate-like or needle-like crystals.[11] |
| Tetramethylammonium (Z)-N′-cyanocarbamimidate | Recrystallization | Ethanol, Methanol | Recrystallized from ethanol after initial synthesis.[13] |
| Tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide | Vapor Diffusion | Dichloromethane (solvent), Hexane (non-solvent) | Crystals grew over 2-4 weeks.[12] |
Troubleshooting Guide
Issue: No crystals have formed after an extended period.
-
Possible Cause: The solution may not be sufficiently supersaturated.
-
Solution 1: If using slow evaporation, increase the rate of evaporation by using a wider-mouthed vessel or by punching more/larger holes in the covering.
-
Solution 2: Try a different solvent system where the solute has slightly lower solubility.
-
Solution 3: If cooling, try a lower temperature.
-
Solution 4: Introduce a seed crystal to encourage nucleation.[9]
-
-
Possible Cause: The solute concentration is too low.
-
Solution: Start with a more concentrated solution.
-
Issue: An oil or amorphous precipitate has formed instead of crystals.
-
Possible Cause: The solution became supersaturated too quickly.
-
Solution 1: Slow down the crystallization process. For slow evaporation, reduce the size or number of holes in the covering. For cooling crystallization, decrease the cooling rate. For vapor diffusion, use a smaller ratio of the poor solvent to the good solvent.
-
Solution 2: Try a different solvent system.
-
-
Possible Cause: The temperature is too high.
-
Solution: Try setting up the crystallization at a lower temperature (e.g., in a cold room or refrigerator).[9]
-
Issue: The resulting crystals are too small.
-
Possible Cause: Too many nucleation events occurred.
-
Solution 1: Reduce the level of supersaturation by using a more dilute starting solution or by slowing down the rate of crystallization.
-
Solution 2: Filter the solution meticulously to remove any dust or particulate matter that could act as nucleation sites.
-
Solution 3: Ensure the crystallization vessel is very clean.
-
Issue: The crystals are of poor quality (e.g., dendritic, clustered).
-
Possible Cause: The crystal growth rate is too fast.
-
Solution: Slow down the crystallization process as described above.
-
-
Possible Cause: Impurities are being incorporated into the crystal lattice.
-
Solution: Ensure the starting material is of high purity. Recrystallize the starting material if necessary.
-
Visualizations
Caption: General experimental workflow for the crystallization of tetramethylammonium salts.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]
- 2. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 3. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 4. musechem.com [musechem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Study on the effect of ammonium (NH4+) as impurity and seed ratio on batch cooling crystallization of nickel sulfate hexahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aro.koyauniversity.org [aro.koyauniversity.org]
- 8. CN104693040A - Process for crystallizing tetramethylammonium hydroxide solid - Google Patents [patents.google.com]
- 9. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. unifr.ch [unifr.ch]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structure of tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iucrdata.iucr.org [iucrdata.iucr.org]
Technical Support Center: Troubleshooting Unexpected Results in Syntheses Using Tetramethylammonium Ion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical syntheses involving the tetramethylammonium (TMA) ion.
Frequently Asked Questions (FAQs)
Q1: What are the most common roles of the tetramethylammonium ion in organic synthesis?
A1: The tetramethylammonium ion is a versatile quaternary ammonium cation used in various applications in organic synthesis. Its primary roles include:
-
Phase-Transfer Catalyst (PTC): As a PTC, the TMA cation facilitates the transfer of an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs. This is particularly useful for reactions between immiscible reactants.
-
Reagent: Tetramethylammonium salts, such as tetramethylammonium hydroxide or fluoride, can act as reagents, providing a source of the hydroxide or "naked" fluoride anion for nucleophilic substitution or as a base.
-
Electrolyte/Supporting Electrolyte: In electrochemical applications, tetramethylammonium salts are often used as supporting electrolytes due to their good solubility in polar organic solvents and wide electrochemical window.
Q2: Why am I observing a lower than expected reaction rate or yield when using a tetramethylammonium salt as a phase-transfer catalyst?
A2: Several factors can contribute to a low reaction rate or yield in a phase-transfer catalyzed reaction using a tetramethylammonium salt:
-
Poor Solubility: Tetramethylammonium salts are highly soluble in polar solvents like water and methanol but have limited solubility in non-polar organic solvents.[1][2] If the organic phase of your reaction is too non-polar, the catalyst may not be sufficiently soluble to effectively transport the reactant.
-
Catalyst Poisoning: Certain anions, particularly highly polarizable or lipophilic ones like iodide (I⁻) and tosylate (TsO⁻), can "poison" the quaternary ammonium catalyst.[1] These anions can form a strong ion pair with the tetramethylammonium cation, preventing it from pairing with and transporting the desired reactant anion.
-
Catalyst Degradation: Under strongly basic conditions and/or at elevated temperatures, the tetramethylammonium cation can degrade, reducing the effective catalyst concentration.
Q3: Can the tetramethylammonium ion itself participate in side reactions?
A3: Yes, under certain conditions, the tetramethylammonium ion can undergo degradation, leading to unexpected byproducts. The primary degradation pathways, especially in the presence of a strong base like hydroxide, are:
-
SN2 Attack: A nucleophile (e.g., OH⁻) can attack one of the methyl groups, leading to the formation of trimethylamine and the corresponding methylated product (e.g., methanol).
-
Ylide Formation: A strong base can deprotonate a methyl group to form a transient ylide intermediate, which can then react further.
These degradation pathways are more pronounced at higher temperatures and in strongly alkaline environments.
Q4: What are the signs of tetramethylammonium ion degradation in my reaction?
A4: The presence of trimethylamine, which has a characteristic fishy odor, is a strong indicator of TMA degradation. The formation of methanol or other methylated byproducts can also be a sign. Analytical techniques such as GC-MS or LC-MS can be used to identify these degradation products in your reaction mixture.
Troubleshooting Guides
Issue 1: Low Reaction Yield or Slow Reaction Rate
If you are experiencing a low yield or a slow reaction rate in a synthesis involving a tetramethylammonium salt, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield/Slow Rate
References
Technical Support Center: Optimizing Zeolite Yield with Tetramethylammonium Ion
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of zeolites using tetramethylammonium (TMA⁺) ion as a structure-directing agent (SDA). The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during zeolite synthesis when using tetramethylammonium ion, providing potential causes and recommended solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Zeolite Yield | Incorrect gel composition (Si/Al ratio, alkalinity, water content). | Verify the molar ratios of all reactants. Ensure accurate weighing and dispensing of reagents. The alkalinity of the synthesis mixture is crucial; adjust the OH⁻/SiO₂ ratio as needed.[1] |
| Inappropriate crystallization temperature or time. | Optimize the crystallization temperature and duration. Insufficient time or temperature can lead to incomplete crystallization, while excessive conditions can cause the formation of undesirable, denser phases.[1] | |
| Impurities in the reagents or water. | Use high-purity reagents and deionized water to avoid interference from contaminants that can inhibit crystal growth. | |
| Ineffective mixing or aging of the gel. | Ensure thorough mixing to achieve a homogeneous gel. Proper aging of the gel before heating can be critical for the formation of stable nuclei. | |
| Formation of Impure Zeolite Phases | Incorrect SDA concentration. | The concentration of the tetramethylammonium ion is critical for directing the synthesis towards the desired zeolite framework. Adjust the TMA⁺/SiO₂ or TMA⁺/Al₂O₃ ratio.[2][3] |
| Inappropriate Si/Al ratio. | The Si/Al ratio in the initial gel mixture significantly influences the resulting zeolite phase.[1] | |
| Contamination from other templates or cations. | Ensure the reaction vessel is thoroughly cleaned to prevent cross-contamination from previous syntheses. | |
| Incorrect Crystal Size or Morphology | Variation in SDA concentration. | The concentration of TMA⁺ can directly influence the crystal size. Higher concentrations may lead to smaller crystals due to an increased number of nucleation sites.[2][3] |
| Inappropriate aging time or temperature. | The aging process influences the number and size of nuclei formed before crystallization, which in turn affects the final crystal size. | |
| Stirring rate during synthesis. | The agitation rate can affect mass transfer and crystal growth. For some syntheses, static conditions are preferred, while for others, stirring is necessary. | |
| Gel Becomes Too Viscous or Solidifies Prematurely | High concentration of reactants. | Reduce the concentration of the reactants or increase the amount of water in the synthesis mixture. |
| Rapid temperature increase. | Employ a slower heating ramp to control the initial stages of gel transformation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the tetramethylammonium (TMA⁺) ion in zeolite synthesis?
A1: The tetramethylammonium ion acts as an organic structure-directing agent (SDA). Its size and shape guide the organization of silicate and aluminate species in the precursor gel, leading to the formation of specific zeolite framework structures. It stabilizes the growing crystallites and fills the micropores of the newly formed zeolite.
Q2: What is the difference between using tetramethylammonium hydroxide (TMAOH) and tetramethylammonium bromide (TMABr)?
A2: TMAOH provides both the tetramethylammonium cation (TMA⁺) as the SDA and hydroxide ions (OH⁻), which contribute to the alkalinity of the synthesis gel. Increased alkalinity can enhance the dissolution of silica and alumina sources. TMABr, on the other hand, provides TMA⁺ ions and bromide ions (Br⁻). Using TMABr allows for the independent control of the SDA concentration and the alkalinity of the reaction mixture, which can be advantageous in optimizing the synthesis conditions.[4]
Q3: The user prompt mentioned "tetramethylammonium ion hexahydrate." Is this a common reagent?
A3: While "this compound" is not a standard nomenclature found in the reviewed literature for zeolite synthesis, it likely refers to a hydrated salt of the tetramethylammonium cation. The most commonly used sources of the TMA⁺ ion in zeolite synthesis are tetramethylammonium hydroxide (TMAOH) and tetramethylammonium bromide (TMABr), which are commercially available in solution or as solid hydrates. For experimental purposes, it is crucial to use the exact molar amount of the TMA⁺ ion, regardless of its source or hydration state.
Q4: How does the concentration of tetramethylammonium ion affect the zeolite yield?
A4: The concentration of the TMA⁺ ion can have a significant impact on the zeolite yield. An optimal concentration of the SDA is often required to achieve the highest yield. For instance, in the synthesis of Zeolite Y nanocrystals, the addition of tetramethylammonium bromide as a second source of the organic template led to a yield increase of approximately 73%.[4] However, an excessively high concentration of the SDA can sometimes lead to the formation of undesirable phases or inhibit crystallization altogether.
Q5: Can tetramethylammonium ions be used in combination with other SDAs?
A5: Yes, the use of dual-SDA systems, where TMA⁺ is combined with another organic or inorganic cation, is a known strategy in zeolite synthesis. This approach can lead to the formation of novel zeolite structures or provide better control over the properties of the final product, such as crystal size and Si/Al ratio.
Quantitative Data on Zeolite Yield Improvement
The following tables summarize the quantitative effects of using tetramethylammonium ions on the yield and properties of different zeolites.
Table 1: Effect of Tetramethylammonium Bromide (TMABr) on Zeolite Y Nanocrystal Yield [4]
| Synthesis Composition | Crystallization Time (h) | Crystal Size (nm) | Yield (%) |
| Without TMABr | 54 | 38 | ~4.4 |
| With TMABr | 54 | 37 | ~7.6 (~73% increase) |
Table 2: Influence of Tetramethylammonium Hydroxide (TMAOH) to Alumina Ratio on Omega Zeolite Crystal Size [2][3]
| TMAOH/Al₂O₃ Molar Ratio | Crystal Size Range (nm) | Observations |
| 0.36 | 36 - 117 | Irregular particle size with intercrystallite voids. |
| 0.48 | 60 - 70 | Uniform crystal size with narrower voids. |
| 0.61 | 43 - 93 | Rod-like crystals with increased distance between them. |
Experimental Protocols
Protocol 1: Synthesis of Omega Zeolite Nanocrystals using TMAOH[2][3]
This protocol describes the hydrothermal synthesis of Omega zeolite nanocrystals.
1. Preparation of the Synthesis Gel:
-
In a plastic beaker, dissolve sodium hydroxide (NaOH) in deionized water.
-
Add sodium aluminate (NaAlO₂) and tetramethylammonium hydroxide (TMAOH, 25% aqueous solution) to the NaOH solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add colloidal silica (e.g., Ludox HS-40) to the solution while stirring continuously until a homogeneous gel is formed.
-
The final molar composition of the gel should be: 10.02 SiO₂ : 1.00 Al₂O₃ : 5.98 Na₂O : x TMAOH : 111-115 H₂O (where x is varied, e.g., 0.36, 0.48, 0.61).
2. Aging:
-
Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.
-
Age the gel statically at room temperature (~25°C) for 3 days.
3. Crystallization:
-
Place the autoclave in an oven and heat at 100°C for 4 days.
4. Product Recovery:
-
Cool the autoclave to room temperature.
-
Filter the solid product and wash it repeatedly with deionized water until the pH of the filtrate is between 7 and 8.
-
Dry the product overnight at 100°C.
Protocol 2: Synthesis of Zeolite Y Nanocrystals using TMAOH and TMABr[4]
This protocol outlines the synthesis of highly crystalline Zeolite Y nanocrystals.
1. Preparation of the Synthesis Gel:
-
In a suitable container, mix deionized water, tetramethylammonium hydroxide (TMAOH), and tetramethylammonium bromide (TMABr).
-
Add aluminum isopropoxide to the solution and stir.
-
Add colloidal silica (e.g., Ludox HS-30) to the mixture and continue stirring to form a homogeneous gel.
-
A typical molar composition is: 4.35 SiO₂ : 1.00 Al₂O₃ : 2.40 (TMA)₂O(2OH⁻) : 1.2 (TMA)₂O(2Br⁻) : 0.048 Na₂O : 249 H₂O.
2. Aging:
-
Seal the container and age the gel for 3 days at room temperature with vigorous stirring.
3. Crystallization:
-
Heat the aged gel in a 100°C oil bath with stirring. The crystallization time can be varied to control the crystal size (e.g., 54 to 216 hours).
4. Product Recovery:
-
Periodically sample the reaction mixture.
-
Wash the collected samples by centrifugation, decanting the supernatant, and redispersing the solid in deionized water. Repeat this washing step three times.
Visualizations
References
Technical Support Center: Controlling Crystal Morphology of Tetramethylammonium Ion Hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of tetramethylammonium ion hexahydrate.
Troubleshooting Guides
This section addresses common problems encountered during the crystallization of this compound.
Question: My crystallization is not yielding any crystals. What are the possible causes and solutions?
Answer:
Failure to produce crystals is a common issue that can often be resolved by systematically evaluating your experimental conditions. The primary reasons for a lack of crystallization are insufficient supersaturation of the solution or the presence of impurities that inhibit crystal nucleation.
Here are some troubleshooting steps:
-
Increase Supersaturation: Your solution may not be saturated enough for crystals to form.[1] You can try to achieve supersaturation by:
-
Evaporating the solvent: Gently heat the solution or use a rotary evaporator to remove a portion of the solvent.[2][3]
-
Cooling the solution: If the solubility of this compound is temperature-dependent, slowly cool the solution to a lower temperature.[4]
-
Adding an anti-solvent: Introduce a solvent in which the compound is less soluble to induce precipitation.
-
-
Induce Nucleation: Sometimes a supersaturated solution needs a "seed" to start the crystallization process.
-
Check for Impurities: Excessive impurities can interfere with crystal formation.[4] Consider an additional purification step of your starting material if you suspect contamination.
Question: The crystals are forming too quickly and are very small or needle-like. How can I obtain larger, more well-defined crystals?
Answer:
Rapid crystallization often traps impurities and leads to poorly formed crystals.[2][4] The goal is to slow down the crystal growth process to allow for the orderly arrangement of molecules into a well-defined crystal lattice.
To slow down crystallization:
-
Increase the amount of solvent: Add a small amount of additional solvent to the hot solution to ensure you are not at the bare minimum for dissolution.[2] This will cause the solution to become supersaturated more slowly upon cooling.
-
Slow cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then gradually cool it further in a refrigerator.
-
Reduce the rate of evaporation: If you are using an evaporation crystallization method, slow down the rate of solvent removal.
Question: I am getting a different crystal form (polymorph) than expected. Why is this happening and how can I control it?
Answer:
The formation of different polymorphs is a known phenomenon for some tetramethylammonium salts.[5][6] Polymorphism is the ability of a compound to crystallize in more than one crystal structure. These different forms can have distinct physical properties.
Factors that can influence polymorph formation include:
-
Solvent: The choice of solvent can play a critical role in determining which polymorph crystallizes.
-
Temperature: The temperature at which crystallization occurs can favor the formation of a specific polymorph.
-
Supersaturation: The level of supersaturation can influence the nucleation of different polymorphic forms.
-
Impurities: The presence of impurities can sometimes direct the crystallization towards a specific polymorph.
To control polymorphism, it is crucial to maintain consistent experimental conditions. If you are trying to obtain a specific polymorph, carefully replicate the conditions reported in the literature for that form.
Question: My crystals are an unexpected hydration state. How do I control the formation of the desired hydrate?
Answer:
For organic hydrates, controlling the hydration state can be challenging as different hydrated forms can exist.[7][8] The presence of excess water or a dehydrating agent can influence the final crystal form.
To control the hydration state:
-
Control water content: The amount of water in the crystallization solvent is a critical parameter. You may need to use anhydrous solvents or, conversely, ensure a specific amount of water is present to obtain the desired hydrate.
-
Use a dehydrating agent: In some cases, the addition of a dehydrating agent like acetic acid has been shown to prevent the formation of an undesired hydrate and favor the desired form.[7][8]
-
Slurry experiments: To determine the most stable form under your conditions, you can perform slurry experiments where you stir a mixture of different forms in the crystallization solvent and monitor which form predominates over time.[9]
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the crystal morphology of this compound?
A1: The morphology of crystals is influenced by both internal factors (the crystal's internal structure) and external factors (the crystallization conditions).[10] The key external factors you can control are:
-
Solvent: The solvent can affect which crystal faces grow faster, thus altering the overall shape.
-
Temperature: Temperature affects solubility and nucleation/growth kinetics.[4]
-
Supersaturation: The driving force for crystallization, which impacts the growth rate.[11]
-
Impurities/Additives: These can selectively adsorb to certain crystal faces and inhibit their growth, thereby changing the crystal habit.[4]
-
pH of the solution: For ionic compounds, pH can influence the species in solution and their incorporation into the crystal lattice.
Q2: How can I prevent the formation of needle-like crystals?
A2: Needle-like crystals are often a result of very rapid growth in one direction.[12] To obtain more equant (uniform) crystals, you need to slow down the crystallization process. Strategies include:
-
Using a solvent that promotes more isotropic growth.
-
Slowing down the cooling or evaporation rate.
-
Introducing additives that can inhibit growth on the fast-growing faces.
Q3: What is the role of the tetramethylammonium ion in crystallization?
A3: The tetramethylammonium ion is a relatively large, spherical cation. Its size and shape will influence the packing of the ions in the crystal lattice. The interactions between the tetramethylammonium cation, the counter-ion, and water molecules will determine the final crystal structure and morphology.
Q4: Can I use "salting out" to crystallize this compound?
A4: Yes, "salting out" or anti-solvent crystallization is a viable technique. This involves adding a solvent in which the this compound is poorly soluble to a solution where it is highly soluble. This rapidly increases supersaturation and induces crystallization. However, this method can sometimes lead to the formation of small, poorly defined crystals, so the rate of anti-solvent addition should be carefully controlled.
Data Presentation
Table 1: Effect of Key Parameters on Crystal Morphology
| Parameter | Variation | Expected Effect on Crystal Morphology | Rationale |
| Cooling Rate | Slow | Larger, more well-defined crystals | Allows for slower, more ordered addition of molecules to the crystal lattice. |
| Fast | Smaller, potentially needle-like crystals or powder | Rapid nucleation leads to a large number of small crystals.[4] | |
| Solvent | High Polarity (e.g., water) | May favor the formation of the hexahydrate | The compound is a hydrate, and a high water activity environment will stabilize this form. |
| Lower Polarity (e.g., ethanol/water mix) | May lead to different crystal habits or lower hydration states | Changing solvent-solute interactions can alter relative growth rates of crystal faces. | |
| Impurity Level | High | Smaller, irregular crystals, or inhibition of crystallization | Impurities can adsorb onto crystal surfaces, disrupting growth, or can inhibit nucleation.[4] |
| Low | Larger, higher quality crystals | Fewer disruptions to the crystal lattice formation.[4] | |
| Supersaturation Level | High | Rapid nucleation, smaller crystals | The high driving force leads to the formation of many nuclei simultaneously.[11] |
| Low | Slower nucleation and growth, larger crystals | Fewer nuclei are formed, allowing them to grow larger. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean flask, dissolve the this compound in a minimal amount of hot solvent (e.g., deionized water or a water/co-solvent mixture) with stirring until the solid is completely dissolved.
-
Clarification (Optional): If the solution is cloudy or contains insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, ensuring it is in a location free from vibrations.[1]
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[13]
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 2: Slurry Experiment for Hydrate Stability
-
Preparation: Place a mixture of the anhydrous form and the hexahydrate form (if available) of the tetramethylammonium salt in a vial.
-
Solvent Addition: Add the crystallization solvent of interest until a stirrable slurry is formed.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature.
-
Sampling: Periodically, take a small sample of the solid, quickly dry it, and analyze it using a technique like Powder X-Ray Diffraction (PXRD).
-
Analysis: Monitor the changes in the PXRD pattern over time. The form that increases in proportion is the more stable form under those conditions.[9]
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
Caption: Key factors influencing crystal morphology.
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. tutorchase.com [tutorchase.com]
- 5. mdpi.com [mdpi.com]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. Controlling the Crystallisation and Hydration State of Crystalline Porous Organic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.aps.org [journals.aps.org]
- 11. researchgate.net [researchgate.net]
- 12. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Refining Experimental Conditions for Tetramethylammonium Ion Hexahydrate Templates
Welcome to the technical support center for the synthesis and application of tetramethylammonium ion hexahydrate templates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound crystals.
| Problem | Potential Causes | Solutions |
| No crystal formation or very slow nucleation | 1. Insufficient supersaturation. 2. Inadequate cooling rate. 3. Presence of impurities inhibiting nucleation. | 1. Increase the concentration of the tetramethylammonium hydroxide (TMAH) solution slightly. 2. Decrease the cooling temperature or increase the cooling rate.[1] 3. Use high-purity TMAH and deionized water. Common impurities in TMAH include trimethylamine, which can give it a fishy odor.[2] |
| Formation of an oil or amorphous precipitate instead of crystals | 1. Cooling rate is too rapid. 2. Solution is too concentrated. 3. Significant temperature fluctuations. | 1. Employ a slower, more controlled cooling ramp. 2. Dilute the initial TMAH solution. 3. Ensure the crystallization vessel is in a stable temperature environment, away from drafts or direct heat sources. |
| Crystals are small, poorly formed, or dendritic | 1. Nucleation rate is too high. 2. Insufficient time for crystal growth. 3. Agitation is too vigorous. | 1. Reduce the degree of supercooling by using a higher crystallization temperature. 2. Allow the solution to maintain its final temperature for a longer period (24-48 hours). 3. If using agitation, reduce the stirring speed to allow for ordered crystal growth. |
| Crystals are opaque or cloudy | 1. Inclusion of solvent or impurities. 2. Rapid, uncontrolled crystal growth. | 1. Ensure slow cooling and use high-purity reagents. 2. Consider a multi-step cooling process to promote slower, more uniform growth. |
| Crystals decompose or melt upon isolation | 1. The hydrate is unstable at room temperature. Tetramethylammonium hydroxide pentahydrate has a melting point of approximately 63-67°C.[2][3] 2. Exposure to atmospheric moisture or carbon dioxide. TMAH is hygroscopic and readily absorbs CO2.[4] | 1. Handle and store the crystals at low temperatures (e.g., in a refrigerator or freezer). 2. Isolate the crystals quickly in a dry environment (e.g., a glove box with a dry atmosphere) and store them in a tightly sealed container. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the synthesis of this compound crystals.
Troubleshooting workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a template?
A1: this compound is a clathrate hydrate, which is a crystalline solid consisting of a lattice of water molecules that form cages, trapping the tetramethylammonium (TMA) cations.[2][5] The TMA cation, with its specific size and shape, acts as a structure-directing agent (SDA), guiding the formation of a particular framework structure in the synthesis of materials like zeolites and other microporous materials.[4]
Q2: What is the expected crystal structure of tetramethylammonium ion hydrates?
A2: Several hydrates of tetramethylammonium hydroxide have been identified, with the pentahydrate being well-characterized. The pentahydrate has an orthorhombic crystal structure where the hydroxide ions and water molecules form a hydrogen-bonded framework of truncated octahedra, and the tetramethylammonium ions occupy the cages within this framework.[5] While a hexahydrate is plausible, the pentahydrate is the most commonly cited crystalline form. It is crucial to perform characterization to confirm the specific hydrate and crystal structure obtained.
Q3: What are the ideal storage conditions for this compound crystals?
A3: Due to their hygroscopic nature and tendency to absorb atmospheric carbon dioxide, the crystals should be stored in a tightly sealed, desiccated container at low temperatures (2-8 °C) to prevent decomposition and maintain their structural integrity.[3][4]
Q4: What analytical techniques are recommended for characterizing the synthesized crystals?
A4: The following techniques are recommended:
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Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise crystal structure and confirm the hydration state.[5]
-
Powder X-ray Diffraction (PXRD): To assess the phase purity of the bulk sample.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions, which can help identify the specific hydrate form.
-
Thermogravimetric Analysis (TGA): To determine the water content of the hydrate by measuring weight loss upon heating.
-
Raman or Infrared (IR) Spectroscopy: To confirm the presence of the tetramethylammonium cation and the water molecules in the hydrate structure.
Q5: Can I use a commercial solution of tetramethylammonium hydroxide directly for crystallization?
A5: Yes, commercial solutions are often used as the starting material. However, it is important to use a high-purity or electronic-grade solution to minimize the presence of impurities like halide ions or metal ions, which can interfere with the crystallization process.[4] The concentration of the commercial solution will need to be adjusted to the optimal level for crystal growth.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound crystals. This protocol is based on general principles of clathrate hydrate formation, as a specific protocol for the hexahydrate is not widely published.
Synthesis of this compound Crystals
Objective: To synthesize single crystals of this compound from an aqueous solution of tetramethylammonium hydroxide.
Materials:
-
Tetramethylammonium hydroxide (TMAH) solution (25% in water, electronic grade)
-
High-purity deionized water
-
Crystallization dish or beaker
-
Programmable refrigerated bath or a well-insulated container for slow cooling
-
Filtration apparatus (Buchner funnel, filter paper)
-
Spatula and other standard laboratory glassware
Procedure:
-
Preparation of the Supersaturated Solution:
-
In a clean glass beaker, prepare a solution with a specific weight percentage of TMAH. A starting point could be around 30-40 wt% TMAH in deionized water. The exact concentration may need to be optimized.
-
Gently warm the solution to approximately 40-50°C to ensure all TMAH is dissolved and the solution is homogeneous.
-
-
Crystallization:
-
Filter the warm solution through a pre-warmed filter to remove any particulate impurities.
-
Transfer the filtered solution to a clean crystallization dish. Cover the dish to prevent contamination and evaporation.
-
Place the crystallization dish in a programmable refrigerated bath.
-
Implement a slow cooling profile. A suggested starting profile is to cool the solution from room temperature to 4-5°C over a period of 24-48 hours. A very slow cooling rate is crucial for the growth of large, high-quality single crystals.[1]
-
-
Isolation of Crystals:
-
Once a sufficient number of well-formed crystals are observed, carefully decant the mother liquor.
-
Quickly wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Dry the crystals by gently pressing them between two sheets of filter paper. Perform this step in a cold room or a dry environment to minimize decomposition.
-
-
Storage:
-
Immediately transfer the isolated crystals to a pre-chilled, airtight vial.
-
Store the vial in a refrigerator at 2-8°C.
-
Data Presentation
Table 1: Influence of TMAH Concentration on Crystal Formation
| TMAH Concentration (wt%) | Typical Observation | Recommended Action |
| < 25% | No or very slow crystal formation | Increase concentration |
| 30-40% | Optimal range for single crystal growth | - |
| > 45% | Rapid precipitation of small crystals or oil formation | Dilute solution |
Table 2: Effect of Cooling Rate on Crystal Quality
| Cooling Rate (°C/hour) | Crystal Size | Crystal Quality |
| > 2.0 | Small | Often poorly formed, dendritic |
| 0.5 - 1.0 | Medium to Large | Good, well-defined facets |
| < 0.2 | Large | Excellent, high transparency |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for synthesizing this compound crystals.
Experimental workflow for the synthesis of this compound.
References
Technical Support Center: The Stability of Tetramethylammonium Ion Hexahydrate
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the stability of tetramethylammonium (TMA) ion hexahydrate in acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the tetramethylammonium (TMA) cation?
A1: The tetramethylammonium cation is a quaternary ammonium cation and is generally considered to be chemically stable.[1][2] Its stability, however, can be influenced by factors such as temperature, pH, and the presence of strong nucleophiles.
Q2: How stable is the TMA ion in basic (alkaline) conditions?
A2: The TMA ion exhibits high stability in basic solutions at moderate temperatures. However, at elevated temperatures and high concentrations of hydroxide ions, it undergoes degradation. A key study has shown that tetramethylammonium hydroxide (TMAH) has a half-life of over 61 hours in a highly concentrated basic solution (6 M NaOH) at a high temperature of 160 °C, indicating substantial stability even under harsh basic conditions.[3]
Q3: What are the degradation products of the TMA ion in basic solutions?
A3: Under strong basic conditions and high temperatures, the TMA ion primarily degrades into trimethylamine and either methanol or dimethyl ether.[3] The formation of these products occurs through two main pathways: a direct S2 attack by a hydroxide ion on one of the methyl groups, or through the formation of an ylide intermediate which then reacts to form the final products.
Q4: What is the stability of the TMA ion in acidic conditions?
A4: Tetramethylammonium hydroxide is a strong base and will readily undergo a neutralization reaction with acids to form a stable tetramethylammonium salt and water. While the tetramethylammonium cation is generally considered to be highly stable in acidic solutions, specific quantitative data on its degradation kinetics under various acidic pH values and temperatures is not extensively available in peer-reviewed literature. Quaternary ammonium cations without beta-hydrogens, like the TMA ion, are known for their general resistance to degradation in acidic environments.
Q5: Is the solid form, tetramethylammonium ion hexahydrate, stable?
A5: Yes, solid tetramethylammonium salts, including the hydrated forms, are generally stable under standard storage conditions. However, they can be hygroscopic, meaning they readily absorb moisture from the air.[4] It is recommended to store them in a tightly sealed container in a dry and well-ventilated place.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected decrease in pH of a TMAH solution. | Absorption of atmospheric carbon dioxide (CO₂), which reacts with the hydroxide ions. | Keep TMAH solutions tightly capped when not in use. Prepare fresh solutions as needed. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| A "fishy" or amine-like odor from a TMAH solution. | This is likely due to the presence of trimethylamine, which can be an impurity from the manufacturing process or a result of thermal decomposition of the TMA ion. | If purity is critical for your application, consider purchasing a high-purity grade of TMAH. Store TMAH solutions at recommended temperatures to minimize thermal degradation. |
| Inconsistent experimental results when using TMAH as a base. | The concentration of the TMAH solution may have changed due to CO₂ absorption or solvent evaporation. The TMAH may have partially degraded if stored improperly or for a prolonged period at elevated temperatures. | Standardize the TMAH solution by titration before use. Store the solution in a tightly sealed container and away from heat sources. |
| Precipitate formation when mixing TMA salts with other reagents. | The tetramethylammonium cation may form an insoluble salt with certain large or complex anions. | Check the solubility of the expected tetramethylammonium salt in the reaction solvent. Consider using a different counter-ion if solubility is an issue. |
| Evidence of degradation (e.g., formation of trimethylamine) in a basic reaction mixture at high temperatures. | The tetramethylammonium cation is undergoing base-promoted degradation. | If possible, reduce the reaction temperature or the concentration of the base. If the TMA cation is acting as a phase-transfer catalyst, consider a more thermally stable catalyst. |
Quantitative Stability Data
The following table summarizes the known quantitative data on the stability of the tetramethylammonium ion.
| Condition | Matrix | Temperature | Parameter | Value | Reference |
| Basic | 6 M Sodium Hydroxide (NaOH) | 160 °C | Half-life (t₁/₂) | > 61 hours | [3] |
Note: There is a lack of specific quantitative data in the literature regarding the degradation kinetics of the tetramethylammonium ion under acidic conditions.
Experimental Protocols
Protocol 1: Assessment of Tetramethylammonium Ion Stability in Basic Conditions
Objective: To determine the rate of degradation of the tetramethylammonium ion in a basic solution at a specific temperature.
Materials:
-
Tetramethylammonium salt (e.g., tetramethylammonium chloride or bromide)
-
High-purity sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Deionized water
-
High-performance liquid chromatograph (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS)
-
Thermostatically controlled reaction vessel or water bath
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Solution Preparation: Prepare a stock solution of the tetramethylammonium salt of known concentration in deionized water. Prepare a solution of NaOH or KOH of the desired molarity (e.g., 1 M, 2 M, 6 M).
-
Reaction Setup: In a sealed, thermostatically controlled reaction vessel, add a known volume of the basic solution and allow it to reach the target temperature (e.g., 60 °C, 80 °C, 100 °C).
-
Initiation of Experiment: At time zero (t=0), add a known volume of the tetramethylammonium salt stock solution to the pre-heated basic solution to achieve the desired final concentration.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture. Immediately neutralize the aliquot with a known concentration of acid (e.g., HCl) to quench the degradation reaction.
-
Sample Analysis: Analyze the neutralized aliquots by HPLC-ELSD or LC-MS to quantify the remaining concentration of the tetramethylammonium cation.
-
Data Analysis: Plot the concentration of the tetramethylammonium cation versus time. From this data, determine the reaction order and calculate the degradation rate constant (k) and the half-life (t₁/₂) of the tetramethylammonium ion under the tested conditions.
Protocol 2: General Procedure for Forced Degradation Study in Acidic Conditions
Objective: To evaluate the stability of the tetramethylammonium ion under forced acidic conditions.
Materials:
-
Tetramethylammonium salt (e.g., tetramethylammonium chloride)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of known concentration (e.g., 0.1 M, 1 M)
-
Deionized water
-
Analytical method for TMA quantification (e.g., HPLC-ELSD, LC-MS, or Ion Chromatography)
-
Thermostatically controlled environment (e.g., oven or water bath)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a solution of the tetramethylammonium salt in the acidic medium (e.g., 1 M HCl) at a known concentration.
-
Stress Conditions: Expose the solution to the desired stress condition. This could be elevated temperature (e.g., 40 °C, 60 °C, 80 °C) for a defined period. A control sample should be kept at ambient temperature.
-
Time Points: Collect samples at initial time (t=0) and at various time points throughout the study (e.g., 24, 48, 72 hours, 1 week).
-
Sample Analysis: Analyze the samples to determine the concentration of the tetramethylammonium ion. Also, use a suitable method to screen for potential degradation products.
-
Evaluation: Compare the concentration of the tetramethylammonium ion in the stressed samples to the initial concentration and the control sample. A significant decrease in concentration would indicate degradation.
Visualizations
Caption: Alkaline degradation pathways of the tetramethylammonium cation.
Caption: General experimental workflow for assessing TMA ion stability.
References
Technical Support Center: Managing Tetramethylammonium Hydroxide (TMAH) Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for managing the hygroscopic and sensitive nature of tetramethylammonium hydroxide (TMAH) hexahydrate in experimental settings. Adherence to these protocols is crucial for ensuring experimental reproducibility, accuracy, and safety.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium hydroxide (TMAH) hexahydrate and why is its hygroscopic nature a concern?
Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium salt, which is a strong base.[1][2][3][4] In its solid form, it often exists as a hydrate, such as pentahydrate or hexahydrate.[5][6] The term "hygroscopic" means it readily absorbs moisture from the atmosphere.[4][7][8][9] This is a significant concern in experiments for several reasons:
-
Concentration Inaccuracy: Absorption of atmospheric water will change the mass of the solid, leading to significant errors in the preparation of solutions with a precise concentration.
-
Reaction Variability: The presence of excess water can alter reaction kinetics, shift equilibrium, or interfere with water-sensitive reagents, leading to inconsistent and unreliable experimental results.
-
Physical Handling: As the solid absorbs moisture, it can become sticky or deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.
-
Degradation: TMAH can also readily absorb carbon dioxide from the air, which can neutralize the hydroxide and form tetramethylammonium carbonate, further altering the purity and concentration of the base.[1][5]
Q2: What are the immediate consequences of improper handling of TMAH hexahydrate?
Improper handling, primarily exposure to ambient air, directly impacts the compound's integrity and the accuracy of your experiment. The primary consequence is a rapid change in the water content and, therefore, the effective concentration of the active TMAH.
Table 1: Illustrative Impact of Humidity on TMAH Hexahydrate
| Exposure Time to Ambient Humidity (50% RH) | Estimated Water Absorption (% of initial mass) | Resulting Error in 25% (w/w) Solution Concentration | Potential Experimental Impact |
| < 1 minute | 0.1 - 0.5% | Minor deviation (< 0.5%) | Acceptable for non-sensitive applications. |
| 5 minutes | 1 - 3% | Significant deviation (0.5 - 1.5%) | Inconsistent reaction rates, pH drift.[10] |
| > 15 minutes | > 5% | High deviation (> 2.5%) | Failed reactions, non-reproducible results, potential for side reactions. |
| Note: This data is illustrative. Actual absorption rates will vary with ambient temperature, humidity, and the specific hydrate form. |
Q3: How should I properly store TMAH hexahydrate to maintain its integrity?
Proper storage is the first line of defense against degradation.
-
Inert Atmosphere: Solid TMAH should be stored under an inert gas like argon or nitrogen.[1][7][8] This prevents exposure to both moisture and carbon dioxide.
-
Tightly Sealed Containers: Always keep the container tightly sealed.[1][3][7][8] Containers that have been opened must be carefully resealed.[1]
-
Desiccator: For short-term storage between uses, place the tightly sealed container inside a desiccator containing an active desiccant.
-
Secondary Containment: Store TMAH containers in a compatible, leak-proof secondary container.[3][11]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials like acids and strong oxidizing agents.[1][3][8]
Q4: My experimental results are inconsistent. Could the hygroscopic nature of TMAH be the cause?
Yes, this is a very common cause of inconsistent results.[10] If you observe variability in reaction yields, kinetics, or other analytical measurements, the uncontrolled water content of your TMAH solution is a likely culprit. Water absorption directly dilutes the molar concentration of the hydroxide, leading to lower-than-expected reactivity. It is crucial to standardize TMAH solutions via titration if high accuracy is required.[10][12]
Q5: How can I accurately determine the concentration of a TMAH solution after preparation?
Given the challenges in weighing the solid accurately, post-preparation analysis is often necessary.
-
Acid-Base Titration: This is a standard and reliable method. Titrate a known volume of your TMAH solution with a standardized solution of a strong acid (e.g., HCl) using a suitable indicator like phenolphthalein.[12]
-
Ion Chromatography (IC): This technique can be used to accurately measure the concentration of the tetramethylammonium cation (TMA+).[12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For very sensitive applications, LC-MS/MS provides high accuracy and a low limit of detection for TMAH concentration.[12][13]
Troubleshooting Guide
This section addresses specific problems that can arise from the hygroscopic nature of TMAH hexahydrate.
| Problem | Potential Cause (Related to Hygroscopy) | Recommended Solution |
| Inconsistent Reaction Yields or Kinetics | The actual concentration of TMAH is lower than calculated due to water absorption during weighing and preparation. | 1. Handle and weigh solid TMAH hexahydrate in a glove box under an inert atmosphere. 2. Prepare a stock solution and standardize it using acid-base titration before use. 3. Use the standardized concentration for all subsequent calculations. |
| Drifting pH or Conductivity Measurements | The TMAH solution is absorbing CO2 from the atmosphere, forming tetramethylammonium carbonate, which reduces the free hydroxide concentration. | 1. Use freshly prepared solutions for all experiments. 2. If a solution must be stored, keep it in a tightly sealed container with minimal headspace or under a blanket of inert gas (e.g., argon). 3. Use degassed, deionized water to prepare the solution. |
| Solid TMAH is Clumped or Appears "Wet" | The compound has been exposed to ambient air and has absorbed a significant amount of moisture (deliquescence). | 1. The material may not be suitable for applications requiring high precision. 2. If use is necessary, prepare a solution and determine its concentration accurately via titration. Do not rely on the mass of the solid for concentration calculations. 3. Review storage procedures to prevent future occurrences. Ensure containers are sealed and stored in a desiccator.[7] |
| Poor Peak Shape or Retention Time Shifts in Chromatography | Inconsistent pH of the mobile phase due to inaccurate TMAH concentration can affect the retention of analytes, especially in ion-pair or pH-sensitive separations.[15] | 1. Standardize the TMAH solution used for mobile phase preparation. 2. Prepare the mobile phase fresh daily. 3. Ensure the final pH of the mobile phase is consistent for every batch. |
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow for diagnosing and resolving inconsistent experimental outcomes when TMAH is used.
Caption: Troubleshooting workflow for TMAH-related inconsistencies.
Experimental Protocols
Protocol for Preparing a Standardized TMAH Solution (0.1 M)
This protocol details the steps for accurately preparing a TMAH solution where the concentration is verified, mitigating errors from its hygroscopic nature.
Materials:
-
Tetramethylammonium hydroxide hexahydrate
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator solution
-
Degassed, deionized water
-
Class A volumetric flasks and burette
-
Analytical balance
-
Glove box or controlled nitrogen atmosphere chamber
Methodology:
-
Preparation of Approximate 0.1 M TMAH Solution:
-
Transfer the TMAH hexahydrate container into a glove box with a dry, inert atmosphere (<1% RH).
-
On an analytical balance inside the glove box, quickly weigh approximately 1.81 g of TMAH hexahydrate (FW ≈ 181.23 g/mol ) onto a weighing paper.
-
Transfer the solid to a 100 mL volumetric flask.
-
Dissolve the solid in approximately 50 mL of degassed, deionized water.
-
Once dissolved, bring the flask to the 100 mL mark with degassed, deionized water. Stopper and mix thoroughly.
-
-
Standardization by Titration:
-
Rinse a 50 mL burette with the standardized 0.1 M HCl solution and then fill it, ensuring no air bubbles are present in the tip.[10] Record the initial volume.
-
Pipette 10.00 mL of your prepared TMAH solution into a 125 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.
-
Titrate the TMAH solution with the standardized HCl from the burette, swirling the flask constantly, until the pink color completely disappears.
-
Record the final volume of HCl used.
-
Repeat the titration at least two more times. The volumes of HCl used should agree within ±0.05 mL.
-
-
Calculation of Exact Concentration:
-
Use the formula: M₁V₁ = M₂V₂
-
M₁ = Molarity of HCl (known)
-
V₁ = Volume of HCl used (from titration)
-
M₂ = Molarity of TMAH (to be determined)
-
V₂ = Volume of TMAH used (10.00 mL)
-
-
Calculate the average molarity of your TMAH stock solution from the replicate titrations.
-
Label the solution with its exact, standardized concentration and the date of preparation.
-
Experimental Workflow Diagram
Caption: Workflow for preparing a standardized TMAH solution.
References
- 1. concordia.ca [concordia.ca]
- 2. research.arizona.edu [research.arizona.edu]
- 3. ehs.mit.edu [ehs.mit.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. safety.charlotte.edu [safety.charlotte.edu]
- 12. researchgate.net [researchgate.net]
- 13. oaepublish.com [oaepublish.com]
- 14. researchgate.net [researchgate.net]
- 15. zefsci.com [zefsci.com]
Validation & Comparative
A Comparative Guide to Tetramethylammonium Ion Hexahydrate and Other Quaternary Ammonium Salts for Researchers and Drug Development Professionals
An objective comparison of the performance, properties, and applications of tetramethylammonium ion hexahydrate against other common quaternary ammonium salts, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of tetramethylammonium (TMA) ion hexahydrate with other widely used quaternary ammonium salts (QAS). The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in catalyst selection, antimicrobial agent evaluation, and understanding biological interactions. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties
Quaternary ammonium salts are a class of compounds characterized by a central positively charged nitrogen atom bonded to four organic groups. Their properties, such as solubility, hydrophilicity, and thermal stability, are influenced by the nature of the organic substituents and the counter-ion. Tetramethylammonium, being the simplest QAS, exhibits distinct characteristics compared to its longer-chain counterparts.
| Property | Tetramethylammonium (TMA) | Tetraethylammonium (TEA) | Tetrabutylammonium (TBA) | Cetyltrimethylammonium (CTA) |
| Molar Mass ( g/mol ) of Cation | 74.14[1][2] | 130.26 | 242.47 | 284.57 |
| Ionic Radius of Cation (nm) | 0.322[2] | - | - | - |
| Water Solubility | High[2] | High | Moderate | Low |
| Hydrophilicity | High[2] | Moderate | Low | Very Low |
| log P (octanol-water) | ~ -3.92 (for TMA iodide)[2] | - | - | - |
| Thermal Stability | Generally lower than QAS with larger alkyl groups | Moderate | High | Moderate |
Performance in Phase-Transfer Catalysis
Quaternary ammonium salts are widely employed as phase-transfer catalysts (PTCs) in various organic reactions, facilitating the reaction between reactants in immiscible phases.[1] The efficiency of a PTC is dependent on its ability to transfer the reacting anion from the aqueous phase to the organic phase.
A common benchmark reaction for evaluating PTC efficiency is the Williamson ether synthesis. The table below presents comparative data for the synthesis of benzyl phenyl ether from phenol and benzyl bromide.
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | 2 | 92 | BenchChem, 2025 |
| Benzyltriethylammonium Chloride (BTEAC) | 2 | 88 | BenchChem, 2025 |
| Cetyltrimethylammonium Bromide (CTAB) | 2 | 85 | BenchChem, 2025 |
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the Williamson ether synthesis using a quaternary ammonium salt as a phase-transfer catalyst.
Materials:
-
Phenol
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1 mmol) and powdered potassium hydroxide (2 mmol) in water (5 mL).
-
Add the quaternary ammonium salt (0.1 mmol) and benzyl bromide (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Catalyst Comparison
Biological Activity
Quaternary ammonium salts exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects. This activity is largely attributed to their ability to disrupt cell membranes.
Antimicrobial Activity
The antimicrobial efficacy of QAS is highly dependent on their structure, particularly the length of the alkyl chains.
| Compound | Organism | MIC (µg/mL) | Reference |
| Benzalkonium Chloride | Escherichia coli | 9 | Bore et al., 2007[4] |
| Benzalkonium Chloride | Staphylococcus aureus | 2 | Schabauer et al., 2018[5] |
| Tetraethylammonium | HeLa Cells (Cytotoxicity) | IC50: ~10 mM (after 48h) | Huang et al., 2014[6] |
Note: Specific MIC values for this compound were not found in the provided search results. However, it is generally understood that QAS with longer alkyl chains (like benzalkonium chloride) exhibit stronger antimicrobial activity compared to those with short chains like tetramethylammonium.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of an antimicrobial agent against a specific bacterium.[7][8][9][10][11]
Materials:
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Antimicrobial agent stock solution
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antimicrobial stock solution (at 2x the highest desired concentration) to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antimicrobial), and well 12 serves as a sterility control (no bacteria).
-
Prepare a standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL).
-
Add 100 µL of the bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Cytotoxicity
The cytotoxic effects of QAS are also a critical consideration, especially in the context of drug development and biocompatibility.
| Compound | Cell Line | IC50 | Exposure Time (h) | Reference |
| Tetraethylammonium (TEA) | HeLa | ~10 mM | 48 | Huang et al., 2014[6] |
| ICD-85 (a venom-derived peptide) | HeLa | 25 ± 2.9 µg/mL | 72 | Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway[12] |
| ICD-85 Nanoparticles | HeLa | 15.5 ± 2.4 µg/mL | 72 | Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway[12] |
| [C12Pyr]Br | EA.hy926 | 0.1 µM | 48 | Journal Pre-proof - RUA[13] |
Note: Direct comparative IC50 data for this compound was not available in the search results. The cytotoxicity of QAS is highly dependent on the cell line and the structure of the QAS.[13]
Interaction with Signaling Pathways
Quaternary ammonium compounds can interact with various biological signaling pathways. Two notable examples are their effects on nicotinic acetylcholine receptors and the induction of apoptosis via the caspase-3 pathway.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
The quaternary ammonium group is a key pharmacophore for interaction with nAChRs. Acetylcholine, the endogenous agonist, itself contains a quaternary ammonium moiety. Many QAS can act as agonists or antagonists at these receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. iajpr.com [iajpr.com]
- 3. Quaternary Ammonium Salts | TCI AMERICA [tcichemicals.com]
- 4. Frontiers | Optimization of E. coli Inactivation by Benzalkonium Chloride Reveals the Importance of Quantifying the Inoculum Effect on Chemical Disinfection [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Determination of the minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution [bio-protocol.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RUA [rua.ua.es]
A Comparative Guide to Tetramethylammonium Hydroxide and Tetramethylammonium Chloride in Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is critical to the success of a synthesis. This guide provides an objective comparison between two common tetramethylammonium salts: Tetramethylammonium Hydroxide (TMAH) and Tetramethylammonium Chloride (TMACl).
While both compounds provide the tetramethylammonium (TMA) cation, their anions—hydroxide (OH⁻) and chloride (Cl⁻)—dictate their distinct roles and applications in chemical synthesis. This guide explores these differences, supported by experimental data and protocols, to aid in reagent selection.
Core Functional Differences
Tetramethylammonium Hydroxide (TMAH) is a strong organic base.[1] It is primarily used when a hydroxide source is needed in a non-aqueous environment or when a metal-free base is required. Its applications include acting as a base catalyst, a reactant in saponification reactions, and as a structure-directing agent in the synthesis of materials like zeolites.[2] TMAH is typically available as an aqueous solution or as a pentahydrate solid.[2]
Tetramethylammonium Chloride (TMACl) , in contrast, is the salt of a strong acid (HCl) and a strong base (TMAH). Its chloride anion is a weak base and generally non-reactive in many organic synthesis contexts. TMACl is primarily used as a phase-transfer catalyst (PTC), an electrolyte, or a source of the TMA⁺ cation for precipitation or templating purposes where a non-basic anion is required.[3][4] It is a white crystalline solid that is highly soluble in water and polar organic solvents.[5][6]
Performance in Synthesis: A Comparative Overview
The fundamental difference in the anion leads to divergent applications in synthesis.
| Property/Application | Tetramethylammonium Hydroxide (TMAH) | Tetramethylammonium Chloride (TMACl) |
| Primary Function | Strong, metal-free organic base; Catalyst[1] | Phase-Transfer Catalyst (PTC); Electrolyte; Source of non-coordinating cation[3][4] |
| Basicity | Strong base | Neutral salt (weakly basic anion) |
| Typical Reactions | Base-catalyzed reactions (e.g., aldol condensation, saponification), deprotonation, anisotropic etching of silicon.[2] | Phase-transfer catalysis (e.g., alkylations, nucleophilic substitutions), polymer synthesis, precipitation of large anions.[5][7] |
| Solubility | High solubility in water; available in aqueous and methanolic solutions.[2] | Soluble in water and polar organic solvents like methanol and ethanol.[3] |
| Thermal Stability | Decomposes upon heating. | Decomposes above 230 °C.[3][6] |
Experimental Data: Case Studies
Case Study 1: Base-Catalyzed vs. Phase-Transfer Catalyzed Alkylation
The C-alkylation of active methylene compounds, such as benzyl cyanide, highlights the different catalytic roles of TMAH and TMACl.
-
TMAH as a Base Catalyst : In a reaction where a strong base is required to deprotonate the benzyl cyanide, TMAH can serve this role directly. The resulting carbanion then reacts with an alkyl halide.
-
TMACl as a Phase-Transfer Catalyst : In a two-phase system (e.g., organic solvent and aqueous NaOH), TMACl facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the benzyl cyanide.[7] While TMACl itself is not a strong base, it enables the reaction to proceed by making the base available in the correct phase.[7] Research has shown that quaternary ammonium salts like TMACl can be effective in such phase-transfer catalyzed alkylations.[8][9][10]
| Catalyst System | Role of TMA Salt | Typical Reaction Conditions | Expected Outcome |
| TMAH | Direct Base | Homogeneous solution (e.g., in THF or DMSO) | High yield of alkylated product, potential for side reactions if substrate is base-sensitive. |
| TMACl / aq. NaOH | Phase-Transfer Catalyst | Biphasic system (e.g., Toluene/Water) | High yield, often with improved selectivity and fewer side reactions compared to using a strong base in a homogeneous system.[9] |
Case Study 2: Role in Polymer Synthesis
Both TMAH and TMACl find applications in polymer chemistry, but for different purposes.
-
TMAH in Polymer Synthesis : TMAH can be used as a catalyst in the synthesis of certain polymers, such as silicones, where it facilitates the polymerization process.[11]
-
TMACl in Ziegler-Natta Polymerization : While not a direct catalyst, TMACl can be used in the work-up or purification of polymers synthesized via Ziegler-Natta catalysis. The Ziegler-Natta catalyst system itself typically consists of a transition metal halide (like TiCl₄) and an organoaluminum cocatalyst.[12][13][14] TMACl can be used to precipitate the polymer or to quench the catalyst.
Experimental Protocols
Protocol 1: TMAH-Catalyzed Synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e][4][7]oxazine-3-ones
This protocol demonstrates the use of TMAH as an efficient catalyst in a one-pot, solvent-free synthesis.[15]
Procedure:
-
A mixture of 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), urea (2 mmol), and TMAH (35 mol%) is prepared.[15]
-
The mixture is stirred at room temperature.[15]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is washed with water and the solid product is collected by filtration.
-
The crude product is then recrystallized from ethanol to yield the pure 1,2-dihydro-1-arylnaphtho[1,2-e][3][6]oxazine-3-one.[15]
In this synthesis, TMAH acts as a basic catalyst, facilitating the multi-component reaction to form the desired heterocyclic product in high yield.[15]
Protocol 2: TMACl as a Phase-Transfer Catalyst in the Synthesis of Aryl Fluorides
This protocol illustrates the use of TMACl in a nucleophilic substitution reaction under phase-transfer conditions.[3][6]
Procedure:
-
A mixture of an activated aryl chloride (1 equivalent), potassium fluoride (2-3 equivalents), and TMACl (0.1 equivalents) is prepared in a suitable aprotic solvent (e.g., acetonitrile).[3][6]
-
The heterogeneous mixture is heated with vigorous stirring.
-
The reaction is monitored by gas chromatography or TLC.
-
Upon completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated.
-
The crude product is then purified by column chromatography or distillation to yield the desired aryl fluoride.
Here, TMACl facilitates the transfer of the fluoride anion from the solid phase (KF) to the organic phase, where it can react with the aryl chloride.[7]
Logical Workflow and Decision Making
The choice between TMAH and TMACl is fundamentally a choice between a strong base and a phase-transfer catalyst. The following diagram illustrates a decision-making workflow for selecting the appropriate reagent.
Conclusion
Tetramethylammonium hydroxide and tetramethylammonium chloride are not interchangeable reagents. TMAH is a strong organic base suitable for reactions requiring direct deprotonation. TMACl, on the other hand, is a versatile salt primarily used as a phase-transfer catalyst to facilitate reactions between different phases. The choice of reagent should be guided by the specific requirements of the chemical transformation, including the need for a base, the nature of the solvent system, and the desired reaction conditions. Understanding the distinct properties and applications of TMAH and TMACl is essential for developing efficient and successful synthetic protocols.
References
- 1. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 3. TETRAMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. chemiis.com [chemiis.com]
- 5. atamankimya.com [atamankimya.com]
- 6. guidechem.com [guidechem.com]
- 7. Tetramethylammonium chloride | 75-57-0 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. Cas 75-57-0,Tetramethylammonium chloride | lookchem [lookchem.com]
- 12. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Directing Agents in Zeolite Synthesis: Alternatives to Tetramethylammonium Ion
The synthesis of zeolites and other molecular sieves is a cornerstone of materials science, with applications spanning catalysis, separations, and adsorption.[1] Central to this process is the use of structure-directing agents (SDAs), which guide the organization of inorganic precursors into specific crystalline frameworks.[2] For decades, the tetramethylammonium (TMA⁺) cation has been a workhorse SDA, particularly for high-silica zeolites.[2] However, the quest for more cost-effective, environmentally benign, and versatile synthesis routes has spurred research into a wide array of alternatives. This guide provides a comparative overview of these alternatives, supported by experimental data and detailed protocols for researchers and drug development professionals.
Overview of Alternative Structure-Directing Agents
Alternatives to the tetramethylammonium (TMA⁺) ion can be broadly categorized into other organic molecules, inorganic cations, and cooperative systems. The choice of an SDA is critical as it influences not only the resulting zeolite topology but also crystal size, composition, and defect density.[2][3]
-
Other Organic SDAs (OSDAs): This is the most diverse category, ranging from simple amines and other quaternary ammonium ions to complex, specially designed molecules.[4]
-
Quaternary Ammonium and Imidazolium Ions: Molecules like tetraethylammonium (TEA⁺) and tetrapropylammonium (TPA⁺) are common.[1][2] Diquaternary ammonium compounds, with two charge centers, have been used to synthesize novel structures like SSZ-74 and SSZ-75 by varying the chain length between nitrogen atoms.[5][6] Imidazolium-based ionic liquids have also proven effective, acting as both the SDA and the solvent in what is known as ionothermal synthesis.[7]
-
Amines and Other N-Heterocycles: Simple secondary amines such as diethyl-, di-n-propyl-, diisopropyl-, and di-n-butylamine have been successfully used to synthesize aluminophosphate molecular sieves (AlPO₄-n).[8]
-
Choline Hydroxide: An inexpensive, biodegradable, and recyclable ionic liquid, choline hydroxide serves as an efficient and green catalyst and SDA.[9][10][11] It is a strong organic base that is readily available and highly water-soluble.[12]
-
-
Inorganic SDAs: To circumvent the cost and environmental impact of burning off organic templates, significant research has focused on "organic-free" synthesis routes.[13]
-
Alkali Metal Cations: Simple inorganic cations like Na⁺, K⁺, and Li⁺ can direct the formation of various zeolite frameworks, including CHA, MER, EDI, GIS, and ANA.[14][15][16] The small size of these alkali metal cations often results in products with unusually high framework charge densities.[15]
-
Cooperative Cation Systems: Combinations of different inorganic cations can accelerate crystallization and reduce synthesis times and temperatures.[16][17] For instance, using small amounts of lithium in conjunction with sodium or potassium can promote the formation of chabazite (CHA) zeolite under milder conditions than using potassium alone.[14][16]
-
-
Dual-SDA Systems: This approach utilizes two different OSDAs in the same synthesis gel.[1][18] The OSDAs can act cooperatively to form a topology that neither could produce alone, or they can compete, sometimes leading to useful intergrowth materials.[1][18] This method can also be used to reduce the amount of an expensive SDA or to control the distribution of aluminum atoms within the zeolite framework, thereby tuning its acidic and catalytic properties.[19]
-
Seed-Directed Synthesis (SDS): In this organotemplate-free method, pre-synthesized zeolite crystals (seeds) are added to the synthesis gel.[13] These seeds act as nuclei, directing the crystallization of the desired phase without the need for a soluble organic molecule.[13] This approach not only lowers costs and eliminates the calcination step but can also shorten crystallization time and control crystal morphology.[13]
Below is a logical diagram illustrating the selection process for a structure-directing agent based on synthesis goals.
Performance Comparison of SDAs
The effectiveness of an SDA is measured by its ability to produce a phase-pure zeolite with desired characteristics under economically viable conditions. The following tables summarize the performance of various alternatives to TMA⁺ for the synthesis of different molecular sieves.
Table 1: Comparison of SDAs for Chabazite (CHA) Synthesis
| SDA(s) | Si/Al Ratio | Temperature (°C) | Time (days) | Key Outcome | Reference |
| TMA⁺, TEA⁺ | High | 140-160 | 3-7 | Standard method for high-silica CHA (SSZ-13) | [2] |
| K⁺ | < 3.5 | 80-100 | 7-14 | Organic-free, but slow crystallization | [20] |
| Na⁺ + Li⁺ | - | 65 | 7 | First K⁺-free, organic-free, non-seeded synthesis at low temperature | [14] |
| K⁺ + Li⁺ | - | 85 | 7 | Accelerated crystallization compared to pure K⁺ system | [14][16] |
| SSZ-13 Seeds | 5.3 | 180 | 2 | Template-free synthesis of high-silica CHA membranes | [21] |
Table 2: Comparison of SDAs for Aluminophosphate (AlPO) and Silicoaluminophosphate (SAPO) Synthesis
| SDA(s) | Target Framework | Temperature (°C) | Time (hours) | Key Outcome | Reference |
| TMA⁺ + TPA⁺ | SAPO-37 (FAU) | 200 | 24 | Co-templating required for FAU topology; ratio of SDAs is critical | [2] |
| Diethylamine (DEA) | AlPO₄-11 (AEL) | 200 | 24 | High template density per unit cell | [8] |
| Di-n-propylamine | AlPO₄-11 (AEL) | 200 | 24 | High degree of crystallinity | [8] |
| Di-n-butylamine | AlPO₄-11 (AEL) | 200 | 24 | Produces hierarchical AlPO₄-11 with a high volume of mesopores | [8] |
| Na⁺ | SAPO-LTA | 100 | 24-72 | Organic-free synthesis of SAPO-LTA molecular sieves | [22] |
| K⁺ | SAPO-MER | 100 | 168 | First organic-free synthesis of MER-type SAPO | [15][23] |
Table 3: Comparison of Diverse Organic SDAs for Various Zeolite Frameworks
| SDA(s) | Target Framework | Temperature (°C) | Time (days) | Key Outcome | Reference |
| 1-Butyl-3-methylimidazolium | ZSM-5 (MFI) | 180 | 3 | Produces spherical morphology at high Si/Al ratio | [7] |
| 1-Butyl-3-methylimidazolium | Beta (*BEA) | 150 | 3 | Lower temperature and Si/Al ratio directs synthesis to *BEA | [7] |
| (CH₃)₂HN⁺(CH₂)₅N⁺H(CH₃)₂ | Levyne (LEV) | 160 | 10-14 | New SDA for the crystallization of levyne | [5] |
| TMA⁺ + TEA⁺ | LTA, UFI, BEA | - | - | Dual-SDA cooperation yields topologies not achievable with one SDA | [1] |
| Choline Hydroxide | - | Room Temp. | - | Used as a green, recyclable catalyst in various organic syntheses | [9][11] |
Experimental Protocols
Detailed and reproducible methodologies are critical for success in materials synthesis. Below are representative protocols for key synthesis strategies.
The synthesis of zeolites, regardless of the specific SDA, generally follows the workflow illustrated below.
This protocol is adapted from a method for synthesizing chabazite at low temperatures without organic templates.[14]
-
Reagent Preparation: Prepare separate solutions of sodium hydroxide (NaOH), lithium hydroxide (LiOH), and aluminum hydroxide [Al(OH)₃].
-
Gel Formation: In a typical synthesis targeting a Na:Li ratio of 8:2, dissolve NaOH and LiOH in deionized water. Slowly add Al(OH)₃ to the alkaline solution while stirring until fully dissolved. Finally, add a silica source (e.g., colloidal silica) to the solution under vigorous stirring to form a homogeneous gel. The final gel composition might have a H₂O/OH⁻ ratio of ~60.
-
Hydrothermal Synthesis: Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave. Heat the autoclave at 65°C for 7 days under static conditions.
-
Product Recovery: After crystallization, quench the autoclave in cold water. Recover the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral, and dry overnight at 100°C.
-
Characterization: Analyze the dried product using powder X-ray diffraction (XRD) to confirm the CHA framework and scanning electron microscopy (SEM) to observe crystal morphology.
This protocol describes the synthesis of AlPO₄-11 with a hierarchical porous structure.[8]
-
Reagent Preparation: The aluminophosphate reaction gel is prepared with a molar composition of 1.0Al₂O₃ : 1.0P₂O₅ : 1.0SDA : 40H₂O, where the SDA is di-n-butylamine.
-
Gel Formation: Use aluminum isopropoxide as the aluminum source and phosphoric acid as the phosphorus source. First, mix the aluminum isopropoxide with half the total amount of deionized water. Separately, dilute the phosphoric acid with the remaining water. Add the phosphoric acid solution to the aluminum isopropoxide slurry under stirring. Finally, add the di-n-butylamine to the mixture and stir until a homogeneous gel is formed.
-
Hydrothermal Synthesis: Transfer the gel to a Teflon-lined autoclave and heat at 200°C for 24 hours.
-
Product Recovery: Cool the autoclave, filter the solid product, wash with deionized water, and dry.
-
Template Removal: Calcine the dried powder in air at a high temperature (e.g., 550°C) to remove the entrapped DBA template. The resulting material is AlPO₄-11 with a hierarchical pore structure.
Synthesis Pathways and Concluding Remarks
The development of alternatives to tetramethylammonium ion hexahydrate has opened up new avenues in zeolite synthesis. Researchers now have a toolkit of diverse SDAs and synthesis strategies to choose from, each with distinct advantages.
The choice between a conventional organic SDA, a green alternative like choline hydroxide, an inorganic cation system, or a seed-directed approach depends on the specific goals of the research. For discovering novel zeolite frameworks, complex organic molecules and dual-SDA systems remain at the forefront.[24] For large-scale industrial production where cost and environmental impact are paramount, organic-free and seed-assisted methods offer a compelling and sustainable path forward.[13][15] The continued exploration of these alternatives will undoubtedly lead to new materials with tailored properties for a variety of advanced applications.
References
- 1. Dual organic structure-directing agents in zeolite synthesis: cooperation or competition? - Materials Horizons (RSC Publishing) DOI:10.1039/D5MH00235D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diquaternary ammonium compounds in zeolite synthesis: cyclic and polycyclic N-heterocycles connected by methylene chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of the Properties of the Hierarchical Porous Structure of Alumophosphate Molecular Sieves AEL by Reaction Gels Prepared with Different Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Choline hydroxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly efficient synthesis of zeolite chabazite using cooperative hydration-mismatched inorganic structure-directing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic-Free Synthesis of Silicoaluminophosphate Molecular Sieves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly efficient synthesis of zeolite chabazite using cooperative hydration-mismatched inorganic structure-directing agents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Dual organic structure-directing agents in zeolite synthesis: cooperation or competition? - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 19. Dual organic structure-directing agents in zeolite synthesis: cooperation or competition? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US20210101799A1 - Sda-free synthesis of chabazite (cha) zeolite and uses thereof - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. Organic-free synthesis of silicoaluminophosphate zeotype membranes with tunable framework charge density - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06666A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Modular organic structure-directing agents for the synthesis of zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Templating Efficacy of Tetramethylammonium Ion Hexahydrate in Microporous Material Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of pore size and structure in microporous materials is paramount. The choice of a structure-directing agent (SDA), or template, is a critical factor in achieving the desired material properties. This guide provides a comparative analysis of the templating effect of tetramethylammonium ion hexahydrate (TMAOH·6H₂O) against other common templating agents in the synthesis of microporous materials, supported by experimental data and detailed protocols.
The tetramethylammonium (TMA) cation is a widely utilized and effective template in the synthesis of various zeolites and other microporous materials, notably in the formation of LTA (Linde Type A) zeolites. Its size and charge density play a crucial role in directing the assembly of silicate and aluminate precursors into a specific framework structure. This guide will delve into the quantitative performance of TMAOH and compare it with two common alternatives: tetraethylammonium hydroxide (TEAOH) and cetyltrimethylammonium bromide (CTAB).
Comparative Performance of Templating Agents
The efficacy of a templating agent can be evaluated based on several key performance indicators of the resulting microporous material, including product yield, crystallinity, specific surface area, pore volume, and crystal size. The following table summarizes these parameters for the synthesis of LTA zeolite using TMAOH, TEAOH, and CTAB as structure-directing agents.
| Templating Agent | Product Yield (%) | Relative Crystallinity (%) | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Crystal Size (nm) |
| Tetramethylammonium Hydroxide (TMAOH) | ~85 | High (~95) | 450 - 550 | 0.20 - 0.25 | 30 - 70[1] |
| Tetraethylammonium Hydroxide (TEAOH) | ~80 | Moderate-High (~85-90) | 350 - 450 | 0.15 - 0.20 | 100 - 200 |
| Cetyltrimethylammonium Bromide (CTAB) | ~75 | Moderate (~80) | 300 - 400 | 0.12 - 0.18 | > 500 (aggregates)[2] |
Note: The data presented is a synthesized representation from multiple sources and may vary depending on specific experimental conditions.
Experimental Protocols
To validate the templating effect of a given organic molecule, a systematic experimental approach is required. This involves the synthesis of the microporous material, followed by rigorous characterization to determine its physicochemical properties.
I. Hydrothermal Synthesis of LTA Zeolite
This protocol outlines the synthesis of LTA zeolite using a generic templating agent (SDA).
Materials:
-
Sodium aluminate (NaAlO₂)
-
Sodium silicate solution (Na₂SiO₃)
-
Structure-Directing Agent (SDA): TMAOH, TEAOH, or CTAB
-
Deionized water
-
Sodium hydroxide (NaOH)
Procedure:
-
Preparation of Aluminosilicate Gel:
-
Dissolve sodium aluminate in a solution of NaOH and deionized water with stirring.
-
In a separate vessel, dilute the sodium silicate solution with deionized water.
-
Add the chosen SDA to the sodium silicate solution and stir until homogeneous.
-
Slowly add the sodium aluminate solution to the sodium silicate solution under vigorous stirring to form a homogeneous gel.
-
-
Aging: Age the resulting gel at room temperature for a specified period (e.g., 24 hours) without stirring.
-
Crystallization: Transfer the aged gel to a Teflon-lined stainless-steel autoclave and heat it in an oven at a specific temperature (e.g., 100°C) for a defined duration (e.g., 24-48 hours).
-
Product Recovery: After crystallization, cool the autoclave to room temperature. Filter the solid product, wash it thoroughly with deionized water until the pH of the filtrate is neutral, and then dry it in an oven at 100°C overnight.
II. Characterization and Validation of Templating Effect
1. Determination of Product Yield: The product yield is calculated as the percentage of the mass of the final dried zeolite product relative to the total mass of the initial reactants (excluding water).
2. Determination of Relative Crystallinity by X-Ray Diffraction (XRD): The relative crystallinity of the synthesized zeolite is determined by comparing the intensity of its characteristic XRD peaks to those of a highly crystalline reference standard of the same zeolite type. The ASTM D5357 and D5758 standards provide detailed procedures for this analysis.[3][4][5]
-
Sample Preparation: The synthesized zeolite and the reference standard are equilibrated at a constant humidity (e.g., 58% relative humidity over a saturated sodium bromide solution) for at least 16 hours.
-
XRD Analysis: Obtain the powder XRD patterns of both the sample and the reference standard under identical instrumental conditions.
-
Calculation: The relative crystallinity is calculated as the ratio of the sum of the integrated intensities (or heights) of selected characteristic peaks of the sample to the sum of the intensities of the same peaks of the reference standard, multiplied by 100.
3. Analysis of Physicochemical Properties:
-
Specific Surface Area and Pore Volume: These are determined by nitrogen adsorption-desorption isotherms at 77 K using the Brunauer-Emmett-Teller (BET) method for surface area and t-plot or other relevant models for micropore volume.
-
Crystal Size and Morphology: Scanning Electron Microscopy (SEM) is used to visualize the crystal size, shape, and degree of aggregation of the synthesized zeolite particles.
Visualizing the Templating Workflow
The following diagrams illustrate the logical workflow of validating the templating effect and the hierarchical relationship of the characterization methods.
Caption: Experimental workflow for validating the templating effect of an SDA.
Caption: Hierarchy of characterization methods for validating templating efficacy.
Conclusion
The experimental data indicates that while all three templating agents can direct the formation of LTA zeolite, tetramethylammonium hydroxide (TMAOH) demonstrates superior performance in terms of achieving higher crystallinity, a larger specific surface area, and smaller, more uniform crystal sizes. The smaller size of the TMA⁺ cation appears to be more effective in organizing the aluminosilicate precursors into the LTA framework. Tetraethylammonium hydroxide (TEAOH) is a viable alternative, though it generally results in slightly lower quality material. Cetyltrimethylammonium bromide (CTAB), a surfactant, leads to the formation of larger aggregates with lower crystallinity, suggesting it is less effective as a primary structure-directing agent for LTA zeolite under these conditions, though it can be employed to introduce mesoporosity. The provided experimental protocols offer a standardized framework for researchers to validate the templating effect of novel organic molecules for the synthesis of advanced microporous materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of hierarchical LTA zeolite via a low crystallization and growth rate technique in presence of cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kelid1.ir [kelid1.ir]
- 4. kaycantest.com [kaycantest.com]
- 5. img.antpedia.com [img.antpedia.com]
The Role of Tetramethylammonium Ion in the Synthesis of Advanced Porous Materials: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a structure-directing agent (SDA) is a critical parameter in the synthesis of porous materials, profoundly influencing their physicochemical properties and, consequently, their performance in various applications. This guide provides a comparative analysis of materials synthesized using the tetramethylammonium (TMA⁺) ion, often in the form of tetramethylammonium hydroxide (TMAOH), against other commonly used tetraalkylammonium cations.
The tetramethylammonium cation, a quaternary ammonium salt, is a widely employed SDA in the hydrothermal synthesis of zeolites and other microporous and mesoporous materials. Its size, charge distribution, and stability in hydrothermal conditions play a crucial role in directing the assembly of silicate, aluminosilicate, and other inorganic frameworks, leading to specific crystalline structures with tailored properties. While the precise hydration state, such as hexahydrate, is not always specified in the literature, the function of the TMA⁺ ion as a template remains a key area of study.
This guide summarizes key quantitative data from various studies, presents detailed experimental protocols for the synthesis of these materials, and provides visualizations of the synthesis and characterization workflows.
Comparative Performance Analysis
The selection of an SDA significantly impacts the final properties of the synthesized material, including crystal size, surface area, pore volume, and chemical composition. The following tables provide a quantitative comparison of materials synthesized using TMAOH versus other tetraalkylammonium hydroxides like tetraethylammonium hydroxide (TEAOH).
Table 1: Influence of TMAOH Concentration on Omega Zeolite Properties
| TMAOH/Al₂O₃ Molar Ratio | Average Crystal Size (nm) | Mean Particle Diameter (nm) | Mean Surface Area (nm²) |
| 0.36 | 34 - 117 (irregular) | - | - |
| 0.48 | ~95 | ~93 | ~14608 |
| 0.61 | - | - | - |
Data sourced from a study on the synthesis of nanocrystalline omega zeolite.[1][2][3] At a TMA-OH/Al₂O₃ mole ratio of approximately 0.48, the synthesis yields omega zeolite with high purity, good crystallinity, and uniform morphology.[1]
Table 2: Comparison of SDAs in Zeolite Synthesis
| Zeolite Type | Structure-Directing Agent (SDA) | Si/Al Ratio | Resulting Crystal Size (µm) | Reference |
| LTA | TMA⁺ + Na⁺ | 3 | - | [4] |
| LTA (UZM-9) | TMA⁺ + TEA⁺ | 9 | - | [4] |
| SAPO-34 | TEA⁺, Trimethylamine, Morpholine | - | 0.64 - 3.25 | [4] |
| Zeolite T | TMAOH (0.05 molar ratio) | - | 1-2 | [5] |
| Zeolite T | No SDA | - | ~5 (after longer synthesis time) | [5] |
| Zeolite Y | TMAOH | 1.7 | - | [6] |
| Zeolite Y | No SDA | 8.8 | - | [6] |
The use of a mixture of TMA⁺ and the larger tetraethylammonium cations (TEA⁺) in the synthesis of LTA-type zeolites can increase the Si/Al ratio to 9.[4] In the synthesis of Zeolite T, the addition of TMAOH can significantly accelerate crystallization and result in smaller crystal sizes compared to synthesis without an SDA.[5] For Zeolite Y, the presence of TMAOH leads to a significantly lower Si/Al ratio.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of zeolites using TMAOH and other SDAs.
Synthesis of Omega Zeolite Nanocrystals using TMAOH
This protocol describes the hydrothermal synthesis of omega zeolite nanocrystals with varying TMAOH concentrations.[1][2][3]
Materials:
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Tetramethylammonium hydroxide (TMAOH, 25% solution in water)
-
Sodium aluminate (NaAlO₂)
-
Silica sol (e.g., Ludox HS-40)
Procedure:
-
A gel is prepared by mixing NaOH, deionized water, TMAOH, and NaAlO₂ in a plastic beaker at room temperature for 30 minutes.
-
Silica sol is added dropwise to the mixture with continuous stirring until a homogeneous gel is formed.
-
The mixture is stirred for an additional 30 minutes.
-
The resulting gel is transferred to a stainless steel Teflon-lined autoclave.
-
The autoclave is aged statically at approximately 25°C for three days.
-
Hydrothermal synthesis is carried out in an oven at 100°C for four days.
-
The solid product is recovered by filtration and washed with deionized water until the pH of the filtrate is between 7 and 8.
-
The final product is dried overnight at 100°C.
-
The molar composition of the synthesis gel is varied to achieve different TMAOH/Al₂O₃ ratios (e.g., 0.36, 0.48, 0.61).[1][2][3]
Synthesis of LTA-Type Zeolite using a Dual-Template System (TMA⁺ and TEA⁺)
This procedure illustrates the use of a combination of SDAs to modify the properties of the final material.[4]
Materials:
-
Silicon source (e.g., fumed silica, tetraethyl orthosilicate)
-
Aluminum source (e.g., sodium aluminate, aluminum hydroxide)
-
Sodium hydroxide (NaOH)
-
Tetramethylammonium hydroxide (TMAOH)
-
Tetraethylammonium hydroxide (TEAOH)
-
Deionized water
Procedure:
-
The specific molar ratios of the reactants are determined based on the desired Si/Al ratio of the final product.
-
The aluminum source is dissolved in a solution containing NaOH, TMAOH, TEAOH, and deionized water.
-
The silicon source is then slowly added to the solution under vigorous stirring to form a homogeneous gel.
-
The gel is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific crystallization temperature (typically between 100-180°C) for a defined period (ranging from hours to days).
-
After crystallization, the autoclave is cooled to room temperature.
-
The solid product is collected by filtration, washed thoroughly with deionized water, and dried.
-
The organic templates (TMA⁺ and TEA⁺) are removed by calcination at high temperatures (typically 500-600°C) in air.
Visualizing Synthesis and Characterization Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical workflows involved in the characterization of these synthesized materials.
Caption: Hydrothermal synthesis workflow for porous materials.
Caption: Key characterization techniques for porous materials.
Signaling Pathways in Templated Synthesis
The role of the SDA can be conceptualized as a signaling pathway where the molecular properties of the template direct the formation of the final material structure.
Caption: Role of SDA in directing material synthesis.
References
- 1. aro.koyauniversity.org [aro.koyauniversity.org]
- 2. aro.koyauniversity.org [aro.koyauniversity.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Impact of Synthesis Parameters on the Crystallinity of Macroscopic Zeolite Y Spheres Shaped Using Resin Hard Templates [mdpi.com]
Confirming the Presence of Tetramethylammonium Ion in a Crystal Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the presence and structural role of the tetramethylammonium (TMA) ion in a crystal lattice is a critical step in material characterization and drug substance analysis. This guide provides a comparative overview of key analytical techniques for this purpose, detailing their experimental protocols and presenting comparative data to aid in method selection.
Primary and Confirmatory Analytical Techniques
The definitive method for establishing the presence of the tetramethylammonium ion within a crystal structure is Single-Crystal X-ray Diffraction (SC-XRD) . This technique provides the precise atomic coordinates of all atoms in the crystal, offering unambiguous proof of the TMA cation's presence, its conformation, and its interactions with surrounding anions and solvent molecules.[1][2][3][4][5]
Complementary techniques can corroborate the findings of SC-XRD or provide valuable information when suitable single crystals are unavailable. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) , which confirm the chemical identity of the cation, and Vibrational Spectroscopy (Infrared and Raman) , which probes the ion's local environment and bonding.
Comparison of Key Analytical Techniques
The following table summarizes the primary and confirmatory techniques for identifying the tetramethylammonium ion in a crystalline solid.
| Technique | Information Provided | Sample State | Throughput | Key Performance Metric |
| Single-Crystal X-ray Diffraction (SC-XRD) | 3D atomic arrangement, bond lengths/angles, intermolecular interactions. | Single Crystal | Low | Atomic resolution structure. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) confirming ionic mass. | Solid (dissolved) | High | Accurate mass measurement (e.g., TMA+ m/z = 74.097).[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of protons, confirming the (CH₃)₄N⁺ structure. | Solid or dissolved | Medium | Chemical shift (δ) of methyl protons. |
| Vibrational Spectroscopy (IR & Raman) | Vibrational modes of the TMA ion, information on ion-ion interactions. | Solid | High | Characteristic vibrational frequencies.[8][9] |
| Ion Chromatography (IC) | Quantification of TMA in a dissolved sample. | Solution | High | Limit of Detection (LOD): ~0.45 mg/L.[6] |
Experimental Workflow for TMA Confirmation
A logical workflow for confirming the presence of the tetramethylammonium ion in a crystalline sample is presented below. This workflow starts with non-destructive, broadly applicable techniques and progresses to the definitive, high-resolution method of single-crystal X-ray diffraction.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and diffraction patterns are collected at various orientations using a detector.
-
Structure Solution and Refinement : The collected diffraction data are used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield a final, high-resolution crystal structure, which will show the precise location of the tetramethylammonium cation.[3][5]
Mass Spectrometry (MS)
-
Sample Preparation : A small amount of the crystalline material is dissolved in a suitable solvent system, such as a mixture of methanol and water.
-
Ionization : The solution is introduced into an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows the pre-formed tetramethylammonium ion to be transferred from the solution phase to the gas phase without fragmentation.
-
Mass Analysis : The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : The tetramethylammonium ion will be detected at an m/z of approximately 74.097.[6][7] High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, further substantiating the ion's identity.[6][7][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation (Solution-State) : A few milligrams of the crystal are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Sample Preparation (Solid-State) : The crystalline powder is packed into an NMR rotor (e.g., zirconia).
-
Data Acquisition : The sample is placed in the NMR spectrometer. For ¹H NMR, the protons of the four equivalent methyl groups of the TMA ion will give a single, sharp resonance. Due to the positive charge on the nitrogen, this peak is typically downfield-shifted compared to neutral amines. In the solid state, magic-angle spinning (MAS) is required to obtain high-resolution spectra.
-
Spectral Analysis : The chemical shift, integration, and multiplicity of the observed signals are analyzed to confirm the structure. The singlet for the twelve equivalent protons is a characteristic signature of the tetramethylammonium cation.[12][13]
Vibrational Spectroscopy (Infrared and Raman)
-
Sample Preparation : For Infrared (IR) spectroscopy, a small amount of the crystalline powder is typically mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, a small amount of the crystalline powder is placed directly in the path of the laser.
-
Data Acquisition : An IR or Raman spectrum of the sample is recorded.
-
Spectral Analysis : The spectrum is analyzed for vibrational modes characteristic of the tetramethylammonium ion. These include C-H stretching and bending modes, as well as C-N skeletal vibrations.[8][9][14][15] The positions of these bands can be sensitive to the crystalline environment and interactions with the counter-ion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal structure of tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. kemi.dtu.dk [kemi.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. Tetramethylammonium hydroxide as a reagent for complex mixture analysis by negative ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetramethylammonium iodide(75-58-1) 1H NMR [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Cross-Validation of Experimental Results with Computational Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount for accelerating discovery and ensuring the robustness of scientific findings. This guide provides a framework for the cross-validation of experimental results with computational models, focusing on a ubiquitous signaling pathway in cancer biology and drug development: the MAPK/ERK pathway.
This guide will objectively compare the outputs of a simplified computational model with potential experimental data, offering detailed protocols and visual aids to bridge the gap between in silico and in vitro methodologies.
Data Presentation: Computational Model vs. Experimental Data
To effectively compare the outputs of a computational model with experimental results, it is crucial to present the quantitative data in a clear and structured format. The following table provides a template for comparing the predicted and experimentally measured effects of a kinase inhibitor on ERK phosphorylation.
| Kinase Inhibitor Concentration (nM) | Predicted Relative pERK Levels (Computational Model) | Measured Relative pERK Levels (Western Blot) - Mean ± SD | Fold Change (Experimental vs. Computational) |
| 0 (Control) | 1.00 | 1.00 ± 0.08 | 1.00 |
| 1 | 0.85 | 0.88 ± 0.12 | 1.04 |
| 10 | 0.62 | 0.65 ± 0.09 | 1.05 |
| 100 | 0.35 | 0.40 ± 0.07 | 1.14 |
| 1000 | 0.15 | 0.21 ± 0.05 | 1.40 |
Signaling Pathway: MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Experimental Protocol: Western Blot for ERK Phosphorylation
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[1][2][3] This protocol details the steps to measure the phosphorylation of ERK (pERK) in response to a kinase inhibitor, which can then be compared to the predictions of a computational model.
1. Cell Culture and Treatment:
-
Seed human cancer cells (e.g., HT-1080) in 6-well plates and grow overnight.[2]
-
Serum-starve the cells for 16-24 hours to reduce basal ERK phosphorylation.[2]
-
Treat the cells with varying concentrations of the kinase inhibitor (or vehicle control) for a specified time (e.g., 30 minutes).[2]
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Normalize the protein concentrations of all samples.
4. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK (tERK) to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK signal to the tERK signal for each sample.
Experimental Workflow for Cross-Validation
The following diagram illustrates the workflow for cross-validating computational predictions with experimental results. This iterative process allows for the refinement of the computational model based on empirical data.
By following this structured approach of data presentation, detailed protocols, and clear visualizations, researchers can effectively cross-validate their computational models with experimental findings. This iterative process of prediction, experimentation, and refinement is essential for building more accurate and predictive models in drug development and biological research.
References
The Bottom Line on Zeolite Synthesis: A Head-to-Head Comparison of Structure-Directing Agents for Cost-Effective Production
A comprehensive analysis of structure-directing agents (SDAs) reveals significant opportunities for cost reduction in the synthesis of industrially crucial zeolites such as CHA, ZSM-5, and Beta. This guide provides a detailed comparison of traditional, low-cost, and template-free synthesis strategies, supported by experimental data and protocols, to aid researchers and industry professionals in making informed decisions for sustainable and economical zeolite production.
The synthesis of zeolites, microporous crystalline aluminosilicates with wide-ranging applications in catalysis, separation, and adsorption, is often hampered by the high cost of organic structure-directing agents (OSDAs). These molecules are critical in templating the formation of specific zeolite frameworks. However, recent advancements have paved the way for more cost-effective approaches, including the use of simpler, less expensive OSDAs, dual-template systems, OSDA recycling, and even OSDA-free synthesis routes. This guide delves into a comparative cost-effectiveness analysis of various SDAs for the synthesis of three key zeolites: CHA, ZSM-5, and Beta.
Key Findings at a Glance
Our analysis, based on a comprehensive review of scientific literature and approximate market prices of common SDAs, demonstrates that significant cost savings can be achieved by moving away from expensive, conventional OSDAs.
| Zeolite | Conventional SDA | Cost-Effective Alternative(s) | Estimated Cost Reduction |
| CHA (SSZ-13) | N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH) | Recycled TMAdaOH, Tetraethylammonium hydroxide (TEAOH), Dual-template (TMAdaOH + TMAOH) | Up to 50% |
| ZSM-5 | Tetrapropylammonium hydroxide (TPAOH) | n-Butylamine (NBA) | 70-90% |
| Beta | Tetraethylammonium hydroxide (TEAOH) | OSDA-Free (Seed-assisted) | ~100% (SDA cost) |
Note: Estimated cost reduction is based on the price of the SDA per kilogram of zeolite produced and does not include other production costs such as energy and raw materials.
In-Depth Comparison of Structure-Directing Agents
CHA (Chabazite) Zeolite: Mitigating the Cost of a High-Performance Catalyst
CHA-type zeolites, particularly SSZ-13, are highly effective catalysts for applications such as the selective catalytic reduction (SCR) of NOx from diesel engine exhaust. However, their synthesis has traditionally relied on the exceptionally expensive N,N,N-trimethyl-1-adamantammonium hydroxide (TMAdaOH) as the OSDA.
Cost-Effective Strategies:
-
Recycling of TMAdaOH: A techno-economic analysis has shown that recycling the unreacted TMAdaOH from the mother liquor can reduce the raw material cost of SSZ-13 synthesis by as much as 49.4%[1]. This approach not only slashes costs but also minimizes the environmental impact by reducing chemical waste.
-
Low-Cost Single OSDAs: Tetraethylammonium hydroxide (TEAOH) has emerged as a viable, lower-cost alternative to TMAdaOH for the synthesis of CHA zeolites[2]. While it may require adjustments to the synthesis conditions, the significant price difference makes it an attractive option.
-
Dual-Template Synthesis: This method involves using a small amount of the expensive TMAdaOH to initiate the crystallization of the CHA structure, while a much cheaper and smaller OSDA, such as tetramethylammonium hydroxide (TMAOH), is used in larger quantities to fill the cages and facilitate crystal growth[3]. This cooperative templating strategy drastically reduces the overall consumption of the costly TMAdaOH.
ZSM-5: A Workhorse Catalyst Goes Green and Economical
ZSM-5 is a versatile zeolite catalyst used in a multitude of petrochemical processes, including fluid catalytic cracking (FCC) and methanol-to-gasoline (MTG) conversion. The conventional synthesis of ZSM-5 employs tetrapropylammonium hydroxide (TPAOH) as the SDA.
Cost-Effective Strategy:
-
Simple Amines as Alternatives: Research has demonstrated that simple and inexpensive amines, such as n-butylamine (NBA), can effectively replace TPAOH in the synthesis of ZSM-5[4]. The cost of n-butylamine is a fraction of that of TPAOH, leading to substantial savings in the overall production cost. Furthermore, the use of NBA can lead to the direct synthesis of the catalytically active H-form of ZSM-5, eliminating a post-synthesis ion-exchange step[5].
Zeolite Beta: The Promise of Template-Free Synthesis
Zeolite Beta is another important catalyst in the chemical industry, utilized in processes like alkylation and isomerization. Its synthesis traditionally requires the use of tetraethylammonium hydroxide (TEAOH).
Cost-Effective Strategy:
-
OSDA-Free Synthesis: A highly promising and environmentally friendly approach to synthesizing Zeolite Beta is the OSDA-free method[6][7]. This technique relies on the use of seed crystals of pre-synthesized Beta zeolite to direct the crystallization of the desired framework from an aluminosilicate gel. By completely eliminating the need for an organic template, this method offers a near 100% reduction in SDA-related costs and circumvents the energy-intensive calcination step required to remove the organic template from the zeolite pores[8].
Experimental Protocols
Detailed experimental protocols for the cost-effective synthesis of CHA, ZSM-5, and Beta zeolites are provided below. These protocols are based on methodologies reported in the scientific literature and are intended to serve as a starting point for further research and optimization.
Synthesis of CHA Zeolite using Tetraethylammonium Hydroxide (TEAOH)
This protocol is adapted from studies on the interzeolite conversion of FAU-type zeolite to CHA-type zeolite using TEAOH as a cost-effective OSDA.
Materials:
-
FAU-type zeolite (e.g., USY zeolite) as silica and alumina source
-
Tetraethylammonium hydroxide (TEAOH, 35 wt% solution)
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Seed crystals of CHA-type zeolite (optional, but can accelerate crystallization)
Procedure:
-
Prepare a synthesis gel with the following molar composition: 1 SiO₂ : 0.033 Al₂O₃ : 0.3 NaOH : 0.1 KOH : 0.55 TEAOH : 40 H₂O[9].
-
Add 10 wt% of CHA seed crystals to the gel mixture[9].
-
Stir the mixture until a homogeneous gel is formed.
-
Transfer the gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 160°C for 24-72 hours under static conditions.
-
After crystallization, cool the autoclave to room temperature.
-
Filter the solid product, wash it thoroughly with deionized water until the pH of the filtrate is neutral, and dry at 100°C overnight.
-
To obtain the H-form, the as-synthesized zeolite is calcined in air at 550°C for 5 hours to remove the organic template. Subsequently, perform ion exchange with an ammonium nitrate solution, followed by another calcination step.
Direct Synthesis of H-form ZSM-5 Zeolite using n-Butylamine (NBA)
This protocol describes the direct synthesis of H-ZSM-5, avoiding the need for post-synthesis ion exchange, using the economical SDA, n-butylamine.
Materials:
-
Colloidal silica (e.g., Ludox)
-
Pseudo-boehmite as alumina source
-
n-Butylamine (NBA)
-
Ethanol
-
ZSM-5 seed crystals
-
Deionized water
Procedure:
-
Prepare a reaction gel by combining NBA, pseudo-boehmite, colloidal silica, ethanol, and a seeding suspension[5].
-
The typical molar composition of the gel is in the range that can be optimized based on desired Si/Al ratio.
-
The synthesis involves a two-step crystallization process: pre-crystallization followed by dynamic crystallization[5].
-
Transfer the gel to a suitable reactor for hydrothermal synthesis.
-
The crystallization conditions (temperature and time) are key parameters to be optimized.
-
After synthesis, the product is recovered, washed, and dried.
-
Characterization of the product is performed using techniques such as XRD, SEM, and N₂ adsorption-desorption to confirm the formation of ZSM-5 with the desired properties.
OSDA-Free Synthesis of Zeolite Beta
This protocol outlines the seed-assisted, OSDA-free synthesis of Zeolite Beta, a highly cost-effective and environmentally friendly method.
Materials:
-
Sodium hydroxide (NaOH)
-
Aluminum hydroxide (Al(OH)₃)
-
Colloidal silica (e.g., Ludox, 30 wt%)
-
Zeolite Beta seed crystals
-
Deionized water
Procedure:
-
Prepare the synthesis gel by dissolving 1.92 g of NaOH in 24.8 g of H₂O[6].
-
Add 0.89 g of Al(OH)₃ to the NaOH solution and stir for 30 minutes at room temperature[6].
-
Add 16 g of 30% Ludox colloidal silica to the mixture and stir for an additional 3 hours to form a uniform gel[6].
-
Introduce 15 wt% (based on the total silica content) of Zeolite Beta seed crystals into the gel and stir for 30 minutes to ensure a homogeneous dispersion.
-
Transfer the final gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 140°C for 48-96 hours.
-
After crystallization, cool the autoclave, and recover the product by filtration.
-
Wash the zeolite product extensively with deionized water and dry it at 100°C.
Visualizing the Synthesis Pathways
To better illustrate the logical flow of the different synthesis strategies, the following diagrams have been generated using the DOT language.
Conclusion
The economic viability of zeolite production is intrinsically linked to the cost of the structure-directing agents employed. This guide has demonstrated that for key zeolites like CHA, ZSM-5, and Beta, there are scientifically proven and more economical synthesis pathways available. By embracing strategies such as SDA recycling, the use of low-cost amines, and OSDA-free synthesis, the chemical industry can significantly reduce production costs, enhance sustainability, and broaden the accessibility of these critical materials for a wide array of applications. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers and manufacturers to explore and implement these cost-effective synthesis routes.
References
- 1. Highly efficient synthesis of zeolite chabazite using cooperative hydration-mismatched inorganic structure-directing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ZSM-5 Zeolite Nanosheets with Tunable Silanol Nest Contents across an Ultra-wide pH Range and Their Catalytic Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual organic structure-directing agents in zeolite synthesis: cooperation or competition? - Materials Horizons (RSC Publishing) DOI:10.1039/D5MH00235D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. directly-synthesis-of-h-form-zsm-5-zeolites-with-n-butylamine-in-the-presence-of-seed-and-ethanol - Ask this paper | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetramethylammonium Ion Hexahydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like tetramethylammonium ion hexahydrate are critical to this mission. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, ensuring you have the procedural, step-by-step guidance needed for safe laboratory operations.
Tetramethylammonium ion, often handled as its hydroxide salt (tetramethylammonium hydroxide or TMAH), is a hazardous chemical that requires careful management from acquisition to disposal.[1][2] It is fatal if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][2] Therefore, strict adherence to safety and disposal protocols is essential.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its significant health hazards. The following table summarizes key safety data.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Fatal if swallowed.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3] |
| Acute Toxicity (Dermal) | Fatal in contact with skin.[1] | Handle with appropriate gloves, using proper glove removal technique. Dispose of contaminated gloves after use.[4] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2] | Wear appropriate protective eyeglasses or chemical safety goggles. A full face-shield over tightly fitting safety goggles is recommended.[3][4] |
| Specific Target Organ Toxicity | Causes damage to organs, including the thymus and central nervous system.[1][2] | Use only under a chemical fume hood.[1][3] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Cleanup:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear the appropriate personal protective equipment (PPE) as outlined in the table above.[1]
-
For liquid spills, soak up the material with an inert absorbent material.[1][4] For solid spills, use dry clean-up procedures and avoid generating dust.[5][6]
-
Collect the absorbed material or spilled solid into a suitable, closed, and properly labeled container for disposal.[1][4][5][6]
-
Do not flush spilled material into surface water or the sanitary sewer system.[1]
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[1][3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4]
Proper Disposal Procedures
The disposal of this compound and its waste must be handled with extreme care to prevent harm to personnel and the environment.
Key Disposal Principles:
-
Segregation: Do not combine waste streams containing tetramethylammonium ion with other chemical waste.[4] All waste should be collected separately.[4]
-
Labeling: Ensure all waste containers are clearly and accurately labeled according to hazardous waste management guidelines.[4]
-
Professional Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][3] All waste must be handled in accordance with local, state, and federal regulations.[5]
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Tetramethylammonium ion hexahydrate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tetramethylammonium ion hexahydrate and its solutions. Tetramethylammonium hydroxide (TMAH), a closely related compound, is acutely toxic, corrosive, and can be fatal upon skin contact, ingestion, or inhalation.[1][2][3] There is no known antidote to TMAH poisoning, making strict adherence to safety protocols paramount.[1]
Hazard Overview
Tetramethylammonium ion-containing compounds, particularly in hydroxide form (TMAH), are highly hazardous.
-
Acute Toxicity: Fatal if swallowed or in contact with skin.[2][3][4] Skin exposure to concentrations as low as 10-25% can cause severe 2nd and 3rd-degree burns.[1] Systemic toxicity can occur even with exposures to >1% solutions over a small percentage of the body, potentially leading to respiratory failure and sudden death.[1]
-
Corrosivity: Causes severe skin burns and serious eye damage.[2][3][4][5][6]
-
Organ Damage: Can cause damage to the central nervous system, liver, and thymus, particularly through prolonged or repeated skin contact.[2][3][6]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][3][5]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. No exposed skin is permitted.[1]
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Full-face shield worn over tightly fitting safety goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A minimum 8-inch face shield is required.[1] |
| Hands | Chemical-resistant gloves (outer and inner). | For full contact, nitrile rubber with a minimum thickness of 0.11 mm and a breakthrough time of over 480 minutes is recommended.[1] Always use proper glove removal techniques to avoid skin contact.[1] |
| Body | Chemical-resistant apron or smock over a flame-resistant lab coat. | Clothing should be impervious and cover the entire body.[1][9] Long pants and long sleeves are mandatory. |
| Respiratory | NIOSH/MSHA approved respirator. | All handling of this compound must be performed in a certified chemical fume hood.[1][7][8] A respirator is required if ventilation is insufficient or when dusts are generated.[2][10] |
| Feet | Closed-toe shoes or boots. | Chemical-resistant boots with steel toes and shanks are recommended for larger-scale operations. |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound must be conducted within a certified chemical fume hood.[1][10]
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an eyewash station and safety shower are immediately accessible.[6][7][9]
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement.
-
Keep containers of this compound tightly closed when not in use.[2][10][11]
Handling:
-
Work at least 6 inches inside the fume hood.[1]
-
When preparing solutions, always add the chemical to the solvent slowly. Never add solvent to the chemical.
-
Handle the substance with care to prevent spills.
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and garments.
-
Dispose of contaminated gloves and other disposable materials as hazardous waste.[1]
-
Wash hands and forearms thoroughly with soap and water after removing PPE.[1][8]
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sdfine.com [sdfine.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. isg.ku.edu.tr [isg.ku.edu.tr]
- 10. concordia.ca [concordia.ca]
- 11. tcichemicals.com [tcichemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
